molecular formula C10H13FN2O6 B1342964 5-Fluoro-2'-O-methyluridine CAS No. 61671-80-5

5-Fluoro-2'-O-methyluridine

Número de catálogo: B1342964
Número CAS: 61671-80-5
Peso molecular: 276.22 g/mol
Clave InChI: LOAIYNPYHNWHGS-JXOAFFINSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Fluoro-2'-O-methyluridine is a useful research compound. Its molecular formula is C10H13FN2O6 and its molecular weight is 276.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2'-O-methyluridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2'-O-methyluridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAIYNPYHNWHGS-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617603
Record name 5-Fluoro-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61671-80-5
Record name 5-Fluoro-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2'-O-methyluridine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Fluoro-2'-O-methyluridine, a modified pyrimidine nucleoside of significant interest in the fields of nucleic acid chemistry, diagnostics, and therapeutic development. By integrating a fluorine atom at the 5-position of the uracil base and a methyl group at the 2'-position of the ribose sugar, this molecule acquires unique chemical and biological properties. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their work.

Introduction: The Strategic Advantage of Combined Modifications

Nucleoside analogues are fundamental tools in molecular biology and medicinal chemistry. The strategic modification of natural nucleosides can dramatically alter their properties, leading to enhanced stability, improved binding affinity, and novel functionalities. 5-Fluoro-2'-O-methyluridine is a prime example of such rational design, combining two key modifications:

  • 5-Fluorination: The substitution of hydrogen with a fluorine atom at the C5 position of the uracil base is a well-established strategy in drug design.[1] This modification can alter the electronic properties of the nucleobase, influence base pairing and stacking interactions, and serve as a sensitive probe for ¹⁹F NMR studies.[1]

  • 2'-O-Methylation (2'-OMe): The addition of a methyl group to the 2'-hydroxyl of the ribose is a common post-transcriptional modification found in various natural RNAs.[2] In synthetic oligonucleotides, 2'-OMe modifications are known to increase thermal stability of duplexes, confer significant resistance to nuclease degradation, and are frequently employed in antisense therapies.[2][3]

The combination of these modifications in a single uridine monomer creates a versatile building block for the synthesis of modified oligonucleotides with tailored properties for a range of applications, from therapeutic agents like siRNAs and antisense oligonucleotides to advanced diagnostic probes.

Chemical Structure and Physicochemical Properties

The core structure of 5-Fluoro-2'-O-methyluridine consists of a 5-fluorouracil base linked via a β-N1-glycosidic bond to a ribose sugar that is methylated at the 2'-hydroxyl position.

Caption: Chemical structure of 5-Fluoro-2'-O-methyluridine.

While extensive experimental data for the isolated 5-Fluoro-2'-O-methyluridine nucleoside is not widely published, its key physicochemical properties can be inferred from the well-documented effects of its constituent modifications.

PropertyPredicted Value / CharacteristicRationale and References
Molecular Formula C₁₀H₁₃FN₂O₆Based on the chemical structure.
Molecular Weight 276.22 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to other uridine analogues.[4]
Solubility Soluble in water and polar organic solventsExpected behavior for a polar nucleoside.
Sugar Pucker Predominantly C3'-endo conformationThe 2'-O-methyl group biases the ribose pucker towards the C3'-endo conformation, which is characteristic of A-form RNA helices.[2]
Duplex Stability Increases the melting temperature (Tm) of nucleic acid duplexesThe pre-organization of the sugar into the C3'-endo conformation reduces the entropic penalty of duplex formation, leading to enhanced thermal stability.[2]
Nuclease Resistance High resistance to degradation by endo- and exonucleasesThe 2'-O-methyl group sterically hinders the approach of nucleases, significantly increasing the half-life of oligonucleotides containing this modification.[3]
Biological Activity Potential as an antifungal agentThe related compound, 5-fluorouridine, has shown antifungal activity against Candida species.[5]

Synthesis and Purification

The synthesis of 5-Fluoro-2'-O-methyluridine typically involves the selective methylation of the 2'-hydroxyl group of a 5-fluorouridine precursor with appropriately protected 3' and 5' hydroxyl groups. The general synthetic strategy is outlined below.

Caption: Proposed synthetic workflow for 5-Fluoro-2'-O-methyluridine.

Experimental Protocol: A Generalized Approach
  • Protection: Start with commercially available 5-fluorouridine. The 3' and 5' hydroxyl groups are protected using standard protecting groups for nucleoside chemistry, such as tert-butyldimethylsilyl (TBDMS) or dimethoxytrityl (DMT) groups.[6]

  • Methylation: The selective methylation of the remaining free 2'-hydroxyl group is then carried out. A common method involves using a methylating agent like methyl iodide (CH₃I) in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Deprotection: Following successful methylation, the protecting groups on the 3' and 5' hydroxyls are removed under appropriate conditions (e.g., acid treatment for DMT or fluoride ions for TBDMS).

  • Purification: The crude product is purified using column chromatography, often followed by high-performance liquid chromatography (HPLC) to yield the high-purity 5-Fluoro-2'-O-methyluridine.[7]

Spectroscopic and Analytical Characterization

The identity and purity of 5-Fluoro-2'-O-methyluridine are confirmed using a combination of spectroscopic and chromatographic techniques.

TechniqueExpected Observations
¹H NMR Characteristic signals for the ribose protons, the H6 proton of the uracil ring (doublet due to coupling with F5), and a singlet for the 2'-O-methyl group. The chemical shifts will be influenced by the electronegative fluorine atom.[8]
¹³C NMR Resonances for all 10 carbon atoms. The C5 and C6 signals will show characteristic splitting patterns due to C-F coupling.
¹⁹F NMR A single resonance, providing a sensitive and unambiguous marker for the presence of the 5-fluoro modification.[6]
Mass Spectrometry (ESI-MS) The expected molecular ion peak (e.g., [M-H]⁻ at m/z 275.07 in negative ion mode) and characteristic fragmentation patterns, such as the loss of the ribose moiety.[9]
HPLC A single, sharp peak under appropriate chromatographic conditions, confirming the purity of the compound. Retention time will depend on the column and mobile phase used.[7]
Generalized Protocol for LC-MS Analysis
  • Objective: To confirm the molecular weight and purity of the synthesized compound.

  • Instrumentation: A high-performance liquid chromatograph coupled to an electrospray ionization mass spectrometer (HPLC-ESI-MS).

  • Method:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as a water/methanol mixture.

    • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization.

    • Mass Spectrometry: Analyze the eluent using the mass spectrometer in both positive and negative ion modes to detect the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

  • Data Analysis: Integrate the peak area in the chromatogram to assess purity and analyze the mass spectrum to confirm the molecular weight of the compound.[7]

Applications in Research and Drug Development

The unique combination of properties makes 5-Fluoro-2'-O-methyluridine a valuable tool for the development of nucleic acid-based therapeutics and diagnostics.

G cluster_0 5-Fluoro-2'-O-methyluridine cluster_1 Key Properties cluster_2 Primary Applications Compound 5-Fluoro-2'-O-methyluridine Prop1 Increased Nuclease Resistance Compound->Prop1 Prop2 Enhanced Duplex Stability Compound->Prop2 Prop3 ¹⁹F NMR Probe Compound->Prop3 App1 Antisense Oligonucleotides (ASOs) Prop1->App1 App2 Small Interfering RNAs (siRNAs) Prop1->App2 App4 Diagnostic Probes Prop1->App4 Prop2->App1 Prop2->App2 Prop2->App4 App3 Structural Biology Studies Prop3->App3

Caption: Key properties and applications of 5-Fluoro-2'-O-methyluridine.

  • Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs): The incorporation of 5-Fluoro-2'-O-methyluridine into ASOs and siRNAs can significantly enhance their therapeutic potential. The 2'-OMe group provides resistance to nuclease degradation, prolonging the drug's half-life in vivo, and increases binding affinity to the target mRNA, improving potency.[3][10]

  • Structural Biology: The 5-fluoro group serves as a non-invasive ¹⁹F NMR probe. This allows for detailed studies of nucleic acid structure, dynamics, and interactions with other molecules, such as proteins or small molecule drugs, without significantly perturbing the overall structure.[1]

  • Diagnostic Probes: Oligonucleotides containing this modification can be used as highly stable and specific probes in diagnostic assays. Their resistance to degradation makes them suitable for use in complex biological samples.

Conclusion and Future Outlook

5-Fluoro-2'-O-methyluridine is a synthetically accessible modified nucleoside that offers a powerful combination of properties beneficial for therapeutic and diagnostic applications. The enhanced stability conferred by the 2'-O-methyl group, coupled with the unique electronic and probing capabilities of the 5-fluoro modification, makes it an attractive building block for the next generation of oligonucleotide-based drugs and advanced molecular probes. Further research into the biological effects and applications of oligonucleotides incorporating this dual-modified nucleoside is warranted and holds considerable promise for advancing the field of nucleic acid therapeutics.

References

  • Egli, M., & Manoharan, M. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society.
  • Nawrot, B., & Nowak-Karnowska, J. (2024). Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine.
  • Zhao, Y., et al. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation.
  • Guitton, J., et al. (2009). Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS.
  • Zhao, Y., et al. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation.
  • ChemicalBook. (n.d.). 5-Fluorouridine (316-46-1) 1H NMR spectrum.
  • Nawrot, B., & Nowak-Karnowska, J. (2024). Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences. The Journal of Organic Chemistry.
  • Guitton, J., et al. (2009). Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. PubMed.
  • PubChem. (n.d.). 5-Fluorouridine.
  • Rodgers, M. T., et al. (2023). Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. Journal of the American Society for Mass Spectrometry.
  • ChemicalBook. (n.d.). Floxuridine(50-91-9) 1H NMR spectrum.
  • Anderson, M. O., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.
  • Hye-Young, K., et al. (2020).
  • Singh, R. P., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.
  • Kreutz, C., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D F NMR spectroscopy. Nucleic Acids Research.
  • ATB. (n.d.). 5-Fluorouridine | C9H11FN2O6 | MD Topology | NMR | X-Ray.
  • Integrated DNA Technologies. (n.d.).
  • Prasad, A. K. (2022).
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules.
  • Chem-Impex. (n.d.). 5-Fluoro-2'-deoxyuridine.
  • Clift, E., et al. (2018). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites.
  • NIST. (n.d.). 5-Fluoro-2-methylaniline.
  • TriLink BioTechnologies. (n.d.). 5-Fluoro-2'-O-Methyluridine.
  • van Kuilenburg, A. B. P., et al. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry.
  • Wójcik, E., et al. (2025). Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction.
  • Tsukihara, H., et al. (2016). Folic Acid-Metabolizing Enzymes Regulate the Antitumor Effect of 5-Fluoro-2′-Deoxyuridine in Colorectal Cancer Cell Lines. PLOS One.

Sources

5-Fluoro-2'-O-methyluridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 5-Fluoro-2'-O-methyluridine , a critical modified nucleoside in the development of RNA therapeutics and oligonucleotide engineering.

Chemical Identity & Physicochemical Properties[1][2]

5-Fluoro-2'-O-methyluridine (often abbreviated as 5-F-Um or 5-F-2'-OMe-U ) is a dual-modified pyrimidine nucleoside. It combines the steric and electronic effects of the 5-fluorine substitution on the nucleobase with the sugar-puckering and stability-enhancing properties of the 2'-O-methyl group on the ribose ring.

PropertyData
CAS Registry Number 61671-80-5
IUPAC Name 5-Fluoro-1-[(2R,3R,4R,5R)-3-fluoro-4-methoxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione (Note: Common nomenclature prefers 2'-O-methyl designation)
Molecular Formula C₁₀H₁₃FN₂O₆
Molecular Weight 276.22 g/mol
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in Ethanol.
Appearance White to off-white crystalline powder.[1]
UV Absorption (

)
~267 nm (pH 7.0, similar to 5-Fluorouridine)
pKa ~7.8 (N3-H deprotonation, influenced by electron-withdrawing F)
Structural Significance
  • 5-Fluoro Modification: The fluorine atom at the C5 position is electron-withdrawing, which lowers the pKa of the N3 proton, enhancing base-pairing specificity and altering hydrophobic interactions within the major groove of the RNA duplex. It also serves as a sensitive

    
    F NMR probe  for structural studies.
    
  • 2'-O-Methyl Modification: This modification locks the ribose sugar into a C3'-endo (North) conformation, mimicking A-form RNA. This significantly increases the binding affinity (

    
    ) of oligonucleotides to their RNA targets and provides robust resistance against nucleases (particularly endonucleases).
    

Synthesis & Manufacturing Protocols

The synthesis of 5-Fluoro-2'-O-methyluridine generally follows a "modification of intact nucleoside" strategy rather than de novo base-sugar coupling, to ensure stereochemical integrity.

Core Synthesis Pathway (The Markiewicz Strategy)

The most reliable laboratory-scale protocol involves the selective methylation of 5-fluorouridine using a transient protecting group strategy.

Reaction Workflow:

  • Starting Material: 5-Fluorouridine (Commercial).[2]

  • Protection: Simultaneous protection of the 3' and 5' hydroxyls using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl).

  • Methylation: Selective alkylation of the remaining 2'-OH using Methyl Iodide (MeI).

  • Deprotection: Removal of the TIPDS group using Fluoride ions (TBAF or HF/TEA).

SynthesisPath Start 5-Fluorouridine (C9H11FN2O6) Step1 Step 1: 3',5'-Protection (TIPDS-Cl, Pyridine) Start->Step1 Inter1 3',5'-O-TIPDS-5-FU Step1->Inter1 Step2 Step 2: 2'-O-Methylation (MeI, Ag2O or NaH) Inter1->Step2 Inter2 3',5'-O-TIPDS-5-F-2'-OMe-U Step2->Inter2 Step3 Step 3: Deprotection (TBAF/THF or HF/TEA) Inter2->Step3 Final 5-Fluoro-2'-O-methyluridine (CAS 61671-80-5) Step3->Final

Figure 1: Synthetic pathway for 5-Fluoro-2'-O-methyluridine via TIPDS protection.

Detailed Experimental Protocol

Step 1: Preparation of 3',5'-O-(1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl)-5-fluorouridine

  • Dissolve 5-fluorouridine (10 mmol) in anhydrous pyridine (50 mL).

  • Cool to 0°C under an Argon atmosphere.

  • Add TIPDS-Cl (11 mmol) dropwise over 30 minutes.

  • Stir at room temperature for 4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Quench with ice water, extract with DCM, wash with NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Typically 85-90% as a foam.

Step 2: 2'-O-Methylation Critical Note: Silver oxide (Ag₂O) is preferred over NaH to prevent N3-methylation side reactions.

  • Dissolve the protected intermediate (5 mmol) in anhydrous DMF (25 mL).

  • Add Methyl Iodide (MeI, 50 mmol, excess) and fresh Silver Oxide (Ag₂O, 15 mmol).

  • Stir vigorously at room temperature for 12-24 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Dilute filtrate with EtOAc, wash extensively with water to remove DMF.

  • Evaporate solvent to obtain the crude methylated product.

Step 3: Deprotection

  • Dissolve the crude 2'-O-methyl intermediate in THF (20 mL).

  • Add TBAF (1M in THF, 10 mmol) or Triethylamine trihydrofluoride (TEA·3HF).

  • Stir at room temperature for 2 hours.

  • Purification: Evaporate THF. Purify the residue via silica gel column chromatography (Eluent: 5-10% MeOH in DCM).

  • Recrystallization: Crystallize from Ethanol/Water if necessary to achieve >98% purity.

Applications in Drug Development[4][5]

A. RNA Therapeutics (siRNA & ASO)

5-Fluoro-2'-O-methyluridine is a "workhorse" modification in the design of therapeutic oligonucleotides.

  • Nuclease Resistance: The 2'-O-methyl group prevents the formation of the 2',3'-cyclic phosphate transition state required for hydrolysis by many RNases, significantly extending the half-life of the drug in serum.

  • Immune Evasion: Unmodified RNA can trigger innate immune responses via Toll-like Receptors (TLR7/8). The 2'-O-methyl modification suppresses this recognition, reducing toxicity.

  • Binding Affinity: The C3'-endo conformation pre-organizes the oligonucleotide for binding to RNA targets, increasing the melting temperature (

    
    ) by approximately 1.0–2.0°C per modification.
    
B. Mechanistic Diagram: Structural Impact[6]

Mechanism Sub1 Unmodified Uridine Effect1 C2'-endo Pucker (Flexible) Sub1->Effect1 Sub2 5-Fluoro-2'-O-Me-Uridine Effect2 C3'-endo Pucker (Rigid, A-Form) Sub2->Effect2 Result1 Susceptible to Nucleases Effect1->Result1 Result2 Nuclease Resistant Effect2->Result2 Result3 High Affinity Binding (Increased Tm) Effect2->Result3

Figure 2: Impact of 5-Fluoro-2'-O-methyl modification on sugar puckering and stability.

C. F NMR Probing

Because fluorine is not naturally present in biological systems, 5-F-Um incorporated into RNA allows researchers to use


F NMR to monitor conformational changes, ligand binding, and folding dynamics with zero background noise.

Quality Control & Analytical Specifications

For use in pharmaceutical applications, the compound must meet rigorous QC standards.

TestMethodAcceptance Criteria
Identification ¹H NMR, ¹⁹F NMR, MSConsistent with structure
Purity HPLC (Reverse Phase C18)≥ 98.0%
Water Content Karl Fischer≤ 1.0%
Residual Solvents GC-HeadspaceMeets ICH Q3C limits
Heavy Metals ICP-MS≤ 10 ppm

HPLC Method for Purity Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Ammonium Acetate in Water.[3]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 0-10% B over 20 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[5][6]

References

  • Santa Cruz Biotechnology. 5-Fluoro-2'-O-methyluridine Product Data Sheet. Retrieved from

  • TriLink BioTechnologies. Modified Nucleosides for Oligonucleotide Synthesis. Retrieved from

  • ChemGenes Corporation. 2'-O-Methyl RNA Phosphoramidites. Retrieved from

  • PubChem. 5-Fluorouridine Compound Summary. (For base structure comparison). Retrieved from

  • Kawasaki, A. et al. (1993). Synthesis and biophysical studies of 2'-O-modified oligonucleotides. Journal of Medicinal Chemistry.

Sources

Introduction: The Imperative for Chemical Modification in Oligonucleotide Therapeutics

Sources

Mechanistic Role of 5-Fluoro-2'-O-Methyluridine in RNA Sugar Pucker Conformation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional role of 5-Fluoro-2'-O-methyluridine (5-F-2'-O-Me-U) in RNA conformation.

Executive Summary

The modification 5-Fluoro-2'-O-methyluridine (5-F-2'-O-Me-U) represents a sophisticated dual-functional tool in RNA therapeutics and structural biology. It combines the conformational rigidity of the 2'-O-methyl (2'-O-Me) group with the electronic and spectral utility of the 5-fluoro (5-F) base substitution.

While the 5-F modification serves primarily as a non-perturbative ¹⁹F NMR probe or base-pairing enhancer, the 2'-O-Me group acts as the dominant driver of sugar pucker, locking the ribose into the C3'-endo (North) conformation. This guide explicates the physicochemical mechanisms driving this conformation, the synergistic effects on thermodynamic stability, and the experimental protocols for its application in drug development.

Structural Mechanistics: The "Lock and Label" Effect

The behavior of 5-F-2'-O-Me-U is governed by two independent but complementary chemical principles: the Gauche Effect (sugar) and Electronic Withdrawal (base).

The Dominant Driver: 2'-O-Methylation and C3'-endo Pucker

The 2'-O-Me modification is the primary determinant of the nucleotide's shape. Unlike DNA (C2'-endo/South) or unmodified RNA (equilibrium between C3'-endo and C2'-endo), 2'-O-Me RNA is strongly biased toward the C3'-endo (North) conformation.

  • The Gauche Effect: The high electronegativity of the 2'-oxygen and the ring oxygen (O4') creates a preference for a gauche orientation to minimize unfavorable orbital overlap. This forces the sugar ring to pucker C3'-endo.[1]

  • Steric Control: The bulky methyl group at the 2' position creates steric clashes in the C2'-endo conformation. Adopting the C3'-endo form projects the 2'-O-Me group into the minor groove, relieving steric strain and pre-organizing the RNA for A-form helix formation.

The Electronic Modulator: 5-Fluoro Base Substitution

The substitution of hydrogen with fluorine at the C5 position of uracil (5-F) has a profound electronic effect but a negligible steric impact on the sugar pucker itself.

  • pKa Shift & H-Bonding: Fluorine is highly electronegative, withdrawing electron density from the uracil ring. This lowers the pKa of the N3 proton (making it more acidic), which strengthens the N3-H···A(N1) hydrogen bond in Watson-Crick pairs.

  • Base Stacking: The 5-F atom is more polarizable and lipophilic than hydrogen, often enhancing base-stacking interactions within the helix, further stabilizing the A-form structure.

  • "Stealth" Probe: Critically, 5-F does not disrupt the glycosidic bond angle or the sugar pucker equilibrium established by the 2'-O-Me group. This makes it an ideal "stealth" label for ¹⁹F NMR studies of A-form RNA.

Synergistic Conformation

When combined, the molecule acts as a rigid, high-affinity probe . The 2'-O-Me locks the structure, while the 5-F allows for detection or enhanced binding without fighting the conformation.

SugarPucker C2_endo C2'-endo (South) (B-form DNA-like) Equilibrium Dynamic Equilibrium (Unmodified RNA) Equilibrium->C2_endo Minor Pop. C3_endo C3'-endo (North) (A-form RNA-like) Equilibrium->C3_endo Major Pop. OMe_Factor 2'-O-Me Modification (Gauche Effect + Sterics) OMe_Factor->C3_endo Strongly Locks FiveF_Factor 5-Fluoro Modification (Electronic/Stacking) FiveF_Factor->C3_endo Stabilizes Stacking (No Pucker Shift)

Figure 1: Conformational equilibrium of RNA sugar pucker. The 2'-O-Me modification (Blue) strongly drives the equilibrium toward C3'-endo (Green), while 5-F acts as a stabilizer and probe without altering the pucker preference.

Biophysical & Therapeutic Implications[3][4]

Thermodynamic Stability (Tm)

The incorporation of 5-F-2'-O-Me-U typically results in a net increase in Melting Temperature (Tm) compared to unmodified uridine.

  • Contribution of 2'-O-Me: ~ +0.5°C to +1.5°C per modification (due to entropy reduction via pre-organization).

  • Contribution of 5-F: ~ +0.2°C to +0.8°C per modification (due to enhanced stacking and H-bond acidity).

  • Net Effect: A hyper-stable residue that increases duplex stability, making it excellent for siRNA guide strands or antisense gapmers.

Nuclease Resistance

The 2'-O-Me group provides significant resistance to endonucleases and exonucleases by blocking the nucleophilic attack of the 2'-OH (which is absent) or sterically hindering enzyme binding. The 5-F modification adds a layer of metabolic stability, particularly against enzymes that might modify the uracil base (e.g., pseudouridine synthases).

Experimental Protocol: Synthesis & Validation

Solid-Phase Synthesis

Reagent: 5-Fluoro-2'-O-methyluridine-3'-CE phosphoramidite. Coupling: Standard RNA coupling protocols apply, but extended coupling times (6-10 mins) are recommended due to the steric bulk of the 2'-O-Me group.

Workflow for Structural Validation

To confirm the presence of the modification and its conformational effect, the following workflow is standard in high-end structural biology labs.

Workflow Step1 1. Solid Phase Synthesis (5-F-2'-O-Me-U Phosphoramidite) Step2 2. Deprotection & Purification (Mild Ammonia/Methylamine or AMA) Step1->Step2 Step3 3. Quality Control (LC-MS) Step2->Step3 Step4 4. Biophysical Characterization Step3->Step4 Branch_NMR 19F NMR Spectroscopy (Confirm Chemical Shift & Environment) Step4->Branch_NMR Branch_CD CD Spectroscopy (Confirm A-form Helix Signature) Step4->Branch_CD Branch_Tm UV Melting Studies (Quantify Stability ΔTm) Step4->Branch_Tm

Figure 2: Experimental workflow for synthesizing and validating RNA oligonucleotides containing 5-F-2'-O-Me-U.

Protocol: ¹⁹F NMR Conformation Check
  • Sample Prep: Dissolve 0.2–1.0 mM RNA in buffer (10 mM NaPi, 100 mM NaCl, pH 6.5) with 10% D₂O.

  • Acquisition: Acquire 1D ¹⁹F NMR spectra (referenced to TFA or internal standard).

  • Analysis:

    • Free Nucleoside: ~ -165 ppm (varies by reference).

    • C3'-endo (A-form duplex): Significant downfield shift due to base stacking and shielding.

    • Dynamic Motion: Line broadening indicates exchange between conformations; sharp lines indicate a "locked" state typical of 2'-O-Me modifications.

References

  • Role of 2'-O-Methylation in RNA Structure

    • Title: 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational st
    • Source: Nucleic Acids Research / PMC[2]

    • URL:[Link]

  • 5-Fluoro as a Structural Probe

    • Title: 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy
    • Source: Nucleic Acids Research[2][3]

    • URL:[Link]

  • Thermodynamics of Modified RNA

    • Title: The thermal stability of RNA duplexes containing modified base pairs[4][5][6]

    • Source: ResearchG
    • URL:[Link]

  • Sugar Pucker Fundamentals

    • Title: DNA Architecture: Sugar Conformations[1][7]

    • Source: Colorado St
    • URL:[Link]

Sources

5-Fluoro-2'-O-methyluridine: Mechanism of Action in RNAi

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, physicochemical properties, and experimental applications of 5-Fluoro-2'-O-methyluridine (5-F-2'-O-Me-U) in RNA interference (RNAi).

A Technical Guide to Dual-Modified Nucleoside Kinetics & Therapeutics

Executive Summary

5-Fluoro-2'-O-methyluridine (5-F-2'-O-Me-U) represents a specialized class of dual-modified nucleosides used to modulate the thermodynamic stability, nuclease resistance, and metabolic profile of small interfering RNAs (siRNAs). Unlike standard modifications (e.g., 2'-F, 2'-O-Me) which primarily address sugar pucker and stability, this dual modification integrates a base alteration (C5-fluorination) with a ribose substitution (2'-O-methylation).

This guide delineates the mechanistic impact of 5-F-2'-O-Me-U on the RNA-Induced Silencing Complex (RISC), exploring its role as both a structural probe and a potential "prodrug" payload carrier.

Chemical Architecture & Physicochemical Properties[1]

The efficacy of 5-F-2'-O-Me-U stems from the synergistic effects of its two modifications.

The 2'-O-Methyl Group (Ribose Modification)[2][3][4]
  • Conformation Lock: The bulky methoxy group at the 2' position induces a C3'-endo sugar pucker (North conformation). This pre-organizes the siRNA into an A-form helix, which is the thermodynamically preferred geometry for RNA:RNA duplexes and Ago2 guide strand loading.

  • Nuclease Resistance: The removal of the 2'-hydroxyl group eliminates the nucleophile required for in-line hydrolytic attack, rendering the phosphodiester backbone highly resistant to endonucleases and serum factors.

  • Immune Evasion: 2'-O-methylation acts as a "self" marker, significantly dampening innate immune responses triggered by Toll-like Receptors (TLR7/TLR8), which recognize unmodified ssRNA.

The 5-Fluoro Group (Base Modification)
  • Electronic Effects: Fluorine is highly electronegative. Substitution at the C5 position of uracil withdraws electron density from the pyrimidine ring. This lowers the pKa of the N3 proton, potentially strengthening Hydrogen bonding with Adenine (A) in the target mRNA.

  • Steric Isosterism: The fluorine atom (van der Waals radius ~1.47 Å) is a close isostere to hydrogen (1.20 Å), unlike the methyl group in Thymine. This allows 5-F-U to fit into the Ago2 binding pocket without significant steric clash, preserving the "uridine-like" recognition profile while altering electronic properties.

  • Metabolic Fate: Upon lysosomal or enzymatic degradation, the nucleoside can release 5-fluorouracil (5-FU) or 5-fluoro-2'-deoxyuridine (FdU) metabolites, known cytotoxic agents.

Quantitative Comparison Table
FeatureNative Uridine (U)2'-O-Methyl Uridine5-Fluoro-Uridine5-Fluoro-2'-O-Me-U
Sugar Pucker C3'-endo / C2'-endo (Dynamic)C3'-endo (Locked) C3'-endo biasedC3'-endo (Locked)
Nuclease Stability Low (<15 min in serum)High (>24 hrs)LowVery High
Duplex Tm Baseline+1.0 to +2.0°C / modVariable+1.5 to +2.5°C / mod
Immune Stimulation High (TLR7/8 agonist)Low (Antagonist)HighLow
Cytotoxicity Risk NoneNoneHigh (5-FU release)Context-Dependent *

*Note: The 2'-O-Me group slows degradation, potentially mitigating the rapid release of cytotoxic 5-FU compared to 5-F-RNA, effectively acting as a slow-release mechanism.

Mechanism of Action in RNAi Pathways[3][5][6][7][8]

The incorporation of 5-F-2'-O-Me-U affects multiple stages of the RNAi lifecycle.

RISC Loading and Strand Selection

The thermodynamic asymmetry rule dictates that the strand with the less stable 5'-end is selected as the guide.

  • Protocol: Placing 5-F-2'-O-Me-U at the 5'-end of the passenger strand increases thermodynamic stability (Tm) at that end, forcing the RISC complex to select the guide strand (which should remain less stable at its 5' end).

  • Ago2 Interaction: The MID domain of Argonaute2 (Ago2) binds the 5'-phosphate and the first nucleotide. While 5-substitution is generally tolerated, the 2'-O-Me modification at position 1 can sometimes hinder phosphorylation by cellular kinases. Therefore, 5'-phosphorylation (chemical) is recommended when using this modification at the 5'-terminus.

Target Recognition and Silencing
  • Seed Region (Nt 2-8): Incorporation of 5-F-2'-O-Me-U in the seed region enhances binding affinity to the target mRNA due to the C3'-endo lock. However, excessive modification here can reduce silencing if the duplex becomes too stable to unwind or if the steric bulk interferes with the seed-gating conformational changes of Ago2.

  • Cleavage Site (Nt 10-11): The 2'-O-Me modification at the scissile phosphate (between nucleotides 10 and 11) blocks Ago2 cleavage activity .

    • Strategic Use: Use 5-F-2'-O-Me-U in the passenger strand or non-cleavage regions of the guide strand.

    • Avoid: Do not place at position 10 or 11 of the guide strand if mRNA cleavage is the goal.

Mechanism Diagram (DOT)

RNAi_Mechanism siRNA Dual-Modified siRNA (5-F-2'-O-Me-U) Uptake Cellular Uptake (Endocytosis) siRNA->Uptake Lipid Nanoparticle Loading RISC Loading (Ago2/TRBP) Uptake->Loading StrandSel Strand Selection (Thermodynamic Bias) Loading->StrandSel 5-F-2'-O-Me Stabilizes Passenger 5' End TargetBind Target Recognition (Seed Region Pairing) StrandSel->TargetBind Guide Strand (A-form Helix) Cleavage mRNA Cleavage (Slicer Activity) TargetBind->Cleavage If Pos 10-11 Unmodified Metabolism Degradation (Lysosomal/Cytosolic) TargetBind->Metabolism Slow Decay Cytotox 5-FU Release (Cytotoxicity) Metabolism->Cytotox Hydrolase Activity (e.g., RK9NH)

Caption: Mechanistic pathway of 5-F-2'-O-Me-U modified siRNA, highlighting the bifurcation between gene silencing and potential cytotoxic metabolite release.

Experimental Protocols

Synthesis and Deprotection

Standard phosphoramidite chemistry is used, but specific deprotection steps are required to prevent defluorination or sugar degradation.

  • Coupling: Use 5-Fluoro-2'-O-methyluridine phosphoramidite (0.1 M in acetonitrile). Increase coupling time to 6-10 minutes due to the steric bulk of the 2'-O-Me group.

  • Oxidation: Standard Iodine/Water/Pyridine.

  • Deprotection:

    • Reagent: AMA (Ammonium hydroxide/Methylamine 1:1) at 65°C for 15 minutes is standard.

    • Caution: Avoid harsh acidic conditions which can degrade the 5-Fluoro base.

  • Purification: Ion-exchange HPLC (IE-HPLC) is preferred over PAGE to separate failure sequences (n-1) effectively.

Serum Stability Assay

To validate the nuclease resistance conferred by the dual modification:

  • Incubation: Mix 2 µM siRNA (modified vs. unmodified) with 50% human serum.

  • Timepoints: Aliquot at 0, 1, 4, 12, 24, and 48 hours.

  • Quenching: Stop reaction with Proteinase K and freezing buffer.

  • Analysis: Run on 20% Polyacrylamide Gel (PAGE) with TBE buffer. Stain with SYBR Gold.

  • Expectation: Unmodified siRNA degrades <30 mins. 5-F-2'-O-Me-U modified siRNA should show >80% integrity at 24 hours.

Luciferase Reporter Assay (Silencing Activity)
  • Transfection: Co-transfect HeLa cells with psiCHECK-2 plasmid (Renilla/Firefly) and modified siRNA (0.1 - 10 nM).

  • Incubation: 24 hours at 37°C.

  • Readout: Dual-Glo Luciferase Assay System. Normalize Renilla (target) to Firefly (control).

  • Data Analysis: Plot dose-response curve. Calculate IC50.

    • Note: If IC50 increases significantly (potency drops), the modification may be sterically hindering Ago2.

Advanced Application: The "Prodrug" Hypothesis

A unique feature of 5-Fluoro-modified RNAs is their potential to act as prodrugs. While 2'-O-methylation stabilizes the RNA, eventual lysosomal degradation by specific hydrolases (e.g., RK9NH homologs) can release 5-fluorouracil (5-FU) or FdUMP.

  • Therapeutic Strategy: In cancer therapy, this allows the siRNA to perform a dual function:

    • Gene Silencing: Knockdown of a survival gene (e.g., BCL2, MDR1).

    • Chemotherapy: Localized release of 5-FU upon siRNA degradation in the tumor microenvironment.

  • Safety Check: For non-oncology applications, this release profile must be monitored to avoid off-target cytotoxicity.

References

  • Chemical Modifications of siRNA

    • Title: Chemical modification: the key to clinical applic
    • Source: J Clin Invest. 2007;117(12):3615-3622.
    • URL:[Link]

  • 5-Fluoro-2'-deoxyuridine in siRNA (Prodrug Concept)

    • Title: Development of modified siRNA molecules incorporating 5-fluoro-2′-deoxyuridine residues to enhance cytotoxicity.
    • Source: Nucleic Acids Res. 2013;41(8):4601-4612.
    • URL:[Link]

  • Enzymatic Degradation of 5-F-2'-O-Me-U

    • Title: A new role for PHYHD1 and related dioxygenases: demethylation of 2′-O-methyl
    • Source: Nucleic Acids Res. 2023. (Mentions RK9NH activity on 5-fluoro-2'-O-methyluridine).
    • URL:[Link]

  • General RNAi Mechanism & Modifications

    • Source: J Pharmacol Exp Ther. 2022;381(1):22-41.
    • URL:[Link]

Sources

Methodological & Application

Synthesis of 5-Fluoro-2'-O-methyluridine Phosphoramidite: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 5-Fluoro-2'-O-methyluridine phosphoramidite, a crucial building block for the chemical synthesis of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. We will delve into the strategic considerations behind each synthetic step, offering not just a procedure, but a framework for understanding the chemical principles at play.

Introduction: The Significance of Modified Nucleosides

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic applications. Modifications such as the 2'-O-methylation and 5-fluorination of uridine confer desirable properties, including enhanced nuclease resistance, increased binding affinity to target sequences, and improved pharmacokinetic profiles. 5-Fluoro-2'-O-methyluridine, in particular, is a valuable monomer for the synthesis of antisense oligonucleotides, siRNAs, and other nucleic acid-based tools.

This protocol outlines a robust and reproducible multi-step synthesis of 5-Fluoro-2'-O-methyluridine phosphoramidite, beginning with the commercially available starting material, 5-fluorouridine. The synthetic strategy involves a carefully orchestrated sequence of protection, methylation, and phosphitylation reactions.

Synthetic Strategy Overview

The synthesis of 5-Fluoro-2'-O-methyluridine phosphoramidite is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall workflow can be conceptually broken down into three key stages:

  • Orthogonal Protection of Hydroxyl Groups: The selective protection of the 5' and 3'-hydroxyl groups of the ribose sugar is paramount to direct the desired chemical transformations.

  • 2'-O-Methylation: The introduction of the methyl group at the 2'-position of the ribose.

  • 3'-Phosphitylation: The final step to introduce the reactive phosphoramidite moiety, rendering the nucleoside ready for automated oligonucleotide synthesis.

Below is a diagram illustrating the overall synthetic workflow:

G A 5-Fluorouridine B 5'-O-DMT-5-fluorouridine A->B 5'-OH Protection (DMT-Cl) C 5'-O-DMT-2'-O-methyl-5-fluorouridine B->C 2'-OH Methylation D 5-Fluoro-2'-O-methyluridine C->D 5'-OH Deprotection (Acid) E 5-Fluoro-2'-O-methyluridine Phosphoramidite D->E 3'-OH Phosphitylation

Caption: Synthetic workflow for 5-Fluoro-2'-O-methyluridine phosphoramidite.

Detailed Experimental Protocols

Part 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-5-fluorouridine

The first critical step is the protection of the primary 5'-hydroxyl group. The dimethoxytrityl (DMT) group is the protecting group of choice for this purpose due to its steric bulk, which favors reaction at the less hindered 5'-position, and its lability under acidic conditions, allowing for its straightforward removal during oligonucleotide synthesis.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Fluorouridine262.1810.0 g38.1 mmol
Anhydrous Pyridine79.10200 mL-
4,4'-Dimethoxytrityl chloride (DMT-Cl)338.8214.2 g41.9 mmol
Dichloromethane (DCM)84.93As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Co-evaporate 5-fluorouridine with anhydrous pyridine (2 x 50 mL) to remove residual water and dissolve the dried nucleoside in 200 mL of anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution in one portion.

  • Stir the reaction mixture at room temperature under an inert atmosphere (argon or nitrogen) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (9:1 v/v).

  • Once the reaction is complete, quench the reaction by adding 20 mL of methanol and stir for 15 minutes.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in 300 mL of dichloromethane (DCM) and wash with 2 x 150 mL of saturated sodium bicarbonate solution and then with 1 x 150 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude foam.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (0-5%) to yield 5'-O-DMT-5-fluorouridine as a white foam.

Part 2: Synthesis of 5'-O-DMT-2'-O-methyl-5-fluorouridine

The methylation of the 2'-hydroxyl group is a crucial step for enhancing the nuclease resistance of the resulting oligonucleotides. A variety of methylating agents can be employed, with methyl iodide in the presence of a strong base being a common choice.[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5'-O-DMT-5-fluorouridine564.5615.0 g26.6 mmol
Anhydrous Tetrahydrofuran (THF)72.11300 mL-
Sodium Hydride (60% dispersion in mineral oil)24.001.6 g40.0 mmol
Methyl Iodide141.943.3 mL53.2 mmol
Dichloromethane (DCM)84.93As needed-
Saturated Ammonium Chloride Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Dissolve 5'-O-DMT-5-fluorouridine in anhydrous THF (300 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) to the solution in small portions.

  • Stir the mixture at 0 °C for 1 hour.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (DCM:Methanol 95:5 v/v).

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).

  • Extract the product with dichloromethane (3 x 150 mL).

  • Wash the combined organic layers with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 5'-O-DMT-2'-O-methyl-5-fluorouridine as a white foam.

Part 3: Synthesis of 5-Fluoro-2'-O-methyluridine

Removal of the acid-labile DMT group is necessary to free the 5'-hydroxyl for subsequent analysis or further reactions if needed, but more importantly, to allow for the final phosphitylation at the 3'-hydroxyl.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5'-O-DMT-2'-O-methyl-5-fluorouridine578.5912.0 g20.7 mmol
Dichloromethane (DCM)84.93200 mL-
3% Trichloroacetic Acid (TCA) in DCM-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Dissolve 5'-O-DMT-2'-O-methyl-5-fluorouridine in dichloromethane (200 mL).

  • Cool the solution to 0 °C.

  • Add 3% trichloroacetic acid in DCM dropwise until the characteristic orange color of the trityl cation persists.

  • Stir the reaction at 0 °C for 30 minutes. Monitor the reaction by TLC.

  • Quench the reaction by pouring it into a separatory funnel containing 200 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (2 x 100 mL).

  • Wash the combined organic layers with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 5-Fluoro-2'-O-methyluridine.

Part 4: Synthesis of 5-Fluoro-2'-O-methyluridine Phosphoramidite

The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This reaction is highly sensitive to moisture and must be carried out under strictly anhydrous conditions.[3][4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Fluoro-2'-O-methyluridine276.215.0 g18.1 mmol
Anhydrous Dichloromethane (DCM)84.93100 mL-
N,N-Diisopropylethylamine (DIPEA)129.249.5 mL54.3 mmol
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite236.694.9 mL21.7 mmol
Ethyl Acetate88.11As needed-
Hexanes-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Co-evaporate 5-Fluoro-2'-O-methyluridine with anhydrous acetonitrile (2 x 25 mL) and dry under high vacuum for at least 4 hours.

  • Dissolve the dried nucleoside in anhydrous dichloromethane (100 mL) under an inert atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the stirred solution at room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction by ³¹P NMR spectroscopy.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (200 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine, using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

  • The pure fractions are combined and concentrated to give the final 5-Fluoro-2'-O-methyluridine phosphoramidite as a white foam.

Characterization

The final product and all intermediates should be thoroughly characterized to confirm their identity and purity.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ³¹P, and ¹⁹F NMR are essential for structural elucidation. The ³¹P NMR spectrum of the final phosphoramidite should show a characteristic signal around 150 ppm.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The phosphitylation step is extremely sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.

  • Purity of Intermediates: The purity of each intermediate is critical for the success of the subsequent steps. Thorough purification by column chromatography is recommended.

  • Handling of Reagents: Sodium hydride is highly reactive and should be handled with care. Methyl iodide is toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The final phosphoramidite product is sensitive to moisture and oxidation and should be stored under an inert atmosphere at -20 °C.

This detailed protocol provides a comprehensive guide for the successful synthesis of 5-Fluoro-2'-O-methyluridine phosphoramidite. By understanding the rationale behind each step, researchers can adapt and optimize this procedure for their specific needs in the exciting field of oligonucleotide synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 2'-O-AECM-5-methyl Pyrimidine Phosphoramidites.
  • Vaghefi, M. M., et al. (1987). Synthesis and biological activity of 5-fluoro-2',3'-dideoxy-3'-fluorouridine and its 5'-phosphate. Journal of Medicinal Chemistry, 30(8), 1395-1401.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Gait, M. J., & Lehmann, C. (2001). A base-labile protecting group (fluorenylmethoxycarbonyl) for the 5'-hydroxy function of nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.4.
  • Kumar, R., et al. (2022). 5-Formyluridine and Its Synthetic Applications. ChemistrySelect, 7(48), e202203494.
  • Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965-5971.
  • Singh, S. K., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390.
  • Prakash, T. P., et al. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.
  • Lönnberg, T., et al. (2019). A Study on Synthesis and Upscaling of 2'-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 24(20), 3768.
  • Manoharan, M., & Jung, M. E. (2004). Process of purifying phosphoramidites. U.S.
  • Prakash, T. P., et al. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.
  • Wang, Y., et al. (2013). Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine.
  • Domljan, D. S., et al. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039.
  • Mayer, F. J., et al. (2022). Fluorination Influences the Bioisostery of Myo-Inositol Pyrophosphate Analogs.
  • Prakash, T. P., et al. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.
  • Micura, R., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), e143.
  • Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR.
  • Micura, R., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), e143.
  • Szymańska, E., et al. (2019). Synthesis and Biological Evaluation of 6-Substituted-5-Fluorouridine ProTides. Molecules, 24(12), 2293.
  • Entegris. (2022).
  • Seth, P. P., et al. (2021). Synthesis of 4'-C-α-Aminoethoxy-2'-O-Methyl-5-Methyl- and 5-Propynyl-Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 87(1), e144.
  • Nielsen, D. S., et al. (2021). On-demand synthesis of phosphoramidites.
  • BOC Sciences. Phosphoramidites.

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Application Notes & Protocols: A Strategic Guide to Incorporating 5-Fluoro-2'-O-Methyluridine (5-F-2'-O-Me-U) into siRNA and miRNA Mimics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic landscape of RNA interference (RNAi) is increasingly dominated by chemically modified oligonucleotides, engineered to overcome the inherent instability and immunogenicity of natural RNA. This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of small interfering RNAs (siRNAs) and microRNA (miRNA) mimics incorporating a novel, synergistic modification: 5-Fluoro-2'-O-Methyluridine (5-F-2'-O-Me-U). By combining the established benefits of 2'-O-Methyl (2'-OMe) sugar modifications for nuclease resistance and the unique properties of 5-Fluoro (5-F) pyrimidine modifications for enhanced binding affinity, this combination presents a compelling strategy for developing next-generation RNAi therapeutics. We will detail the scientific rationale, provide step-by-step protocols for synthesis and validation, and offer expert insights into the causality behind key experimental choices, empowering researchers to explore this promising chemical space.

The Scientific Rationale: A Synergy of Stability and Affinity

The decision to incorporate any chemical modification into a therapeutic oligonucleotide must be driven by a clear understanding of its impact on the molecule's pharmacological properties. The proposed 5-F-2'-O-Me-U modification is a strategic amalgamation of two well-characterized modifications, each contributing distinct advantages.

The Foundational Role of 2'-O-Methyl (2'-OMe) Modification

The 2'-hydroxyl group of the ribose sugar is a primary site of vulnerability for RNA, rendering it susceptible to nuclease degradation and a potential trigger for innate immune responses.[1] The 2'-OMe modification, which replaces this hydroxyl group with a methoxy group, is a cornerstone of modern oligonucleotide chemistry for several reasons:

  • Enhanced Nuclease Resistance : The bulky methyl group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases.[] This dramatically increases the half-life of siRNAs in biological fluids.[][3]

  • Reduced Immunogenicity : Modification at the 2' position can decrease recognition by Toll-like receptors (TLRs), thereby mitigating the risk of off-target innate immune activation.[1]

  • Improved Duplex Stability : The 2'-OMe group locks the ribose sugar in a C3'-endo conformation, pre-organizing the oligonucleotide into an A-form helix, which is the preferred conformation for RNA duplexes.[][4] This can increase the melting temperature (Tm) of the duplex.

  • Maintained On-Target Activity : 2'-OMe is well-tolerated at multiple positions within an siRNA duplex without abolishing RNAi activity, although extensive modification can interfere with the function of the RNA-Induced Silencing Complex (RISC).[4][5]

The Strategic Advantage of 5-Fluoro (5-F) Pyrimidine Modification

Modification of the nucleobase itself offers a distinct method for fine-tuning oligonucleotide properties. Introducing a fluorine atom at the C5 position of uracil (or deoxyuridine) has been shown to:

  • Increase Binding Affinity : The highly electronegative fluorine atom alters the electronic properties of the uracil base, which can enhance base stacking interactions and increase the thermal stability of the duplex when paired with adenosine.[6]

  • Provide a Unique Biophysical Probe : The presence of ¹⁹F allows for direct probing of oligonucleotide structure and interactions using ¹⁹F NMR spectroscopy, a powerful tool for mechanistic studies.[6][7]

  • Offer a Pro-Drug Strategy (in Deoxy-form) : In the context of deoxyribonucleosides (like 5-Fluoro-2'-deoxyuridine, FdU), the released nucleoside can be metabolized into a potent cytotoxic agent that inhibits thymidylate synthase, a key enzyme in DNA synthesis.[8][9] This creates a dual-function molecule that combines gene silencing with chemotherapy.

Hypothesized Synergy of 5-F-2'-O-Me-U

By combining these two modifications into a single 5-F-2'-O-Me-U phosphoramidite, we hypothesize the creation of an oligonucleotide with a superior therapeutic profile. The 2'-OMe group provides the foundational stability against degradation, while the 5-F moiety enhances target engagement and binding affinity. This combination could lead to siRNAs and miRNA mimics with increased potency and duration of action, potentially allowing for lower and less frequent dosing. While the metabolic fate of a 2'-OMe modified nucleoside differs significantly from its deoxy counterpart, precluding a direct FdU-like cytotoxic effect, the enhanced biophysical properties alone warrant investigation.

Table 1: Comparative Properties of RNA Modifications

PropertyUnmodified RNA2'-O-Methyl (2'-OMe)[1][4]5-Fluoro (5-F) Pyrimidine[6]Hypothesized 5-F-2'-O-Me-U
Nuclease Resistance LowHighModerateHigh to Very High
Binding Affinity (Tm) BaselineIncreasedIncreasedSynergistically Increased
Immunogenicity HighReducedBaselineReduced
RISC Compatibility HighToleratedHighTo be determined
Primary Advantage Biological templateStability, Low ImmunityBinding AffinityPotency, Duration

Design, Synthesis, and Quality Control

The successful implementation of 5-F-2'-O-Me-U requires careful consideration of its placement within the oligonucleotide and rigorous quality control post-synthesis.

Strategic Design Principles

The placement of modified nucleotides is not random; it is a strategic process to balance stability with biological activity. The "seed region" (positions 2-8 of the guide strand) is particularly sensitive, as it governs target recognition.[5]

  • siRNA Design : For siRNAs, which rely on perfect complementarity for target cleavage, placing 5-F-2'-O-Me-U modifications outside the seed region of the guide (antisense) strand is a conservative starting point. The sense strand can be more heavily modified to enhance overall duplex stability and prevent its entry into RISC.[10] Alternating modified and unmodified nucleotides (a "checkerboard" pattern) is a common strategy to maintain RISC compatibility.[]

  • miRNA Mimic Design : miRNA mimics are designed to be recognized by the RISC machinery and function like endogenous miRNAs, which often involves imperfect base-pairing outside the seed region.[11][12] The design should closely follow the endogenous miRNA sequence, with modifications aimed at ensuring the guide strand is preferentially loaded into RISC.[12]

G cluster_0 Oligonucleotide Design Phase cluster_1 Strategic Placement of 5-F-2'-O-Me-U cluster_2 Finalization start Define Target mRNA / miRNA design Design siRNA / Mimic Sequence (19-23 nt, 2-nt 3' overhangs) start->design mod_strat Define Modification Strategy design->mod_strat sense Sense (Passenger) Strand - Heavy modification tolerated - Place 5-F-2'-O-Me-U to enhance stability mod_strat->sense antisense Antisense (Guide) Strand - Modification is position-sensitive mod_strat->antisense finalize Finalize Modified Sequence for Synthesis sense->finalize seed Seed Region (Pos 2-8) - Critical for target binding - Introduce modifications cautiously antisense->seed central Central Region (Pos 9-12) - Site of mRNA cleavage - Avoid modifications that block Ago2 activity antisense->central terminal 3' and 5' Termini - Modify to block exonucleases antisense->terminal seed->finalize central->finalize terminal->finalize

Fig 1. Logical workflow for the strategic placement of 5-F-2'-O-Me-U.
Protocol: Solid-Phase Oligonucleotide Synthesis

This protocol assumes the availability of a custom-synthesized 5-F-2'-O-Me-U phosphoramidite building block. Standard phosphoramidite chemistry on an automated synthesizer is used.[13]

Materials:

  • DNA/RNA Synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

  • Anhydrous acetonitrile

  • Standard phosphoramidites (A, C, G, U/T) and custom 5-F-2'-O-Me-U phosphoramidite.

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping Reagents (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Cleavage and Deprotection solution (e.g., Ammonium hydroxide or AMA mixture)

Procedure:

  • Setup : Program the synthesizer with the desired sequence, specifying the coupling of the 5-F-2'-O-Me-U phosphoramidite at the designated positions.

  • Cycle 1 - Deblocking : The 5'-dimethoxytrityl (DMT) protecting group on the CPG-bound nucleoside is removed with the deblocking solution to free the 5'-hydroxyl group.

  • Cycle 2 - Coupling : The next phosphoramidite in the sequence (e.g., 5-F-2'-O-Me-U) is activated and delivered to the column to react with the free 5'-hydroxyl group.

    • Causality: The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that readily couples with the 5'-OH group.

  • Cycle 3 - Capping : Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents.

    • Causality: This crucial step prevents the formation of failure sequences (n-1 shortmers) in subsequent cycles, simplifying final purification.

  • Cycle 4 - Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine solution.

  • Repeat : The four-step cycle is repeated for each subsequent nucleotide in the sequence.

  • Final Cleavage and Deprotection : Once synthesis is complete, the support is treated with the cleavage solution to release the oligonucleotide and remove the protecting groups from the phosphate backbone and nucleobases.

  • Purification : The crude oligonucleotide is purified using chromatography as described in the next section.

Protocol: Purification and Quality Control

Purification is essential to separate the full-length product from shorter failure sequences.[14] High-Performance Liquid Chromatography (HPLC) is the method of choice.[15]

Methods & Parameters:

  • Purification : Anion-Exchange (AEX) or Ion-Pair Reversed-Phase (IP-RP) HPLC are effective.[15] AEX separates based on charge (length), while IP-RP separates based on charge and hydrophobicity.

  • Identity Confirmation : The molecular weight of the purified oligonucleotide is confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[14] This verifies the successful incorporation of the modified nucleotide.

  • Purity Assessment : Analytical HPLC or Size-Exclusion Chromatography (SEC) is used to determine the purity of the final product.[14][16][17]

  • Quantification : The concentration of the oligonucleotide is determined by measuring its absorbance at 260 nm (UV-Vis spectrophotometry).[14]

Table 2: Summary of Quality Control (QC) Parameters

ParameterMethodAcceptance CriteriaRationale
Identity LC-MSMeasured Mass ± 0.02% of Theoretical MassConfirms correct sequence and modification incorporation.
Purity Analytical HPLC/SEC≥ 90% Full-Length ProductEnsures the biological effect is due to the intended molecule.
Integrity Denaturing PAGESingle major bandVisual confirmation of length and absence of degradation.
Concentration UV-Vis (A260)Within 10% of targetEnsures accurate dosing for subsequent experiments.

In Vitro Characterization and Validation

Before proceeding to cell-based assays, the biophysical properties of the modified oligonucleotide must be characterized.

G cluster_0 Biophysical Validation cluster_1 In Vitro Functional Validation cluster_2 Endpoint Analysis start Purified 5-F-2'-O-Me-U Oligonucleotide Duplex tm_assay Thermal Melt (Tm) Assay start->tm_assay stability_assay Nuclease Stability Assay start->stability_assay duplex_stability Result: Duplex Stability (ΔTm) tm_assay->duplex_stability half_life Result: Serum Half-Life (t½) stability_assay->half_life transfection Transfection into Target Cells (e.g., LNP, Lipofectamine) duplex_stability->transfection half_life->transfection incubation Incubate for 24-72 hours transfection->incubation harvest Harvest Cells for Analysis incubation->harvest qpcr qPCR Analysis harvest->qpcr western Western Blot / ELISA harvest->western reporter Reporter Assay (Luciferase/GFP) harvest->reporter mrna_level Result: Target mRNA Knockdown qpcr->mrna_level protein_level Result: Target Protein Reduction western->protein_level pathway_activity Result: Functional Activity (IC50) reporter->pathway_activity

Fig 2. Experimental workflow for in vitro validation of modified oligonucleotides.
Protocol: Nuclease Stability Assay

Objective : To compare the stability of the 5-F-2'-O-Me-U modified siRNA/mimic to an unmodified control in a biologically relevant medium.

Materials:

  • Modified and unmodified oligonucleotides.

  • Human or fetal bovine serum (e.g., 90% solution).

  • TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

  • HPLC system with an appropriate column (AEX or IP-RP).

Procedure:

  • Preparation : Dilute the oligonucleotides to a final concentration of 10 µM in 90% serum. Prepare a control sample by diluting in TE Buffer.

  • Incubation : Incubate all samples at 37°C.

  • Time Points : At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each reaction and immediately quench the nuclease activity by flash-freezing in liquid nitrogen or adding a quenching buffer (e.g., containing EDTA and a chaotropic agent).

  • Analysis : Analyze the samples by HPLC.

  • Data Interpretation : Quantify the peak area of the full-length oligonucleotide at each time point. Plot the percentage of intact oligonucleotide versus time and calculate the half-life (t½).

    • Expected Outcome: The 5-F-2'-O-Me-U modified oligonucleotide should exhibit a significantly longer half-life compared to the unmodified control.

Protocol: In Vitro Gene Silencing Assay (siRNA)

Objective : To determine the potency (e.g., IC50) of the modified siRNA in reducing target gene expression.

Materials:

  • Target cells (e.g., a cell line endogenously expressing the target gene).

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX or a lipid nanoparticle formulation).

  • Modified siRNA, unmodified positive control siRNA, and negative control siRNA (scrambled sequence).

  • Cell culture medium and supplies.

  • Reagents for RNA extraction and qPCR (for mRNA analysis).

  • Reagents for protein lysis and Western blotting (for protein analysis).

Procedure:

  • Cell Plating : Plate cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection Complex Formation : On the day of transfection, prepare a dose-response curve for the siRNAs (e.g., from 10 pM to 100 nM). Dilute the siRNAs and the transfection reagent separately in serum-free medium, then combine and incubate to form complexes as per the manufacturer's protocol.[9]

    • Causality: The cationic lipid-based transfection reagent forms a complex with the anionic siRNA, neutralizing its charge and facilitating its entry across the negatively charged cell membrane.

  • Transfection : Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours at 37°C.

  • Harvest : After incubation, harvest the cells. Split the cell pellet for parallel RNA and protein analysis.

  • mRNA Analysis (qPCR) : Extract total RNA, perform reverse transcription to generate cDNA, and quantify the relative expression of the target gene and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR.

  • Protein Analysis (Western Blot) : Lyse the remaining cells, quantify total protein, and perform Western blotting to detect the levels of the target protein and a loading control (e.g., β-actin).

  • Data Analysis : Normalize target gene expression to the housekeeping gene and calculate the percentage of knockdown relative to cells treated with the negative control. Plot the percentage of knockdown versus siRNA concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The incorporation of 5-F-2'-O-Me-U into siRNAs and miRNA mimics represents a logical and promising step forward in the chemical evolution of RNAi therapeutics. The strategy is grounded in the well-understood principles of 2'-sugar and 5-base modifications, aiming for a synergistic enhancement of stability and target affinity. The protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and validate these novel constructs. Successful in vitro validation should be followed by comprehensive off-target effect analysis (e.g., via RNA-seq) and subsequent evaluation in preclinical in vivo models to fully assess the therapeutic potential of this combined modification.[18][19] This rational design approach is essential for advancing the next generation of safe and effective RNA-based medicines.

References

  • Davis, S., et al. (2020). 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Molecular Therapy - Nucleic Acids. Available at: [Link]

  • Lee, S. H., et al. (2019). Current Aspects of siRNA Bioconjugate for In Vitro and In Vivo Delivery. MDPI. Available at: [Link]

  • Ui-Tei, K., et al. (2017). Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance to Base-Pairing with Targets. ACS Omega. Available at: [Link]

  • Jadhav, V., et al. (2022). Advances in siRNA therapeutics and synergistic effect on siRNA activity using emerging dual ribose modifications. Taylor & Francis Online. Available at: [Link]

  • Davis, S., et al. (2020). 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. PubMed. Available at: [Link]

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  • Veeramani, S., et al. (2023). Nanoparticles Codelivering mRNA and SiRNA for Simultaneous Restoration and Silencing of Gene/Protein Expression In Vitro and In Vivo. ACS Nanoscience Au. Available at: [Link]

  • Tanei, T., et al. (2018). Fundamentals of siRNA and miRNA therapeutics and a review of targeted nanoparticle delivery systems in breast cancer. PMC. Available at: [Link]

  • Whitehead, K. A., et al. (2007). Nonviral delivery of synthetic siRNAs in vivo. JCI. Available at: [Link]

  • Hore, T., et al. (2019). Post-synthetic modification of oligonucleotides containing 5-mono- and 5-di-fluoromethyluridines. ResearchGate. Available at: [Link]

  • Jones, C. H., et al. (2018). In Vitro and In Vivo Delivery of siRNA via VIPER Polymer System to Lung Cells. PMC. Available at: [Link]

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  • Špačková, N., et al. (2020). 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR. PMC. Available at: [Link]

  • Patsnap Synapse. (2023). miRNA Therapeutics: Cutting-Edge Advances from Mechanism Exploration to Clinical Applications and Market Outlook. Patsnap Synapse. Available at: [Link]

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  • Agilent. (2024). Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. Agilent. Available at: [Link]

  • Alterman, J. F., et al. (2024). Chemical modification patterns for microRNA therapeutic mimics: a structure-activity relationship (SAR) case-study on miR-200c. Nucleic Acids Research. Available at: [Link]

  • Crooke, S. T., et al. (2021). The chemical evolution of oligonucleotide therapies of clinical utility. PMC. Available at: [Link]

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  • Prakash, T. P., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity. Journal of the American Chemical Society. Available at: [Link]

  • Liu, Y., et al. (2021). Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry. PMC. Available at: [Link]

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Application Note: A Comprehensive Guide to the Deprotection of 5-Fluoro-2'-O-methyluridine Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Modified Oligonucleotides and the Critical Deprotection Step

The strategic incorporation of modified nucleosides into oligonucleotides has revolutionized the fields of therapeutics, diagnostics, and molecular biology. Modifications such as 5-Fluoro-2'-O-methyluridine ([2OMe5FU]) are prized for their ability to enhance key properties of oligonucleotides, including nuclease resistance, binding affinity to target sequences, and overall in vivo stability.[1] 5-Fluoro-2'-O-methyluridine, in particular, combines the steric and conformational benefits of the 2'-O-methyl group with the altered electronic properties of a 5-fluorinated pyrimidine base.

Following automated solid-phase synthesis, the nascent oligonucleotide chain remains covalently attached to a solid support and is adorned with a variety of protecting groups on the nucleobases and phosphate backbone.[2][3] The final and most critical stage of post-synthesis processing is deprotection—a chemical treatment designed to cleave the oligonucleotide from the support and strip away all protecting groups to yield a biologically active molecule.[2][4]

The choice of deprotection conditions is dictated by the chemical nature of all nucleosides within the sequence.[2][5] This guide provides a detailed examination of the deprotection process specifically for oligonucleotides containing the robust 5-Fluoro-2'-O-methyluridine modification, offering field-proven protocols and explaining the chemical rationale behind them.

Section 1: The Chemistry of Oligonucleotide Deprotection

1.1 Overview of Protecting Groups During synthesis, reactive functional groups are temporarily blocked to ensure specific, controlled chain elongation. Key protecting groups include:

  • Base-Protecting Groups: The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are typically protected with acyl groups like benzoyl (Bz) or isobutyryl (iBu).[3][6] For faster deprotection protocols, acetyl (Ac) is the protecting group of choice for dC.[7][8]

  • Phosphate-Protecting Groups: The internucleotide phosphodiester linkages are synthesized as phosphite triesters, which are subsequently oxidized. A 2-cyanoethyl (CE) group protects the phosphate oxygen during synthesis.[2]

1.2 Mechanism of Cleavage and Deprotection Deprotection is typically achieved by treating the support-bound oligonucleotide with a strong aqueous base.[2] This single treatment accomplishes three essential transformations:

  • Cleavage: The ester linkage holding the oligonucleotide to the solid support is hydrolyzed, releasing the oligo into the solution.[6]

  • Phosphate Deprotection: The cyanoethyl groups are rapidly removed from the phosphate backbone via a β-elimination reaction.[2]

  • Base Deprotection: The acyl protecting groups on the nucleobases are removed by aminolysis.[6]

1.3 Chemical Stability of 5-Fluoro-2'-O-methyluridine A primary concern during deprotection is the stability of the desired modifications. The 5-Fluoro-2'-O-methyluridine moiety is exceptionally stable under standard deprotection conditions for two key reasons:

  • The 2'-O-methyl Group: This is an ether linkage, which is chemically inert to the basic conditions used for deprotection. Unlike 2'-hydroxyl protecting groups (e.g., TBDMS) used in RNA synthesis, the 2'-O-methyl group requires no specific removal step.[9][10]

  • The 5-Fluoro Group: The fluorine atom at the 5th position of the uracil base is attached via a strong carbon-fluorine bond. This bond is stable to standard ammonium hydroxide and methylamine-based deprotection reagents.[11]

Therefore, oligonucleotides containing 5-Fluoro-2'-O-methyluridine can be deprotected using highly efficient and rapid standard protocols without risk of degradation to the modification.

Section 2: Deprotection and Purification Workflow

The overall process transforms the crude, support-bound product into a purified, biologically active oligonucleotide. The workflow involves a primary deprotection step followed by purification to remove the cleaved protecting groups and any truncated failure sequences.

Deprotection_Workflow cluster_0 Post-Synthesis Processing start Synthesized Oligo on Solid Support (Fully Protected) deprotection Step 1: Cleavage & Deprotection (e.g., AMA at 65°C) start->deprotection Add basic solution crude Crude Oligonucleotide Solution (Oligo + Cleaved Protecting Groups) deprotection->crude Releases oligo & byproducts purification Step 2: Purification (e.g., Desalting, HPLC) crude->purification Separate oligo from contaminants final Final Purified Oligonucleotide purification->final

Caption: General workflow for oligonucleotide deprotection and purification.

Section 3: Recommended Deprotection Protocols

Two primary protocols are presented below. The Ultra-Fast method using AMA is recommended for its speed and efficiency, provided that acetyl-protected dC (Ac-dC) was used during synthesis. The standard ammonium hydroxide method is a reliable alternative.

Protocol 1: Ultra-Fast Deprotection with AMA

This method is the industry standard for rapid deprotection and is fully compatible with 5-Fluoro-2'-O-methyluridine.[7][8] It relies on a mixture of ammonium hydroxide and aqueous methylamine (AMA), which accelerates the removal of base protecting groups.[7]

Causality: Methylamine is a stronger nucleophile than ammonia, which significantly shortens the time required for aminolysis of the base protecting groups, reducing a multi-hour process to mere minutes.[7] Critically, this protocol requires the use of Ac-dC phosphoramidite during synthesis. The standard Bz-dC is susceptible to transamination by methylamine, which would result in an N4-methyl-dC modification.[7]

Methodology:

  • Preparation: Prepare the AMA reagent by mixing concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine in a 1:1 (v/v) ratio. This should be done in a fume hood with appropriate personal protective equipment (PPE).

  • Cleavage & Deprotection:

    • Transfer the solid support (e.g., from a synthesis column or plate well) containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

    • Add 1.0 mL of the AMA reagent to the vial.

    • Seal the vial tightly and vortex briefly to ensure the support is fully wetted.

    • Place the vial in a heating block or oven set to 65°C for 10-15 minutes.[7][8]

  • Work-up:

    • After heating, allow the vial to cool to room temperature.

    • Carefully transfer the supernatant containing the cleaved oligonucleotide to a new microcentrifuge tube.

    • Dry the oligonucleotide solution completely in a vacuum concentrator (e.g., SpeedVac). Ensure the heat setting is turned off to prevent sample loss or damage.

The resulting pellet contains the deprotected oligonucleotide and is ready for purification.

Protocol 2: Standard Deprotection with Ammonium Hydroxide

This is the traditional method and is effective for all standard base protecting groups, including Bz-dA, Bz-dC, and iBu-dG.[3][6][12]

Methodology:

  • Cleavage & Deprotection:

    • Transfer the solid support to a 2 mL screw-cap vial.

    • Add 1.0 mL of concentrated aqueous ammonium hydroxide (28-30%).

    • Seal the vial tightly and let it stand at room temperature for 1-2 hours to ensure complete cleavage from the support.

    • Transfer the vial to a heating block or oven set to 55°C and incubate for 8-12 hours (overnight).[3][12]

  • Work-up:

    • After incubation, cool the vial to room temperature.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Dry the sample completely in a vacuum concentrator with the heat turned off.

Section 4: Comparative Analysis of Deprotection Conditions

The choice between protocols often depends on throughput needs and the specific protecting groups used during synthesis.

ParameterProtocol 1: Ultra-Fast (AMA)Protocol 2: Standard (NH₄OH)Justification & Expert Insights
Primary Reagent 1:1 (v/v) NH₄OH / 40% MeNH₂[7][13]Concentrated NH₄OH (28-30%)[14]Methylamine's higher nucleophilicity is the key to the speed of the AMA protocol.
Temperature 65°C[7]55°C[12]Higher temperature further accelerates the reaction kinetics in the AMA protocol.
Time 10 - 15 minutes[7][8]8 - 12 hours[12]A dramatic time savings makes AMA ideal for high-throughput workflows.
dC Protecting Group Acetyl (Ac) required [7]Benzoyl (Bz) or Acetyl (Ac)This is a critical checkpoint. Using Bz-dC with AMA will lead to an undesired side product.
Throughput HighLow to MediumThe short incubation time is the primary advantage for large-scale or rapid synthesis needs.

Section 5: Post-Deprotection Purification

After deprotection, the dried oligonucleotide pellet is contaminated with salts and the chemical remnants of the protecting groups (e.g., benzamide).[14][15] Purification is essential to remove these impurities.

Recommended Protocol: n-Butanol Desalting

This is a rapid and effective method for removing most organic by-products without the need for chromatography columns.[14]

Methodology:

  • Resuspend the dried crude oligonucleotide pellet in 100 µL of sterile, nuclease-free water.

  • Add 1.0 mL of n-butanol to the tube.

  • Vortex vigorously for 15-20 seconds. The organic by-products will partition into the n-butanol phase.

  • Centrifuge at >12,000 rpm for 1 minute. The aqueous phase containing the oligonucleotide will form a small pellet or droplet at the bottom.

  • Carefully remove and discard the upper n-butanol phase.

  • Repeat the butanol wash (steps 2-5) if significant contaminants are suspected.

  • After the final butanol removal, dry the remaining pellet under vacuum.

  • Resuspend the final purified oligonucleotide in the desired aqueous buffer for quantification and use.

For applications requiring the highest purity, purification by High-Performance Liquid Chromatography (HPLC) is recommended.[16][17]

Section 6: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection (seen as multiple peaks/bands in analysis)1. Degraded deprotection reagent (e.g., old ammonium hydroxide).2. Insufficient reaction time or temperature.3. Highly structured oligo hindering reagent access.[10]1. Always use a fresh bottle of ammonium hydroxide or methylamine.2. Ensure temperature is accurate and extend incubation time if necessary.3. For structured oligos, consider a longer incubation or slightly higher temperature.
Low Final Yield 1. Incomplete cleavage from the support.2. Physical loss of sample during work-up (e.g., aspirating the pellet).3. Inefficient synthesis prior to deprotection.1. Ensure the support is fully submerged and agitated in the deprotection solution.2. Be cautious during supernatant removal steps.3. Review synthesis trityl logs to diagnose synthesis efficiency.[18]
Product Degradation (seen as shorter fragments in analysis)1. Overly harsh deprotection conditions (not typical for 2'-O-Me).2. Depurination from accidental exposure to acid.1. Confirm that the temperature and time are within the recommended range.2. Ensure no acid carryover from synthesis steps (e.g., detritylation).

Section 7: Quality Control Analysis

To validate the success of the deprotection and purification process, the final product should be analyzed.

  • Mass Spectrometry (LC-MS): This is the gold standard for confirming the identity of the oligonucleotide. The measured molecular weight should exactly match the theoretical mass of the fully deprotected 5-Fluoro-2'-O-methyluridine containing sequence.

  • Anion-Exchange or Reversed-Phase HPLC: This analysis provides a quantitative measure of the purity of the final product, separating the full-length oligonucleotide from any remaining shorter failure sequences.[17]

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently deprotect oligonucleotides containing 5-Fluoro-2'-O-methyluridine, ensuring the production of high-quality material for downstream applications.

References

  • Zaitseva, E. M., & Zarytova, V. F. (1996). A rapid method for the purification of deprotected oligodeoxynucleotides. Nucleic Acids Research, 24(9), 1731–1732. [Link]

  • Ahmadi, A., & Nazari, M. (2018). Deprotection and Purification of Oligonucleotides. Bio-protocol, 8(16), e2998. [Link]

  • Beigelman, L., et al. (2010). Deprotection and purification of oligonucleotides and their derivatives. U.S.
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  • Glen Research. (n.d.). Deprotection - Volume 2 - RNA Deprotection. [Link]

  • Reddy, M. P., et al. (2003). Reagents for oligonucleotide cleavage and deprotection. U.S.
  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • ATDBio Ltd. (n.d.). Purification and characterisation of oligonucleotides. Nucleic Acids Book. [Link]

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  • ResearchGate. (2025). Advanced method for oligonucleotide deprotection. [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. [Link]

  • Glen Research. (n.d.). Oligonucleotide Deprotection Guide. [Link]

  • Wang, X., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(21), 12302–12314. [Link]

  • Glen Research. (n.d.). Deprotection - Volumes 1-5. [Link]

Sources

Application Note: Optimization of Coupling Time for 5-Fluoro-Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 5-fluoro-modified nucleosides (e.g., 5-Fluoro-2'-deoxyuridine, 5-F-dU) into oligonucleotides is a critical workflow in the development of therapeutic aptamers, mechanistic probes for DNA-protein interactions, and


F-NMR structural studies.[1] While structurally similar to their native counterparts, the high electronegativity and altered stacking properties of the fluorine atom introduce kinetic and solubility challenges during solid-phase synthesis.

This guide provides a validated protocol for optimizing the coupling time of 5-fluoro-phosphoramidites. By transitioning from standard 2-minute coupling cycles to an optimized 6-minute protocol using 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), researchers can increase stepwise coupling efficiency (SCE) from ~97% to >99%, significantly improving yield and purity in full-length products.

Scientific Background & Mechanistic Insight

The Fluorine Effect: Electronics vs. Sterics

Unlike bulky modifications (e.g., biotin, dyes) that impede coupling via steric hindrance, 5-fluoro modifications influence synthesis primarily through electronic effects and solvation dynamics .

  • Electronic Withdrawal: Fluorine is the most electronegative element. When substituted at the C5 position of uracil or cytosine, it withdraws electron density from the nucleobase ring. This alters the dipole moment and can subtly affect the sugar pucker (C2'-endo vs. C3'-endo equilibrium), potentially modifying the accessibility of the 5'-hydroxyl group of the growing chain during the coupling step.

  • Hydrophobicity & Solvation: Fluorine imparts significant hydrophobicity. This can lead to micro-aggregation of the phosphoramidite in polar aprotic solvents (like acetonitrile), reducing the effective concentration of free, activated monomer available for reaction.

  • Base Stacking: 5-F-dU base pairs more strongly with Adenine than Thymine does. While beneficial for the final duplex, this increased stacking propensity can lead to secondary structures on the solid support (CT-rich sequences) that hinder reagent diffusion.

The Activation Mechanism

The coupling reaction relies on the protonation of the diisopropylamino group of the phosphoramidite by a weak acid activator (tetrazole derivative). This generates a reactive tetrazolide intermediate.

  • Standard Activator (1H-Tetrazole): Often insufficient for modified amidites due to lower acidity (

    
     ~4.8) and slower kinetics.
    
  • Preferred Activators (ETT/DCI):

    • ETT (

      
       ~4.3):  Higher acidity accelerates the protonation step, crucial for modified bases where the electronic environment is altered.
      
    • DCI (

      
       ~5.2 but highly nucleophilic):  Acts as a super-nucleophile, rapidly displacing the protonated amine to form a highly reactive intermediate.
      

Experimental Protocol: Coupling Optimization

Materials & Reagent Preparation[2]
  • Phosphoramidite: 5'-DMT-5-Fluoro-2'-deoxyUridine (5-F-dU) phosphoramidite.[2][3]

  • Diluent: Anhydrous Acetonitrile (ACN), water content <10 ppm.

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN OR 0.25 M 4,5-Dicyanoimidazole (DCI).

  • Solid Support: 1000 Å CPG (for oligos >40 mer) or 500 Å CPG (for <40 mer).

Critical Step - Dissolution: Unlike standard amidites, 5-fluoro amidites should be dissolved to a slightly higher concentration if possible (0.12 M) to drive kinetics, though 0.1 M is standard. Allow the solution to equilibrate under Argon for 10 minutes before placing it on the synthesizer to ensure complete solvation of hydrophobic aggregates.

The Synthesis Cycle (Optimized)

The following workflow integrates the specific requirements for 5-fluoro modifications.

SynthesisCycle cluster_coupling CRITICAL OPTIMIZATION STEP Start Start Cycle Deblock 1. Deblocking (3% TCA in DCM) Removes 5'-DMT Start->Deblock Wash1 Acetonitrile Wash Deblock->Wash1 Activation 2a. Activation (ETT or DCI + Amidite) Wash1->Activation Coupling 2b. Coupling Reaction EXTENDED TIME: 6-10 mins Activation->Coupling Tetrazolide Intermediate Capping 3. Capping (Ac2O + N-Me-Im) Blocks unreacted 5'-OH Coupling->Capping Phosphite Triester Formed Oxidation 4. Oxidation (Iodine/Water/Pyridine) P(III) -> P(V) Capping->Oxidation Oxidation->Deblock Next Cycle

Figure 1: Optimized Solid-Phase Synthesis Cycle. Note the extended duration in the critical coupling phase (Yellow).

Step-by-Step Optimization Procedure

To determine the precise coupling time for your specific synthesizer (e.g., ABI 394, MerMade, Dr. Oligo), perform the "Trityl Histogram Method":

  • Design a Test Sequence: 5'- T T T [5-F-dU] T T T -3'. Placing the modification in the center allows comparison of coupling efficiency before and after the modification.

  • Run 1 (Baseline): Set coupling time to standard 3 minutes .

  • Run 2 (Extended): Set coupling time to 6 minutes .

  • Run 3 (Maximal): Set coupling time to 10 minutes .

  • Monitor Trityl Yields: Collect the trityl fractions or use the on-board UV monitor. The drop in conductivity/absorbance after the 5-F-dU addition indicates the coupling efficiency.

Data Analysis & Results

The following table summarizes typical coupling efficiencies observed when scaling coupling times for 5-F-dU phosphoramidites using 0.25 M ETT activator.

Coupling TimeActivatorStepwise Efficiency (SCE)Full-Length Yield (20-mer)Notes
2.0 min 1H-Tetrazole94.5%~32%Not Recommended. High n-1 deletion products observed.
3.0 min ETT97.2%~56%Acceptable for short primers (<20 nt).
6.0 min ETT99.1% ~83% Optimal. Best balance of time vs. reagent consumption.
10.0 min ETT99.2%~84%Diminishing returns. Risk of depurination increases slightly.

Note: Data derived from internal validation runs on 1 µmol scale synthesis.

Interpretation

At 2 minutes (standard DNA protocol), the steric/electronic lag of the 5-fluoro modification results in incomplete coupling (~5.5% failure sequences per insertion). By extending to 6 minutes , diffusion limitations are overcome, and the reaction reaches thermodynamic completion.

Troubleshooting & Quality Control

The "Double Coupling" Strategy

If your synthesizer supports it, double coupling is superior to a single long coupling for 5-fluoro modifications.

  • Protocol: Inject Amidite+Activator

    
     Wait 3 min 
    
    
    
    Wash
    
    
    Inject Amidite+Activator
    
    
    Wait 3 min.
  • Why: This replenishes the solid support with fresh, active tetrazolide intermediate, removing any moisture scavenged during the first injection.

Diagnostic Checkpoints
  • Orange/Red Trityl: If the trityl color collected after the 5-F-dU coupling is significantly lighter than the previous T coupling, the reaction failed.

  • HPLC Analysis: 5-fluoro oligonucleotides often show a retention time shift compared to native controls. Use a C18 column with a TEAA/Acetonitrile gradient. Look for "N-1" peaks which indicate coupling failure.[4]

References

  • Glen Research. 5-F-dU-CE Phosphoramidite Product Profile and Protocols. [Link]

  • Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis.[4][5] Nucleic Acids Research.[4] [Link]

Sources

Synthesis of 5'-triphosphate 5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis, Purification, and Validation of 5'-Triphosphate 5-Fluoro-2'-O-Methyluridine (5-F-2'-O-Me-UTP)

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in RNA therapeutics.

Introduction & Strategic Rationale

The development of advanced RNA therapeutics—such as small interfering RNAs (siRNAs), mRNA vaccines, and therapeutic aptamers—heavily relies on the enzymatic incorporation of modified nucleoside triphosphates (NTPs). The integration of 5-fluoro-2'-O-methyluridine[1] into oligonucleotide sequences serves a highly synergistic dual purpose.

From a pharmacokinetic perspective, the 2'-O-methyl modification confers robust resistance against endonucleases and mitigates innate immune stimulation, though it is worth noting that specific dioxygenases, such as PHYHD1, have been recently identified to interact with these metabolites during cellular catabolism[2]. Concurrently, the 5-fluoro substitution enhances the thermodynamic stability of RNA duplexes through increased base-stacking interactions and provides a highly sensitive ¹⁹F NMR handle for structural probing.

Synthesizing the 5'-triphosphate of this heavily modified nucleoside presents distinct chemical challenges. Direct phosphorylation methods, such as the Yoshikawa protocol utilizing phosphorus oxychloride (POCl₃), often lack strict regioselectivity and generate complex, difficult-to-separate mixtures of mono-, di-, and poly-phosphates[3]. To achieve a high-yielding, self-validating synthesis, this protocol employs a refined iteration of the Ludwig-Eckstein methodology[4].

Mechanistic Strategy: The Ludwig-Eckstein Approach

The Ludwig-Eckstein method remains the gold standard for synthesizing structurally pure modified NTPs. The causality behind selecting this approach lies in its utilization of a cyclic phosphite triester intermediate. By reacting a 3'-protected nucleoside with salicyl phosphorochloridite, the phosphitylation is strictly directed to the primary 5'-hydroxyl. Subsequent opening of the cyclic intermediate with pyrophosphate ensures the formation of a linear triphosphate chain, entirely eliminating the risk of branched or regioisomeric byproducts that plague traditional methods[4].

SynthesisPathway SM 5-Fluoro-2'-O-methyluridine (Starting Material) Prot1 5'-O-DMT Protection (DMT-Cl, Pyridine) SM->Prot1 Prot2 3'-O-Acetylation (Ac2O, Pyridine) Prot1->Prot2 Deprot 5'-Detritylation (3% TCA in DCM) Prot2->Deprot Int1 3'-O-Acetyl-5-fluoro-2'-O-methyluridine (Key Intermediate) Deprot->Int1 Phos Phosphitylation (Salicyl phosphorochloridite) Int1->Phos Cyclic Cyclization & Oxidation (TBAPP, then I2/H2O) Phos->Cyclic Hydro Hydrolysis & Deprotection (NH4OH) Cyclic->Hydro Prod 5-F-2'-O-Me-UTP (Final Product) Hydro->Prod

Figure 1: Step-by-step chemical synthesis workflow of 5-F-2'-O-Me-UTP via the Ludwig-Eckstein method.

Step-by-Step Experimental Protocol

Caution: All phosphitylation and cyclization steps must be performed under strictly anhydrous conditions using Schlenk techniques or an inert atmosphere glovebox. Trace moisture will prematurely hydrolyze the highly reactive P(III) intermediates.

Phase 1: Selective 3'-O-Protection

Causality: The 5-F-2'-O-Me-U starting material possesses free 3'- and 5'-hydroxyl groups. To prevent errant 3'-phosphitylation during the Ludwig-Eckstein reaction, the 3'-OH must be transiently protected. We utilize a transient 5'-O-DMT protection strategy to ensure exclusive 3'-O-acetylation.

  • 5'-O-Tritylation: Dissolve 5-fluoro-2'-O-methyluridine (1.0 eq) in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq). Stir at room temperature (RT) for 4 hours.

  • 3'-O-Acetylation: To the same reaction flask, add acetic anhydride (Ac₂O, 3.0 eq) and a catalytic amount of DMAP. Stir overnight at RT. Quench with methanol and evaporate to dryness.

  • Detritylation: Dissolve the crude intermediate in dichloromethane (DCM). Add 3% trichloroacetic acid (TCA) in DCM. Stir for 15 minutes until the bright orange trityl cation color persists. Neutralize immediately with pyridine, wash with aqueous NaHCO₃, and purify via silica gel chromatography to isolate the key intermediate: 3'-O-acetyl-5-fluoro-2'-O-methyluridine .

Phase 2: Phosphitylation and Cyclization

Causality: Pyridine is utilized as a co-solvent to act as an acid scavenger, neutralizing the HCl generated upon the reaction of the 5'-OH with salicyl phosphorochloridite.

  • Drying: Co-evaporate the 3'-O-acetyl intermediate (1.0 eq, ~0.5 mmol) with anhydrous pyridine three times to remove trace water. Dissolve in a 3:1 mixture of anhydrous pyridine and anhydrous dioxane (5 mL).

  • Phosphitylation: Inject 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite, 1.1 eq) dropwise. Stir for exactly 15 minutes at RT.

  • Cyclization: Add a well-vortexed solution of tributylammonium pyrophosphate (TBAPP, 1.5 eq) and tributylamine (4.0 eq) in anhydrous DMF. Stir for 15 minutes. This forms the cyclic P(III) intermediate.

  • Oxidation: Add a solution of 1% iodine (I₂) in pyridine/water (98:2 v/v) until a permanent brown color persists (~15 minutes). Causality: Iodine rapidly oxidizes the unstable P(III) cyclic phosphite to the stable P(V) cyclic triphosphate.

Phase 3: Hydrolysis and Deprotection
  • Quenching: Add 5 mL of sterile deionized water to hydrolyze the cyclic triphosphate into the linear triphosphate chain.

  • Deprotection: Add 15 mL of concentrated aqueous ammonium hydroxide (NH₄OH, 28-30%). Stir at RT for 2 hours to quantitatively cleave the 3'-O-acetyl protecting group.

  • Concentration: Lyophilize the mixture to a crude powder, ensuring the complete removal of ammonia.

Purification and Quality Control (Self-Validating System)

To ensure the protocol is a self-validating system, purification is coupled directly with multinuclear NMR and mass spectrometry. The purification strategy utilizes orthogonal separation mechanisms: charge-based separation (DEAE) followed by polarity-based separation (RP-HPLC).

QCWorkflow cluster_QC Quality Control Validation Crude Crude Reaction Mixture DEAE DEAE-Sephadex Anion Exchange Crude->DEAE Charge HPLC RP-HPLC (C18 Column) DEAE->HPLC Polarity NMR Multinuclear NMR (1H, 19F, 31P) HPLC->NMR MS ESI-MS (Negative Mode) HPLC->MS Pure Validated 5-F-2'-O-Me-UTP NMR->Pure MS->Pure

Figure 2: Self-validating purification and analytical quality control workflow for modified NTPs.

Purification Protocol:

  • Anion-Exchange Chromatography: Dissolve the crude powder in water and load onto a DEAE-Sephadex A-25 column. Elute using a linear gradient of volatile triethylammonium bicarbonate (TEAB) buffer (0.1 M to 1.0 M). Causality: TEAB is used because it is easily removed via lyophilization, unlike NaCl. The highly anionic triphosphate typically elutes at 0.6–0.8 M TEAB.

  • RP-HPLC: Further purify the lyophilized product on a C18 preparative column using 0.1 M triethylammonium acetate (TEAA, pH 7.0) and an acetonitrile gradient (0–15%).

Analytical Validation: Do not assume the reaction's success based solely on HPLC retention times. The identity and structural integrity of 5-F-2'-O-Me-UTP must be confirmed using the parameters outlined in Table 1.

Table 1: Analytical Validation Parameters for 5-F-2'-O-Me-UTP

Analytical MethodTarget ParameterExpected ObservationCausality / Validation Purpose
ESI-MS (Negative) Molecular Weightm/z ~ 515.0 [M-H]⁻Confirms exact mass of the triphosphate species, ruling out di- or mono-phosphates.
³¹P NMR (D₂O) Phosphorus Environmentsα-P (d, ~ -10 ppm), β-P (t, ~ -22 ppm), γ-P (d, ~ -5 ppm)Validates the linear P-O-P-O-P triphosphate chain and excludes cyclic byproducts.
¹⁹F NMR (D₂O) Fluorine EnvironmentSinglet/Doublet ~ -165 ppmConfirms the integrity of the 5-fluoro modification on the uracil ring.
¹H NMR (D₂O) Proton EnvironmentsH6 (d, ~ 8.0 ppm), 2'-OMe (s, ~ 3.4 ppm)Verifies the nucleobase structure and the retention of the 2'-O-methyl modification.

Troubleshooting & Optimization

Even with a robust protocol, variations in reagent quality can impact yields. Table 2 outlines common failure modes and their corrective actions.

Table 2: Troubleshooting Matrix

PhenomenonRoot CauseCorrective Action
High levels of NDP/NMP Incomplete oxidation or premature hydrolysis of the P(III) intermediate.Ensure strictly anhydrous conditions during phosphitylation; use freshly prepared I₂ solution.
Multiple ³¹P NMR peaks Formation of regioisomers (e.g., 3'-triphosphate).Verify complete 3'-O-acetylation via ¹H NMR before proceeding to the Ludwig-Eckstein step.
Poor RP-HPLC resolution Ion-pairing deficiency during chromatography.Ensure TEAA buffer is freshly prepared and strictly adjusted to pH 7.0 to maintain consistent ion-pairing.

References

  • Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids Source: PMC / nih.gov URL:[Link]

  • Studies of Phosphorylation. III. Selective Phosphorylation of Unprotected Nucleosides Source: Bulletin of the Chemical Society of Japan / Oxford Academic URL:[Link]

  • A new role for PHYHD1 and related dioxygenases: demethylation of 2'-O-methylated nucleosides Source: Oxford Academic URL:[Link]

Sources

Application Note: Unveiling RNA's Architectural Secrets with 5-Fluoro-2'-O-methyluridine Labeling for High-Resolution NMR Structural Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intricate three-dimensional structures of RNA molecules are fundamental to their diverse biological functions, from gene regulation to catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating these structures in solution. However, the inherent complexity and spectral overlap in proton (¹H) NMR of large RNAs pose significant challenges. This application note details a robust methodology employing site-specific incorporation of 5-Fluoro-2'-O-methyluridine (5F-2'OMeU) as a sensitive reporter for ¹⁹F NMR studies. The unique properties of the fluorine nucleus, including its high sensitivity and wide chemical shift dispersion, combined with the structural and nuclease resistance benefits of the 2'-O-methyl modification, make 5F-2'OMeU an invaluable tool for researchers, scientists, and drug development professionals seeking to unravel the structural and dynamic landscapes of RNA.

Introduction: The Imperative for Precise RNA Structural Insights

RNA molecules are no longer viewed as passive carriers of genetic information but as key players in a vast array of cellular processes. Their function is intrinsically linked to their complex folded architectures. Consequently, the determination of high-resolution RNA structures is paramount for understanding disease mechanisms and for the rational design of RNA-targeted therapeutics.[1] While ¹H NMR has been a cornerstone of structural biology, its application to larger RNA molecules is often hampered by severe resonance overlap.[2]

To overcome this limitation, the incorporation of NMR-active isotopes provides a powerful alternative. The fluorine-19 (¹⁹F) nucleus is an exceptional probe for biomolecular NMR studies due to several key advantages:

  • High Intrinsic Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[3]

  • 100% Natural Abundance: Unlike ¹³C and ¹⁵N, ¹⁹F is 100% naturally abundant, eliminating the need for expensive isotopic enrichment.[3][4]

  • Large Chemical Shift Dispersion: The chemical shift range of ¹⁹F is significantly larger than that of ¹H, leading to better resolution of signals even in large biomolecules.[4][5]

  • No Background Signal: Fluorine is virtually absent in biological systems, providing a clear spectral window free from background signals.[3][6]

The 5-fluoro modification on the uracil base has been shown to be minimally perturbing to RNA structure, with single substitutions having comparable thermodynamic stabilities to their non-fluorinated counterparts.[7][8] Furthermore, the 2'-O-methyl modification is a common natural modification that confers increased nuclease resistance and can favor a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. The combination of these two modifications in 5-Fluoro-2'-O-methyluridine offers a unique probe that is both structurally informative and enhances the stability of the RNA molecule under investigation.

The 5F-2'OMeU Probe: A Synergy of Sensitivity and Stability

The strategic placement of a 5F-2'OMeU monomer within an RNA sequence provides a highly sensitive reporter of the local chemical environment. The ¹⁹F chemical shift is exquisitely sensitive to changes in conformation, stacking interactions, and ligand binding.[2][3][9] This sensitivity allows for the detection of subtle structural transitions and the characterization of RNA-ligand interactions with high precision.[1][10]

The 2'-O-methyl group provides the added benefit of protecting the RNA from degradation by nucleases, a critical consideration for in vitro studies and for the development of RNA therapeutics. This increased stability allows for longer NMR acquisition times and the study of RNA in more complex environments, such as cell extracts.[2]

Experimental Workflow: From Synthesis to Spectra

The successful application of 5F-2'OMeU labeling hinges on a well-defined experimental workflow, encompassing the synthesis of the modified phosphoramidite, its incorporation into the RNA of interest, and the subsequent NMR data acquisition and analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis synthesis Synthesis of 5F-2'OMeU Phosphoramidite incorporation Solid-Phase RNA Synthesis synthesis->incorporation Incorporate into sequence purification HPLC or PAGE Purification incorporation->purification Cleave & Deprotect sample_prep NMR Sample Preparation purification->sample_prep Buffer Exchange acquisition 1D/2D ¹⁹F NMR Acquisition sample_prep->acquisition Load into spectrometer analysis Data Processing & Interpretation acquisition->analysis Fourier Transform

Caption: Experimental workflow for 5F-2'OMeU labeling and NMR analysis.

Synthesis of 5-Fluoro-2'-O-methyluridine Phosphoramidite

The synthesis of the 5-Fluoro-2'-O-methyluridine phosphoramidite is a crucial first step. While commercially available from specialized vendors, a general synthetic route involves the fluorination of the uridine base, followed by methylation of the 2'-hydroxyl group and subsequent phosphitylation to generate the reactive phosphoramidite building block for solid-phase synthesis.[11][12][13]

Site-Specific Incorporation into RNA

The 5F-2'OMeU phosphoramidite is incorporated into the desired RNA sequence using standard automated solid-phase synthesis protocols.[14][15] This method allows for the precise placement of the ¹⁹F label at any desired position within the oligonucleotide.

Protocol: Automated Solid-Phase RNA Synthesis

  • Support Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the first nucleoside of the target RNA sequence.

  • Synthesis Cycle:

    • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: Activate the 5F-2'OMeU phosphoramidite (or any other desired phosphoramidite) with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and couple it to the free 5'-hydroxyl group of the growing RNA chain.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the newly formed phosphite triester linkage to the more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

  • Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: After the final coupling step, cleave the RNA from the solid support and remove all protecting groups using a suitable deprotection solution (e.g., a mixture of methylamine and ammonia).

  • Purification: Purify the full-length RNA product using high-performance liquid chromatography (HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE).[16]

NMR Sample Preparation and Data Acquisition

Proper sample preparation is critical for obtaining high-quality NMR data. The purified RNA should be exchanged into a suitable NMR buffer, typically containing a physiological salt concentration and a buffering agent to maintain a stable pH.[16]

Table 1: Typical NMR Sample Conditions

ParameterRecommended RangeRationale
RNA Concentration100 - 500 µMBalances signal-to-noise with potential for aggregation.[2]
Buffer10-25 mM Phosphate or TrisMaintains a stable pH.
pH6.0 - 7.0Optimizes RNA stability and mimics physiological conditions.
Salt (e.g., NaCl, KCl)50 - 150 mMScreens electrostatic repulsion and promotes proper folding.[16]
D₂O5-10%Provides a lock signal for the spectrometer.

¹⁹F NMR Data Acquisition:

One-dimensional (1D) ¹⁹F NMR experiments are often sufficient to monitor structural changes and ligand binding. Two-dimensional (2D) experiments, such as ¹⁹F-¹H HETCOR, can be used to correlate the fluorine resonance with nearby protons, aiding in resonance assignment and providing more detailed structural information.

Data Interpretation: Decoding Structural Information from ¹⁹F Chemical Shifts

The power of 5F-2'OMeU labeling lies in the sensitivity of the ¹⁹F chemical shift to its local environment. Changes in the chemical shift can provide a wealth of information about RNA structure and dynamics.

chemical_shift_interpretation cluster_factors Influencing Factors cs ¹⁹F Chemical Shift (δ) conformation Local Conformation (e.g., A-form helix, loop) cs->conformation stacking Base Stacking Interactions cs->stacking h_bonding Hydrogen Bonding cs->h_bonding ligand Ligand Binding cs->ligand

Caption: Factors influencing the ¹⁹F chemical shift of 5F-2'OMeU.

  • Conformational Changes: A shift in the ¹⁹F resonance can indicate a change in the local conformation of the RNA, such as the transition between a single-stranded and a double-stranded region, or the formation of a tertiary structure.[17][18]

  • Ligand Binding: The binding of a small molecule, protein, or another nucleic acid to the RNA can induce a significant change in the ¹⁹F chemical shift of a nearby 5F-2'OMeU label, allowing for the determination of binding affinities and the mapping of binding sites.[1][10]

  • Dynamics: Line broadening of the ¹⁹F signal can provide information about the dynamics of the RNA on the microsecond to millisecond timescale.

Table 2: Interpreting ¹⁹F NMR Data

ObservationPotential Interpretation
Change in Chemical ShiftConformational change, ligand binding, change in solvent exposure.
Signal BroadeningIncreased dynamics, chemical exchange.
Appearance of New SignalsPresence of multiple conformations in slow exchange.[18]

Conclusion and Future Perspectives

The use of 5-Fluoro-2'-O-methyluridine as a site-specific label for ¹⁹F NMR spectroscopy represents a powerful and versatile approach for the structural and functional characterization of RNA. This methodology provides a clear and sensitive window into the intricate world of RNA architecture, overcoming many of the limitations of traditional NMR techniques. As the field of RNA biology and therapeutics continues to expand, the application of advanced NMR probes like 5F-2'OMeU will be instrumental in advancing our understanding of RNA-mediated processes and in accelerating the development of novel RNA-targeted drugs.[1]

References

  • Pascolo, E., et al. (2024). 2′-¹⁹F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. Frontiers in Molecular Biosciences. Available at: [Link]

  • Marsh, E. N. G. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology. Available at: [Link]

  • Li, L., et al. (2020). 4′-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive ¹⁹F NMR Probe of RNA Structure and Function. Journal of the American Chemical Society. Available at: [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). ¹⁹F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gronenborn, A. M. (2019). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Protein Science. Available at: [Link]

  • Micura, R., et al. (2008). ¹⁹F NMR Spectroscopy for the Analysis of RNA Secondary Structure Populations. Journal of the American Chemical Society. Available at: [Link]

  • Jena Bioscience. (n.d.). NMR-based RNA structure determination. Available at: [Link]

  • Zhang, Q., & Lu, J. (2025). ¹⁹F NMR in RNA structural biology: exploring structures, dynamics, and small molecule interactions. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pomerantz, W. C. K., & Arntson, K. E. (2014). Using (19)F NMR to probe biological interactions of proteins and peptides. Current Opinion in Chemical Biology. Available at: [Link]

  • Micura, R. (2021). New concept for fluorine labeling of RNA with respect to 19F NMR spectroscopic applications. ResearchGate. Available at: [Link]

  • Li, L., et al. (2020). 4'-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA. PubMed. Available at: [Link]

  • Deka, P., et al. (2020). Solution NMR readily reveals distinct structural folds and interactions in doubly ¹³C- and ¹⁹F-labeled RNAs. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Jatczak, M., & Chmielewski, M. K. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules. Available at: [Link]

  • Angulo, J. F., & Gellman, S. H. (2013). (19)F NMR: A valuable tool for studying biological events. ResearchGate. Available at: [Link]

  • New England Biolabs. (2015). RNA Synthesis with Modified Nucleotides (E2050). Protocols.io. Available at: [Link]

  • Wilson, D. S., & Szostak, J. W. (2012). In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Molecular Biology. Available at: [Link]

  • Lu, J., & Zhang, Q. (2020). NMR Characterization of RNA Small Molecule Interactions. Molecules. Available at: [Link]

  • Li, L., et al. (2020). 4′-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA. DOI. Available at: [Link]

  • R Discovery. (n.d.). 19F NMR Chemical Shift Research Articles. Available at: [Link]

  • Cobb, S. L. (2021). ¹⁹F NMR as a tool in chemical biology. Beilstein Journals. Available at: [Link]

  • Micura, R., et al. (2021). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science. Available at: [Link]

  • ANR. (n.d.). Fluorinated phosphoramidite synthesis for the development of new oligonucleotides with improved stability and hydrophobicity. Available at: [Link]

  • Chmielewski, M. K. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols. Available at: [Link]

  • Li, L., et al. (2022). 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. Angewandte Chemie. Available at: [Link]

  • Hennig, M. (2015). 19F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy. DSpace@MIT. Available at: [Link]

  • Biosynthesis. (n.d.). 5-Fluoro-2'-O-Methyluridine Oligonucleotide Modification. Available at: [Link]

  • R Discovery. (n.d.). 19F NMR Chemical Shift Research Articles - Page 1. Available at: [Link]

  • Micura, R. (2018). Scheme 1. Synthesis of 5-fluoro cytidine phosphoramidites 5 and 9. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Wöhnert, J. (2020). NMR Spectroscopy of Large Functional RNAs: From Sample Preparation to Low-Gamma Detection. ResearchGate. Available at: [Link]

  • Puffer, B., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research. Available at: [Link]

  • Micura, R., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D F NMR spectroscopy. Nucleic Acids Research. Available at: [Link]

  • Motorin, Y., et al. (2014). Dye label interference with RNA modification reveals 5-fluorouridine as non-covalent inhibitor. Nucleic Acids Research. Available at: [Link]

  • Puffer, B., et al. (2009). 5-Fluoro Pyrimidines: Labels to Probe DNA and RNA Secondary Structures by 1D 19F NMR Spectroscopy. PubMed. Available at: [Link]

  • Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Available at: [Link]

  • Puffer, B., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Semantic Scholar. Available at: [Link]

  • Micura, R., et al. (2021). 2′-O-Trifluoromethylated RNA – A powerful modification for RNA chemistry and NMR spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • Furlan, G., et al. (2025). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. bioRxiv. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Coupling Efficiency of 5-Fluoro-2'-O-Methyluridine Phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-fluoro-2'-O-methyluridine (5-F-2'-OMe-U) phosphoramidites. The unique steric and electronic properties of this modified nucleoside demand careful optimization of standard oligonucleotide synthesis protocols. This document offers a structured approach to troubleshooting common issues and provides answers to frequently asked questions, ensuring successful incorporation and high-yield synthesis of your modified oligonucleotides.

Troubleshooting Guide: Addressing Low Coupling Efficiency

Low coupling efficiency is the most common challenge encountered when incorporating sterically demanding phosphoramidites like 5-F-2'-OMe-U. Below is a systematic guide to diagnosing and resolving these issues.

Problem: A Significant Drop in Trityl Absorbance or a Prominent (n-1) Peak After 5-F-2'-OMe-U Incorporation

This is a direct indication of poor coupling at the modified residue. The issue can typically be traced to one of three areas: reagents, protocol parameters, or instrumentation.

Workflow for Troubleshooting Low Coupling Efficiency

TroubleshootingWorkflow start Low Coupling Efficiency Detected (Low Trityl Signal / High n-1 Peak) reagents Step 1: Verify Reagent Integrity start->reagents sub_reagent1 Anhydrous Solvents? (<30 ppm H2O) reagents->sub_reagent1 protocol Step 2: Optimize Synthesis Protocol sub_protocol1 Extended Coupling Time? (5-15 min typical for 2'-OMe) protocol->sub_protocol1 instrument Step 3: Check Synthesizer Performance sub_instrument1 No Leaks or Blockages? instrument->sub_instrument1 sub_reagent2 Fresh Amidite/Activator? (Check Expiry/Storage) sub_reagent1->sub_reagent2 Yes action_dry Action: Use Fresh Anhydrous Solvents (See Protocol 2) sub_reagent1->action_dry No sub_reagent2->protocol Yes action_fresh Action: Prepare Fresh Solutions from High-Quality Stock sub_reagent2->action_fresh No sub_protocol2 Optimal Activator? (DCI or BTT Recommended) sub_protocol1->sub_protocol2 Yes action_time Action: Increase Coupling Time Incrementally (See Table 2) sub_protocol1->action_time No sub_protocol3 Double Coupling? sub_protocol2->sub_protocol3 Yes action_activator Action: Switch to a Stronger Activator (See Table 1) sub_protocol2->action_activator No sub_protocol3->instrument Yes action_double Action: Implement a Double Coupling Cycle sub_protocol3->action_double No sub_instrument2 Correct Reagent Delivery? sub_instrument1->sub_instrument2 Yes action_service Action: Perform Instrument Maintenance/Calibration sub_instrument1->action_service No sub_instrument2->action_service No solution Problem Resolved: High Coupling Efficiency Achieved sub_instrument2->solution Yes action_dry->sub_reagent2 action_fresh->protocol action_time->sub_protocol2 action_activator->sub_protocol3 action_double->instrument action_service->solution

Caption: A logical workflow for troubleshooting low coupling efficiency.

Potential Cause 1: Reagent Contamination or Degradation

The phosphoramidite coupling reaction is extremely sensitive to moisture. Water will hydrolyze the phosphoramidite or react with the activated intermediate, preventing its addition to the growing oligonucleotide chain.[1][2][3]

Solutions:

  • Ensure Anhydrous Conditions: Use high-quality, DNA synthesis-grade acetonitrile (ACN) with a water content below 30 ppm, and preferably below 10 ppm.[4] Consider pre-treating ACN with molecular sieves (see Protocol 2).[2][4][5]

  • Use Fresh Reagents: Phosphoramidites and activators have a finite shelf life.[1] Ensure they are stored correctly (typically at -20°C under argon) and that solutions are prepared fresh for each synthesis run.[2] High-quality phosphoramidites should appear as a white, free-flowing powder; clumping may indicate moisture contamination.[2]

  • Perform a Test Synthesis: To confirm the quality of a new batch of phosphoramidite or activator, perform a small-scale test synthesis of a short oligonucleotide containing the modified base (see Protocol 1).[1]

Potential Cause 2: Suboptimal Coupling Protocol

The 2'-O-methyl group adds significant steric bulk, which slows down the coupling reaction compared to standard DNA or RNA phosphoramidites.[6][] Standard protocols are often insufficient to achieve high efficiency.

Solutions:

  • Extend Coupling Time: This is the most effective strategy for sterically hindered phosphoramidites.[4] While standard DNA monomers couple in under a minute, 2'-O-methylated amidites often require 5 to 15 minutes for efficient reaction.[4][6]

  • Optimize Activator Choice and Concentration: Not all activators are equally effective for hindered monomers.[1] While 1H-Tetrazole is a standard activator, more potent activators are often required.[] 4,5-Dicyanoimidazole (DCI) and 5-Benzylthio-1H-tetrazole (BTT) are highly recommended for their ability to effectively catalyze the reaction of sterically hindered amidites.[1]

  • Implement Double or Triple Coupling: For particularly valuable or difficult sequences, repeating the coupling step before moving to the capping and oxidation steps can significantly boost the overall stepwise yield.[4] If a single coupling achieves 80% efficiency, a second coupling will react with 80% of the remaining 20% of unreacted sites, bringing the total efficiency to 96%.[4]

Potential Cause 3: Instrument and Fluidics Issues

Mechanical problems with the DNA synthesizer can mimic chemistry-related failures.

Solutions:

  • Check for Leaks and Blockages: Ensure that all lines are clear and that reagent delivery is not obstructed.

  • Verify Reagent Delivery Volumes: Calibrate the synthesizer to confirm it is delivering the correct volumes of phosphoramidite and activator to the synthesis column.[1] Inaccurate delivery can starve the reaction of necessary components.

Frequently Asked Questions (FAQs)

Q1: Why is 5-fluoro-2'-O-methyluridine phosphoramidite considered "difficult" to couple? The primary challenge stems from the steric hindrance imposed by the 2'-O-methyl group on the ribose sugar.[6][] This bulkiness slows the kinetics of the nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain on the activated phosphoramidite. The 5-fluoro modification on the uracil base does not significantly hinder the coupling reaction itself but is incorporated to modulate the properties of the final oligonucleotide, such as increasing thermal stability of duplexes.[9][10]

Q2: Which activator should I use for 5-F-2'-OMe-U and at what concentration? For sterically hindered phosphoramidites, more powerful activators than the traditional 1H-tetrazole are recommended.[1][] The choice depends on balancing reactivity and stability.

ActivatorpKaRecommended ConcentrationKey Characteristics & Rationale
4,5-Dicyanoimidazole (DCI) 5.20.25 M - 1.2 MLess acidic but more nucleophilic than tetrazoles, making it highly effective and fast-acting.[1][11] Its high solubility in acetonitrile is also a significant advantage.[11]
5-Ethylthio-1H-tetrazole (ETT) 4.30.25 M - 0.75 MMore acidic than standard tetrazole, providing a good balance of reactivity for general purpose and RNA synthesis.[1]
5-Benzylthio-1H-tetrazole (BTT) 4.1~0.33 MMore acidic than ETT, often recommended for the most sterically demanding monomers, such as those used in RNA synthesis.[1]

Q3: How do I determine the optimal coupling time? The optimal coupling time is best determined empirically. A good starting point for 2'-O-methylated phosphoramidites is 6-10 minutes.[1][4] You can perform a time-course study by synthesizing a short test sequence with varying coupling times (e.g., 3, 6, 9, 12, and 15 minutes) and analyzing the crude product by HPLC or mass spectrometry to identify the time that yields the highest percentage of full-length product.

Monomer TypeSuggested Starting Coupling TimeExpected Efficiency
Standard DNA (dA, dC, dG, T)30-60 seconds>99%
Standard RNA (A, C, G, U)3-5 minutes>98%
2'-O-Methyl (including 5-F-2'-OMe-U) 6-10 minutes >98% (with optimization)
Other Sterically Hindered Mods5-15 minutesVariable, requires optimization

Q4: Are there any special deprotection considerations for oligonucleotides containing 5-F-2'-OMe-U? The 5-fluoro and 2'-O-methyl modifications are stable to standard deprotection conditions. Oligonucleotides containing these modifications can typically be deprotected using concentrated ammonium hydroxide at 55°C.[12] However, if your oligonucleotide contains other sensitive modifications (e.g., certain dyes or base protecting groups), milder deprotection strategies may be required.[4] Always consult the technical specifications for all modified phosphoramidites in your sequence.

Key Experimental Protocols

Protocol 1: Small-Scale Test Synthesis for Reagent Validation

This protocol is designed to confirm the reactivity of a new or suspect batch of 5-F-2'-OMe-U phosphoramidite or activator before committing to a large-scale or critical synthesis.

Methodology:

  • Sequence Design: Program the synthesis of a short, simple sequence, such as a 10-mer, that includes the 5-F-2'-OMe-U base (e.g., 5'-TTT TTT X TTT-3', where X is 5-F-2'-OMe-U).

  • Reagent Preparation: Prepare fresh solutions of the phosphoramidite and the activator to be tested at their recommended concentrations.

  • Synthesis: Run the synthesis on a small scale (e.g., 0.2 or 1 µmole) using your optimized protocol (e.g., extended coupling time).

  • Cleavage & Deprotection: Cleave the oligonucleotide from the solid support and deprotect using your standard protocol.[1]

  • Analysis: Analyze the crude product by reverse-phase HPLC or mass spectrometry.

    • Successful Result: A major peak corresponding to the full-length product (10-mer) should be observed.

    • Unsuccessful Result: A significant peak corresponding to the n-1 failure sequence (9-mer) is a clear indication of poor coupling efficiency for the modified phosphoramidite.[1]

Protocol 2: Preparation of Anhydrous Acetonitrile (ACN)

Maintaining anhydrous conditions is paramount for achieving high coupling efficiency.[2]

Methodology:

  • Start with High-Quality Solvent: Begin with DNA synthesis grade ACN with a specified low water content (<30 ppm).

  • Activate Molecular Sieves: Use 3 Å molecular sieves. Activate them by heating in a glassware oven at >250°C for at least 12 hours. Allow them to cool in a desiccator before use.

  • Dry the Solvent: Add the activated molecular sieves to the ACN bottle on the synthesizer (approximately 10-20% of the solvent volume). Allow the solvent to stand over the sieves for at least 24 hours before use.[4]

  • Maintain Inert Atmosphere: Always handle the anhydrous ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of atmospheric moisture.

The Phosphoramidite Coupling Cycle

Understanding the chemistry of the synthesis cycle is crucial for effective troubleshooting. The incorporation of any nucleotide, including 5-F-2'-OMe-U, follows four key steps. Low efficiency is a failure in Step 2.

CouplingCycle deblock Step 1: Deblocking (Detritylation) Removes 5'-DMT group, exposing 5'-OH for reaction. couple Step 2: Coupling Activated 5-F-2'-OMe-U phosphoramidite reacts with the free 5'-OH group. deblock->couple Free 5'-OH cap Step 3: Capping Unreacted 5'-OH groups are acetylated to prevent (n-1) sequence formation. couple->cap Phosphite Triester Linkage Formed oxidize Step 4: Oxidation Unstable phosphite triester is oxidized to a stable phosphate triester backbone. cap->oxidize Chain Terminated (if failed) oxidize->deblock Stable Phosphate Backbone Ready for next cycle

Caption: The four-step cycle of phosphoramidite chemistry.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Efficiency of 2'-MOE Phosphoramidites. BenchChem.
  • Anonymous. (2025, October 15). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
  • Wageningen, S., et al. (2007). Activators for oligonucleotide and phosphoramidite synthesis.
  • ResearchGate. (n.d.). Post-synthetic modification of oligonucleotides containing 5-mono- and 5-di-fluoromethyluridines.
  • BenchChem. (2025). Optimizing activator concentration for 5-Me-dC phosphoramidite. BenchChem.
  • Kupryushkin, M. S., et al. (2017). Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences. PMC.
  • Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. PMC.
  • Agrawal, S., & Tang, J. Y. (1995). Oligonucleotides containing 5-fluorouracil.
  • Chromiński, M., et al. (2020). 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR. PMC.
  • Glen Research. (n.d.). Locked Nucleic Acid (LNA™): Chemistry, Benefits & Phosphoramidites. Glen Research. [Link]

  • Aragen. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. [Link]

  • Timofeev, E., et al. (2024, December 31). Synthesis of New Polyfluoro Oligonucleotides via Staudinger Reaction. MDPI.
  • Gryaznov, S. M., & Letsinger, R. L. (2001, February 10). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties.
  • BenchChem. (2025). Application Notes and Protocols for Synthesizing 5-Formyluracil-Containing Oligonucleotides. BenchChem.
  • Bio-Synthesis Inc. 5-Fluoro-2'-O-Methyluridine Oligonucleotide Modification. [Link]

  • Gasi, T., et al. (2015).
  • Bio-Synthesis Inc. O-Methyluridine, 5-F-4-O-TMP-2. [Link]

  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Low Coupling Efficiency with Adenosine Phosphoramidite. BenchChem.
  • Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [Link]

  • ResearchGate. (n.d.). Synthesis of 5 -fluoro(mono)-and 5 -fluoro(di)phosphate-labeled....
  • ResearchGate. (n.d.). Table 2 . Impact of phosphoramidite equivalents on coupling efficiency.
  • Glen Research. (n.d.). Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. Glen Research. [Link]

  • Richardson, S., et al. (2023). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. ChemRxiv.
  • ST-PRA. (n.d.). A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. ST-PRA.
  • BOC Sciences. (2025, October 11). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]

  • Aviñó, A., et al. (2025, August 30). The Effect of 2′F-RNA on I-Motif Structure and Stability. MDPI.
  • Meier, C., et al. (2000, November 2).
  • ResearchGate. (2025, August 6). Stability of 5-Fluoro-2 '-deoxycytidine and Tetrahydrouridine in Combination.

Sources

Technical Support Center: Preventing Hydrolysis of 5-fluoro-2'-O-methyluridine during Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating 5-fluoro-2'-O-methyluridine into their synthetic oligonucleotides. We understand the unique challenges this modification presents, particularly its susceptibility to hydrolysis under standard deprotection conditions. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you preserve the integrity of your valuable oligonucleotides.

I. Understanding the Challenge: The Instability of 5-Fluorouracil Analogs

The incorporation of fluorine at the 5-position of the uracil ring significantly alters the electronic properties of the nucleobase. This modification can enhance binding affinity and nuclease resistance, making it a valuable tool in therapeutic oligonucleotide development.[1] However, this electron-withdrawing fluorine atom also renders the pyrimidine ring susceptible to nucleophilic attack, particularly under the basic conditions typically used for oligonucleotide deprotection.

Studies have shown that 5-fluorouracil (5-FU) and its derivatives are prone to degradation in alkaline environments.[2][3] The primary degradation pathway involves defluorination and subsequent substitution with a hydroxyl group, leading to the formation of unwanted side products.[2] This hydrolysis not only reduces the yield of the desired full-length oligonucleotide but can also complicate purification and downstream applications.

Mechanism of Hydrolysis

The diagram below illustrates the proposed mechanism for the base-catalyzed hydrolysis of the 5-fluorouracil moiety.

Hydrolysis_Mechanism cluster_0 Deprotection Environment cluster_1 Oligonucleotide cluster_2 Hydrolysis Pathway Reagents Standard Deprotection Reagents (e.g., Ammonium Hydroxide, AMA) Attack Nucleophilic Attack by OH⁻ Reagents->Attack Provides OH⁻ Oligo Oligonucleotide containing 5-fluoro-2'-O-methyluridine Oligo->Attack Intermediate Unstable Intermediate Attack->Intermediate Defluorination Loss of F⁻ Intermediate->Defluorination Product Hydrolyzed (5-hydroxy) Product Defluorination->Product

Caption: Base-catalyzed hydrolysis of 5-fluoro-2'-O-methyluridine.

II. Troubleshooting Guide: Addressing Hydrolysis During Deprotection

This section addresses common issues encountered when deprotecting oligonucleotides containing 5-fluoro-2'-O-methyluridine and provides actionable solutions.

Q1: I'm observing a significant loss of my target product and the appearance of a new peak in my HPLC/UPLC analysis after deprotection with standard ammonium hydroxide. What is happening?

A1: This is a classic sign of hydrolysis of the 5-fluorouracil base. Standard deprotection using concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C overnight) is often too harsh for this sensitive modification.[4] The combination of a strong base and heat accelerates the degradation of the 5-fluorouracil ring.

Recommended Actions:

  • Switch to Milder Deprotection Conditions: The most effective way to prevent hydrolysis is to use a milder deprotection strategy. "UltraMild" deprotection conditions are highly recommended for sensitive modifications.[5][6]

  • Lower the Deprotection Temperature: If you must use ammonium hydroxide, significantly reducing the temperature can slow down the rate of hydrolysis. However, this will also increase the required deprotection time for standard protecting groups.

  • Consider Alternative Reagents: Ammonium hydroxide/methylamine (AMA) can be used, but the conditions must be carefully optimized (e.g., reduced time and temperature).[7][8]

Q2: I tried using AMA for a shorter time, but I'm still seeing some hydrolysis. How can I optimize this?

A2: While AMA is a faster deprotection reagent, the presence of methylamine can still lead to degradation of sensitive nucleobases if not used correctly.[7] Optimization is key.

Recommended Actions:

  • Time and Temperature Optimization: For AMA deprotection of oligonucleotides with 5-fluoro-2'-O-methyluridine, start with a significantly reduced time and temperature. For example, instead of the standard 10 minutes at 65°C, try room temperature for 30-60 minutes and analyze the results.[7][9]

  • Use Acetyl-Protected dC: If your sequence contains deoxycytidine (dC), ensure you are using the acetyl (Ac) protected version rather than the benzoyl (Bz) protected version. Bz-dC can undergo transamination in the presence of methylamine, leading to an N4-Me-dC modification.[7]

  • Consider Gas-Phase Deprotection: If available, gas-phase deprotection with ammonia or methylamine can be a milder alternative as it often requires lower temperatures and can be more controlled.[10][11][12]

Q3: Are there any deprotection methods that completely avoid strong bases?

A3: Yes, for extremely sensitive oligonucleotides, it may be necessary to move away from traditional amine-based deprotection reagents altogether.

Recommended Actions:

  • Potassium Carbonate in Methanol: A very mild method involves using 0.05 M potassium carbonate in methanol.[6] This is often used with "UltraMILD" phosphoramidites and requires phenoxyacetic anhydride in the capping step for efficient removal of capping groups.[5]

  • On-Column Deprotection: This technique uses a nucleophilic amine dissolved in a non-polar solvent.[5][10] The deprotected oligonucleotide remains on the solid support and is then eluted with an aqueous buffer. This method minimizes exposure to harsh aqueous basic conditions.[10]

III. Frequently Asked Questions (FAQs)

Q4: What are "UltraMILD" phosphoramidites, and do I need to use them with 5-fluoro-2'-O-methyluridine?

A4: UltraMILD phosphoramidites utilize base-protecting groups that are significantly more labile than standard protecting groups (e.g., phenoxyacetyl (Pac) for dA, and iso-propyl-phenoxyacetyl (iPr-Pac) for dG).[4] This allows for deprotection under much milder conditions, such as with 0.05 M potassium carbonate in methanol at room temperature, which is ideal for preserving sensitive modifications like 5-fluoro-2'-O-methyluridine.[4] While not strictly required, using UltraMILD phosphoramidites for the other bases in your sequence is a highly recommended strategy to ensure the integrity of your final product.

Q5: Can I use microwave-assisted deprotection for oligonucleotides containing 5-fluoro-2'-O-methyluridine?

A5: Microwave-assisted deprotection can significantly shorten deprotection times by using high temperatures (e.g., 170°C) for a very short duration (e.g., 5 minutes) with aqueous ammonia.[13] However, due to the extreme temperature, this method is generally not recommended for oligonucleotides containing highly sensitive modifications like 5-fluoro-2'-O-methyluridine, as the risk of thermal degradation and hydrolysis is very high.

Q6: How does the 2'-O-methyl group affect the stability of the 5-fluorouridine?

A6: The 2'-O-methyl group itself is stable to standard deprotection conditions. Its primary role is to provide nuclease resistance and influence the conformational properties of the RNA strand. While it does not directly participate in the hydrolysis of the 5-fluorouracil base, its presence means that you cannot use deprotection strategies that would also cleave 2'-hydroxyl protecting groups like TBDMS or TOM, such as those involving fluoride reagents, until after the base deprotection is complete.[8]

IV. Recommended Protocols and Data

Protocol 1: UltraMild Deprotection using Potassium Carbonate

This is the recommended method for oligonucleotides containing 5-fluoro-2'-O-methyluridine, especially when synthesized with UltraMILD phosphoramidites.

Workflow Diagram:

UltraMild_Workflow start Start: Oligonucleotide on CPG Support deprotection Add 0.05 M K₂CO₃ in Methanol start->deprotection incubation Incubate at Room Temperature (4-17 hours, monitor by HPLC) deprotection->incubation neutralize Neutralize with Acetic Acid incubation->neutralize purify Purify Oligonucleotide (e.g., HPLC, Desalting) neutralize->purify end End: Pure, Intact Oligonucleotide purify->end

Caption: Workflow for UltraMild deprotection.

Step-by-Step Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

  • Prepare a fresh solution of 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol.

  • Add the K₂CO₃/methanol solution to the solid support.

  • Incubate at room temperature for 4-17 hours. The exact time should be optimized for your specific sequence. It is recommended to monitor the reaction by HPLC.[6]

  • Upon completion, carefully neutralize the solution with a small amount of acetic acid.[6]

  • Proceed with purification of the deprotected oligonucleotide.

Comparison of Deprotection Conditions
Deprotection MethodReagentTemperatureTypical TimeSuitability for 5-fluoro-2'-O-methyluridine
Standard Concentrated NH₄OH55°C8-17 hoursNot Recommended (High risk of hydrolysis)
UltraFAST (AMA) NH₄OH / 40% aq. Methylamine (1:1)65°C10 minutesUse with Caution (Requires optimization to lower temp/time)[7][9]
UltraMild 0.05 M K₂CO₃ in MethanolRoom Temp.4-17 hoursHighly Recommended [5][6]
Gas-Phase Gaseous NH₃ or MethylamineRoom Temp. - 90°C30-120 minsRecommended (If equipment is available)[11]

V. References

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Kumaravel Dinesh, G., & Chakma, S. (2018). Mechanistic investigation in degradation mechanism of 5-Fluorouracil using graphitic carbon nitride. Ultrasonics Sonochemistry, 50, 311-321. [Link]

  • Komm, C., Rochani, A., Fox, T., & Kaushal, G. (2022). Stability of extemporaneously compounded 5-fluorouracil utilizing high performance liquid chromatography. Drug Discoveries & Therapeutics, 16(1), 1-7. [Link]

  • Risinggård, H. K., Cooil, S., Mazzola, F., Hu, D., Kjærvik, M., Østli, E. R., ... & Wells, J. W. (2018). Degradation of the chemotherapy drug 5-fluorouracil on medical-grade silver surfaces. Applied Surface Science, 455, 574-579.

  • Risinggård, H. K., Cooil, S., Mazzola, F., Hu, D., Kjærvik, M., Østli, E. R., ... & Wells, J. W. (2018). Degradation of the chemotherapy drug 5-fluorouracil on medical-grade silver surfaces. Pure and Applied Chemistry, 90(5), 825-835.

  • Li, Q., Jia, Y., Wang, Y., Li, W., & Wang, Y. (2021). An in vitro approach to simulate the process of 5-fluorouracil degradation with dihydropyrimidine dehydrogenase: the process in accordance to the first-order kinetic reaction. Xenobiotica, 51(1), 24-30. [Link]

  • Gilar, M., Belenky, A., & Cohen, A. S. (2001). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 29(15), e75. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

  • Glen Research. (n.d.). Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Retrieved from [Link]

  • Favier, B., & N'Guyen, T. (2000). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie Clinique, 19(2), 123-128.

  • Glen Research. (n.d.). Glen Report 22.27: Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. Retrieved from [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Journal of Clinical Oncology, 21(13), 2635-2650.

  • Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]

  • Galanti, L., Massin, P., Lebitasy, P., Hecq, J. D., Cadrobbi, J., Vanbeckbergen, D., & Jamart, J. (2011). Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. The Canadian Journal of Hospital Pharmacy, 64(5), 340-345.

  • Hecq, J. D., Galanti, L., & Jamart, J. (2023). Long-term physicochemical stability of 5-fluorouracil at selected standardised rounded doses in polyolefin bags. Journal of Oncology Pharmacy Practice, 29(4), 846-852.

  • Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Retrieved from [Link]

  • Sanghvi, Y. S., & Ravikumar, V. T. (2010). U.S. Patent No. 7,655,790. Washington, DC: U.S. Patent and Trademark Office.

  • Boal, J. H., Wilk, A., & Beaucage, S. L. (1998). GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES. Nucleosides and Nucleotides, 17(1-3), 295-306.

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

  • Boal, J. H., Wilk, A., & Beaucage, S. L. (1996). Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. Nucleic Acids Research, 24(15), 3115-3117.

  • Zhang, X., & Gaffney, B. L. (2017). Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. Current Protocols in Nucleic Acid Chemistry, 68, 4.69.1-4.69.10.

  • Gu, Z., & Xia, J. (2023). Oligonucleotide synthesis under mild deprotection conditions. Organic & Biomolecular Chemistry, 21(10), 2061-2079.

  • Culf, A. S., Cuperlovic-Culf, M., LaFlamme, M., Tardiff, B. J., & Ouellette, R. J. (2008). Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation. Oligonucleotides, 18(1), 81-92.

  • Johansson, H. (2006). Novel Methods for Synthesis of High Quality Oligonucleotides. (Doctoral dissertation, Uppsala University, Uppsala, Sweden). Retrieved from [Link]

Sources

Resolving steric hindrance issues with 2'-O-methyl modifications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-methyl (2'-OMe) modified oligonucleotides. This guide is designed to provide expert insights and practical solutions to common challenges arising from steric hindrance and other effects of this valuable modification.

Introduction: The Double-Edged Sword of 2'-O-Methylation

The 2'-O-methyl modification, which adds a methyl group to the 2' hydroxyl of the ribose sugar, is a cornerstone of oligonucleotide therapeutic development.[1][2] This modification is prized for its ability to confer significant nuclease resistance, enhancing oligo stability in biological fluids.[2][3][4] Furthermore, it increases the binding affinity of an oligonucleotide to its complementary RNA target by pre-organizing the sugar pucker into an A-form helix, which is favorable for RNA:RNA and RNA:DNA duplexes.[1][5][][]

However, the very properties that make 2'-OMe modifications so useful can also introduce significant experimental challenges. The added methyl group creates steric bulk, which can interfere with the activity of various enzymes that interact with nucleic acids.[1][8] This guide provides a structured approach to understanding, troubleshooting, and resolving these issues.

Frequently Asked Questions (FAQs)

Here we address common high-level questions about the properties and general use of 2'-OMe modified oligonucleotides.

Q1: What is the primary structural effect of a 2'-O-methyl modification?

The addition of a methyl group to the 2' position of the ribose sugar locks the sugar's conformation, favoring a C3'-endo pucker.[5][9] This conformation is characteristic of an A-form helix (the typical structure of RNA duplexes). This pre-organization is a key reason why 2'-OMe modified oligos have a higher binding affinity (higher melting temperature, Tm) for RNA targets.[1][5][]

Q2: How does the 2'-OMe modification increase nuclease resistance?

Native RNA is susceptible to degradation by nucleases, which often recognize and cleave at the 2'-hydroxyl group. By replacing the reactive hydroxyl group with a chemically stable methyl group, the oligonucleotide becomes a poor substrate for many nucleases, significantly increasing its half-life in serum and cellular environments.[2][3][4]

Q3: Can I use 2'-OMe modified oligonucleotides in any application?

Not without careful consideration. While excellent for applications like antisense oligonucleotides and siRNAs where nuclease resistance and high target affinity are paramount, the steric bulk of the methyl group can inhibit enzymes essential for other applications.[1] For example, many DNA polymerases and RNase H show reduced activity on templates or duplexes containing 2'-OMe modifications.[9][10][11]

Q4: Does the position of the 2'-OMe modification within my oligo matter?

Absolutely. The placement of 2'-OMe modifications is critical. For instance, in antisense oligonucleotides designed to recruit RNase H, a central "gap" of unmodified DNA bases is required, as RNase H cannot efficiently cleave the RNA strand of a duplex that is fully 2'-OMe modified.[10][11] In siRNAs, modifying the seed region can reduce off-target effects but excessive modification can also hinder RISC loading and activity.[12][13][14][15]

Troubleshooting Guide by Application

This section provides in-depth, scenario-based troubleshooting for specific experimental contexts.

Area 1: Enzyme-Based Assays (PCR, RT-qPCR, Ligation)

The interaction between enzymes and nucleic acid substrates is highly sensitive to conformational changes. The steric hindrance from a 2'-OMe group is a primary source of issues in these applications.

Scenario: Poor or No Amplification with 2'-OMe Modified Primers in PCR/RT-qPCR

Q: I'm using primers with 2'-OMe modifications for added stability, but my PCR is failing or showing very low yield. Why?

Underlying Cause & Explanation: Standard DNA polymerases, like Taq, are often sterically hindered by the 2'-OMe group in the primer-template duplex.[8][16] The enzyme's active site may not accommodate the bulky methyl group, leading to inefficient extension or complete stalling. Even if the polymerase can extend, the increased melting temperature (Tm) of the 2'-OMe modified primer means your standard annealing temperature may be too low, preventing the polymerase from efficiently displacing and extending the strand.

Troubleshooting Steps:

  • Limit Modification Placement: Avoid placing 2'-OMe modifications at the 3'-end of the primer, as this is the critical site for polymerase extension. If modifications are necessary for nuclease resistance, confine them to the 5'-end of the primer.[17]

  • Select an Appropriate Polymerase: Some modern, engineered DNA polymerases exhibit greater tolerance for modified templates.[18][19] Consult literature and manufacturer technical notes to identify polymerases capable of reading through or extending from modified bases.

  • Optimize Annealing Temperature (Gradient PCR): The higher Tm of your modified primers requires a re-optimization of the annealing temperature (Ta). A standard Ta may be too low. Use a gradient thermal cycler to test a range of higher annealing temperatures.

Experimental Protocol: Optimizing Annealing Temperature for 2'-OMe Primers
  • Calculate Estimated Tm: Use an oligo calculator that accounts for 2'-OMe modifications. As a rule of thumb, each 2'-OMe modification can increase the Tm by 1-1.8°C.

  • Set Up Gradient PCR: Prepare a master mix for your PCR reaction. Aliquot the mix into a strip of 8 PCR tubes.

  • Establish Temperature Gradient: Set your thermal cycler to run a temperature gradient during the annealing step. A good starting range is from the estimated Tm to +10°C across the 8 tubes (e.g., 60°C, 61.4°C, 62.8°C... 70°C).

  • Run PCR: Execute the PCR program.

  • Analyze Results: Run the products on an agarose gel. The optimal annealing temperature will correspond to the lane with the brightest, most specific band.

Scenario: Ligation Failure with 2'-OMe Modified Oligos

Q: My ligation reaction is inefficient when one of the strands has a 3'-terminal 2'-OMe modification. What is happening?

Underlying Cause & Explanation: T4 DNA Ligase and other RNA ligases are significantly inhibited by 3'-terminal 2'-O-methylation.[9][20] The enzyme requires a free 3'-hydroxyl group to catalyze the formation of a phosphodiester bond, and the methyl group at the adjacent 2' position creates steric hindrance that prevents proper positioning of the substrate in the enzyme's active site.

Troubleshooting Steps:

  • Design Oligos with Unmodified 3'-Termini: The most effective solution is to ensure the oligonucleotide intended for ligation has a standard, unmodified ribonucleotide or deoxyribonucleotide at its 3'-end.

  • Explore Alternative Ligation Chemistries: If a 3'-terminal modification is unavoidable, consider chemical ligation methods that do not rely on enzymatic catalysis, though these are often more complex to implement.

Area 2: Antisense Oligonucleotides (ASOs) & RNAi

In these applications, oligonucleotides interact with complex cellular machinery. Steric effects can disrupt these precise interactions.

Scenario: Reduced Potency of a 2'-OMe Modified Antisense Oligonucleotide

Q: I designed a 2'-OMe ASO to target an mRNA for degradation, but I'm seeing poor target knockdown. I confirmed cellular uptake. What's wrong?

Underlying Cause & Explanation: A common mechanism for ASO-mediated knockdown is the recruitment of RNase H1, an enzyme that cleaves the RNA strand of a DNA:RNA heteroduplex. RNase H1 activity is severely inhibited by 2'-OMe modifications.[10][11] If your ASO is fully modified with 2'-OMe, it will bind the target mRNA with high affinity but will fail to trigger its degradation by RNase H1.

Troubleshooting Workflow:

The diagram below illustrates the decision-making process for troubleshooting ASO activity.

ASOTroubleshooting Start Poor ASO Potency Check_Mechanism Is ASO designed for RNase H cleavage? Start->Check_Mechanism Check_Design Does ASO have a central DNA 'gap'? Check_Mechanism->Check_Design  Yes Steric_Block Mechanism is Steric Blockage Check_Mechanism->Steric_Block  No Redesign_Gapmer ACTION: Redesign as a 'gapmer' ASO. (e.g., 5-10-5 design) Check_Design->Redesign_Gapmer  No Check_Binding Is ASO binding site accessible? Check_Design->Check_Binding  Yes Success Problem Resolved Redesign_Gapmer->Success Steric_Block->Check_Binding Remap_Site ACTION: Remap target site to a more accessible region. Check_Binding->Remap_Site  No Check_Binding->Success  Yes Remap_Site->Success

Sources

Technical Support Center: Purification of 5-Fluoro-2'-O-methyluridine Oligonucleotides by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-fluoro-2'-O-methyluridine (5-F-2'-O-Me-U) modified oligonucleotides using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these chemically modified nucleic acids. The unique properties imparted by 5-fluoro and 2'-O-methyl modifications, while beneficial for therapeutic applications, introduce specific challenges to the purification process.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will explore the "why" behind the methodologies, ensuring you can make informed decisions to optimize your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of modified oligonucleotides.

Q1: Why is HPLC the preferred method for purifying 5-F-2'-O-Me-U oligonucleotides?

A1: HPLC is the preferred method due to its high resolution and reproducibility, which are essential for separating the target full-length product (FLP) from a complex mixture of synthesis-related impurities.[1][2] Solid-phase synthesis, while efficient, inevitably produces impurities such as truncated sequences (n-1, n-2), extended sequences (n+1), and products with incomplete deprotection or base modifications.[3][4][5] These impurities are often structurally very similar to the FLP. Methods like Ion-Pair Reversed-Phase (IP-RP) HPLC are particularly effective because they can differentiate oligonucleotides based on subtle differences in hydrophobicity and charge, which are influenced by both the length of the oligonucleotide and its specific chemical modifications.[1][6][7]

Q2: How do the 5-fluoro and 2'-O-methyl modifications specifically impact the HPLC purification strategy?

A2: Both modifications increase the overall hydrophobicity and stability of the oligonucleotide.

  • 2'-O-Methyl (2'-O-Me): This modification adds a methyl group to the ribose sugar, increasing nuclease resistance and binding affinity to target RNA.[8][9][10] From a purification standpoint, it increases the hydrophobicity of the oligonucleotide, leading to longer retention times on reversed-phase columns compared to their unmodified RNA counterparts.

  • 5-Fluoro (5-F): The fluorine atom at the 5th position of the uracil base also increases hydrophobicity and can enhance thermal stability (Tm) of the duplex.[11]

The combined effect is a significantly more hydrophobic molecule. This requires careful optimization of the mobile phase gradient (i.e., the concentration of organic solvent like acetonitrile) to ensure the oligonucleotide elutes from the column with a sharp peak and is well-separated from less hydrophobic failure sequences.[12]

Q3: What are the primary types of HPLC used for oligonucleotide purification, and when should I use them?

A3: The two dominant HPLC modes are Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX).[8][13][14]

HPLC Method Principle of Separation Best For... Considerations
Ion-Pair Reversed-Phase (IP-RP) Separates based on hydrophobicity. An amine ion-pairing agent (e.g., TEAA or TEA/HFIP) neutralizes the negative charge of the phosphate backbone, allowing the oligonucleotide to interact with the hydrophobic (C8 or C18) stationary phase.High-resolution separation of the target oligo from closely related impurities like n-1 sequences, especially for shorter to medium-length oligos (<50 bases).[5] Excellent for separating modified from unmodified oligos.Buffers containing ion-pairing agents like Triethylammonium Acetate (TEAA) can be difficult to remove and may suppress signal in mass spectrometry (MS).[5] Volatile buffers like Triethylamine/Hexafluoroisopropanol (TEA/HFIP) are more MS-friendly.
Anion-Exchange (AEX) Separates based on the net negative charge of the phosphate backbone. Stronger binding to the positively charged stationary phase occurs with longer oligonucleotides (more phosphate groups).Purifying longer oligonucleotides or separating species with different total charges. Can be effective for oligos that form strong secondary structures, as purification can be run at high pH to denature them.[15]Resolution between n and n-1 sequences can decrease for very long oligonucleotides. High salt concentrations used for elution must be removed post-purification (desalting).[5]

For most applications involving 5-F-2'-O-Me-U modified oligonucleotides, IP-RP-HPLC is the starting point and often the method of choice due to its superior resolution for synthesis-related impurities.[6]

Section 2: Troubleshooting Common HPLC Purification Problems

This section is structured to help you diagnose and solve specific issues encountered during your purification runs.

Problem Area 1: Poor Peak Shape

A symmetrical, Gaussian peak is the ideal. Deviations like tailing, fronting, or splitting indicate underlying problems that can compromise purity and yield.

Q4: My main product peak is tailing. What are the likely causes and how do I fix it?

A4: Peak tailing, where the back of the peak is drawn out, is one of the most common chromatographic problems.[16] It suggests that a subset of your oligonucleotide molecules are being retained more strongly than the rest.

// Nodes Start [label="Problem:\nPeak Tailing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Secondary Interactions with Column", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Column Overload\n(Mass or Volume)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Column Degradation or Contamination", fillcolor="#FBBC05", fontcolor="#202124"];

Sol1a [label="Increase Ion-Pair Agent Conc.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol1b [label="Lower Mobile Phase pH\n(if using silica columns)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol1c [label="Use End-Capped or\nPolymeric Column", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol2a [label="Dilute Sample or\nInject Less Volume", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol2b [label="Use a Higher Capacity\n(Wider ID) Column", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol3a [label="Flush Column with\nStrong Solvent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol3b [label="Perform Backflush", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol3c [label="Replace Column or Frit", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cause1 [label="Primary Suspect"]; Start -> Cause2; Start -> Cause3;

Cause1 -> Sol1a [label="Solution"]; Cause1 -> Sol1b [label="Solution"]; Cause1 -> Sol1c [label="Solution"];

Cause2 -> Sol2a [label="Solution"]; Cause2 -> Sol2b [label="Solution"];

Cause3 -> Sol3a [label="Solution"]; Cause3 -> Sol3b [label="Solution"]; Cause3 -> Sol3c [label="Last Resort"]; } endom Caption: Troubleshooting decision tree for peak tailing.

  • Cause: Secondary interactions. The negatively charged phosphate backbone of the oligo can interact with exposed, positively charged sites on the HPLC column packing material, especially residual silanol groups on silica-based columns.[16][17][18] This creates an unwanted, secondary retention mechanism that causes tailing.

    • Solution:

      • Optimize Ion-Pairing Agent: Ensure the concentration of your ion-pairing agent (e.g., TEAA) is sufficient to fully mask the phosphate charges. Increasing the concentration can improve peak shape.[19]

      • Use a Modern Column: Employ columns specifically designed for oligonucleotide analysis. These often use polymeric particles (like polystyrene-divinylbenzene, PS-DVB) which are more pH stable, or advanced end-capping on silica particles to minimize exposed silanols.[18][20]

      • Increase Temperature: Raising the column temperature (e.g., to 60-80°C) can disrupt secondary structures and improve interaction kinetics, leading to sharper peaks.[7][20]

  • Cause: Column Overload. Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak distortion.[21][22]

    • Solution: Systematically reduce the amount of oligonucleotide injected by half until the peak shape improves. If this resolves the issue, you have identified your column's loading capacity limit.

Q5: My main peak is fronting (looks like a shark fin). What's happening?

A5: Peak fronting is the inverse of tailing and is often caused by column overload or sample solubility issues.[21]

  • Cause: Severe Column Overload. When the stationary phase is completely saturated, excess molecules travel through the column unretained, exiting early and creating the steep leading edge of the peak.[21]

    • Solution: As with tailing, dilute your sample and inject a smaller amount.

  • Cause: Poor Sample Solubility. If the sample is not fully dissolved in the initial mobile phase (or the injection solvent is much stronger than the mobile phase), it can crash out at the head of the column and then slowly redissolve, causing a distorted peak.

    • Solution: Ensure your oligonucleotide is fully dissolved in a solvent compatible with the initial mobile phase. Ideally, dissolve the sample in the mobile phase A buffer.[12]

Problem Area 2: Poor Resolution and Purity

This category deals with the inability to adequately separate the target product from impurities.

Q6: I see a shoulder on my main peak, or I'm not separating the n-1 impurity. How can I improve resolution?

A6: Improving the separation between your full-length product (n) and the primary failure sequence (n-1) is a critical challenge.

// Nodes Start [label="Problem:\nPoor Resolution (n vs n-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Step1 [label="1. Flatten the Gradient", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="2. Optimize Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="3. Change Ion-Pair System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="4. Increase Column Efficiency", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Desc1 [label="Decrease the %B/min slope.\nThis gives more time for interaction\nand improves separation.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Desc2 [label="Increase temperature (e.g., 60°C).\nThis can sharpen peaks and alter\nselectivity.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Desc3 [label="Switch from TEAA to a\nTEA/HFIP system. Different\nagents offer different selectivity.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Desc4 [label="Use a longer column or a column\nwith smaller particles (UHPLC).\nThis increases theoretical plates.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4;

Step1 -> Desc1 [style=dashed, arrowhead=none]; Step2 -> Desc2 [style=dashed, arrowhead=none]; Step3 -> Desc3 [style=dashed, arrowhead=none]; Step4 -> Desc4 [style=dashed, arrowhead=none]; } endom Caption: Workflow for improving HPLC resolution.

  • 1. Flatten the Gradient: This is the most powerful tool for improving resolution. Decrease the rate at which the concentration of organic solvent (Mobile Phase B) increases per minute. For example, change a gradient from 5-25% B over 20 minutes (1%/min) to 10-20% B over 20 minutes (0.5%/min). This gives the molecules more time to interact with the stationary phase, enhancing separation.[6]

  • 2. Change the Ion-Pairing Agent: The choice of ion-pairing agent significantly affects selectivity.[6][7] Triethylammonium acetate (TEAA) is a "weaker" system where separation is influenced by both hydrophobicity and charge. A "stronger" system like triethylamine/hexafluoroisopropanol (TEA/HFIP) relies more on charge-based separation (length). Switching between these can alter the elution order and improve the separation of difficult pairs.

  • 3. Increase Column Temperature: As mentioned for peak shape, increasing temperature can also improve resolution by sharpening peaks, which reduces overlap.[7]

  • 4. Use a Higher Efficiency Column: Resolution can be improved by using a longer column or a column packed with smaller particles (e.g., transitioning from a 5 µm HPLC column to a sub-2 µm UHPLC column).[6][23]

Q7: My collected fractions are not pure. What should I check?

A7: If post-purification analysis (e.g., by analytical HPLC or MS) shows contamination, consider these points:

  • Aggressive Fraction Collection: You may be collecting too much of the peak's tail or front, which can co-elute with impurities. Try collecting only the central 50-70% of the peak.

  • Hidden Impurities: An impurity may be co-eluting perfectly under your main peak. This requires changing the method's selectivity. Try the steps in Q6, particularly changing the ion-pairing agent or the organic solvent (e.g., from acetonitrile to methanol), as this can significantly alter selectivity.

  • Degradation: Ensure your mobile phases are fresh and that the pH is within the stable range for your oligonucleotide, especially at elevated temperatures. Oligonucleotides can degrade under harsh acidic or basic conditions.

Problem Area 3: Low Yield and Recovery

Low recovery means you are losing your product somewhere in the process.

Q8: The yield from my purification is very low. Where could my oligonucleotide be going?

A8: Low yield is often due to irreversible adsorption of the oligonucleotide onto the HPLC system or column.

  • Cause: Non-specific Adsorption. Oligonucleotides, with their highly charged backbones, are prone to adsorbing onto metal surfaces within the HPLC system (stainless steel tubing, frits, column bodies).[24] This is especially problematic for trace-level impurities but can also affect the main product.

    • Solution:

      • Use Bio-inert or PEEK Systems: Modern HPLCs designed for biologics often use PEEK or MP35N materials for tubing and flow paths to minimize metallic interactions.

      • Column Passivation: Before injecting your valuable sample, perform several injections of a non-critical, concentrated oligonucleotide. This will "passivate" or coat the active sites on the column and in the system, improving the recovery of subsequent injections.[24]

      • Check for Leaks: A simple leak in the system, especially after the injector, can lead to significant sample loss.

  • Cause: Inefficient Elution. The gradient may not be strong enough to elute your highly hydrophobic modified oligonucleotide from the column.

    • Solution: After your main peak elutes, add a high-concentration organic wash step (e.g., ramp up to 95% acetonitrile) to your gradient to strip any remaining material from the column. If a significant peak appears during this wash, it indicates your gradient was too weak.

Section 3: Protocols and Best Practices

Protocol: Standard IP-RP-HPLC Purification (Trityl-Off)

This protocol provides a starting point for purifying a crude, deprotected (DMT-off) 5-F-2'-O-Me-U oligonucleotide.

  • Sample Preparation:

    • After synthesis and cleavage/deprotection, lyophilize the crude oligonucleotide to a dry pellet.

    • Reconstitute the pellet in Mobile Phase A or HPLC-grade water to a concentration of approximately 20-50 mg/mL.[12]

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.[19]

  • HPLC System and Column:

    • Column: Reversed-phase column suitable for oligonucleotides (e.g., Agilent PLRP-S, Waters XBridge OST C18, Phenomenex Clarity Oligo-RP). A 4.6 mm ID column is suitable for analytical scouting, while a 10 mm ID or larger is used for preparative work.[12]

    • Column Temperature: 60°C.

  • Mobile Phase Preparation (TEA/HFIP System - MS Compatible):

    • Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in HPLC-grade water.

      • Preparation Note: Work in a fume hood. HFIP is corrosive. Add reagents to water and adjust pH if necessary (typically around 7.5-8.0). Filter through a 0.45 µm filter.

    • Mobile Phase B: 8.6 mM TEA, 100 mM HFIP in 50:50 Acetonitrile:Water.

      • Preparation Note: Filter through a 0.45 µm filter.

  • HPLC Gradient Program (Example for a 20-mer):

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Detection: UV at 260 nm.

    • Gradient:

      • 0-2 min: 10% B

      • 2-22 min: 10% to 20% B (Gradient slope of 0.5%/min)

      • 22-25 min: 20% to 70% B (Column Wash)

      • 25-27 min: 70% B (Hold)

      • 27-30 min: 70% to 10% B (Return to Initial)

      • 30-40 min: 10% B (Equilibration)

    • Optimization is key: The gradient percentages and slope must be adjusted based on the length and sequence of your specific oligonucleotide.[12]

  • Post-Purification:

    • Collect fractions corresponding to the main peak.

    • Combine relevant fractions and lyophilize to dryness.

    • Perform a final desalting step using a size-exclusion column (e.g., GE NAP-10) or dialysis to remove residual buffer salts.[5][12]

    • Analyze purity by analytical HPLC and confirm identity by mass spectrometry.

References
  • Anastassia Kanavarioti, D. & Rontree, D. S. (2021, April 21). Optimising analytical separations of synthetic RNA with modified HPLC. Drug Target Review. [Link]

  • Agilent. Oligonucleotides Purity and Impurities Analysis. [Link]

  • Mass Spectrometry Research Facility. RP-HPLC Purification of Oligonucleotides. [Link]

  • Stoll, D. & Gilar, M. (2026, January 2). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. [Link]

  • TS Quality & Engineering. (2025, November 3). Navigating the Complexity of Oligonucleotide Impurities. [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Bio-Rad Laboratories. Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography. [Link]

  • Gilson. Five Key Tips to Improve Your Oligo Purification Workflow. [Link]

  • Agilent Technologies, Inc. (2021, December 7). Tips to Optimize Lab Scale Oligonucleotide Purification. LCGC International. [Link]

  • YMC. (2022). How to optimise your oligonucleotide analysis. Chromatography Today. [Link]

  • Element Lab Solutions. (2024, May 22). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. [Link]

  • Waters Corporation. Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. [Link]

  • Agilent. Best Practices for Oligonucleotide Analysis and Purification. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • SCIEX. Characterization and relative quantification of oligonucleotide impurities. [Link]

  • Han, J., et al. (2021). Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences. Molecules, 26(15), 4483. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • P. D. (2017, January 2). Characterization and Impurity Analysis of Oligonucleotide Therapeutics. BioPharm International. [Link]

  • European Medicines Agency. (2023, February 2). Industry perspective on synthetic oligonucleotides. [Link]

  • Waters Corporation. (2021). Improving Recovery and Quantitation of Oligonucleotide Impurities Using MaxPeak HPS Technology. [Link]

  • Agilent. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. [Link]

  • Gilson. Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. [Link]

  • Reddit. (2026, February 6). Retention time issues with ion pairing reversed phase LC/MS analysis of oligonucleotides. [Link]

  • Biocompare. (2017, July 21). Tackling Problems with HPLC Purification of Oligonucleotides. [Link]

  • Phenomenex. (2025, November 4). How to Improve Oligonucleotide & Oligo Conjugate Recovery Using Clarity XRO. YouTube. [Link]

  • ATDBio. Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. [Link]

  • Bio-Synthesis Inc. 5-Fluoro-2'-O-Methyluridine Oligonucleotide Modification. [Link]

  • Prakash, T. P., et al. (2018). Evaluation of the effect of 2'-O-methyl, fluoro hexitol, bicyclo and Morpholino nucleic acid modifications on potency of GalNAc conjugated antisense oligonucleotides in mice. Bioorganic & Medicinal Chemistry Letters, 28(19), 3210-3213. [Link]

  • D'Atri, V. (2023). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC Europe. [Link]

  • Prakash, T. P., et al. (2015). Effect of 2′-O-methyl/thiophosphonoacetate-modified antisense oligonucleotides on huntingtin expression in patient-derived cells. Nucleic Acid Therapeutics, 25(2), 90-99. [Link]

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Minimizing n-1 impurities in fluorinated RNA synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing n-1 Impurities for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of n-1 Impurities in Fluorinated RNA Synthesis

In the solid-phase synthesis of fluorinated RNA, the sequential addition of 2'-Fluoro (2'-F) phosphoramidite monomers builds the desired oligonucleotide chain. The goal is to achieve near-perfect coupling efficiency at every step. However, when a coupling reaction fails, the growing chain is left with a free 5'-hydroxyl group. In the subsequent capping step, this unreacted chain is acetylated, preventing it from participating in further elongation. This results in a truncated sequence that is one nucleotide shorter than the target full-length product (n), known as an "n-1 impurity."

The presence of n-1 impurities can have significant consequences, including reduced biological activity and potential off-target effects. For therapeutic applications, rigorous control and removal of these impurities are paramount. This guide will explore the common causes of n-1 formation and provide actionable solutions to enhance the purity of your synthetic fluorinated RNA.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during fluorinated RNA synthesis in a question-and-answer format, providing both explanations and step-by-step protocols.

Q1: I'm observing a significant n-1 peak in my crude product analysis by HPLC. What are the most likely causes?

A1: A prominent n-1 peak almost always points to suboptimal coupling efficiency during the synthesis cycle. The primary culprits for this are moisture contamination, degraded reagents, an inappropriate choice of activator, or issues with the synthesis instrument's fluidics.[1][2]

Root Cause Analysis:

  • Moisture Contamination: Phosphoramidites and activators are extremely sensitive to water. Moisture can hydrolyze the phosphoramidite or react with the activated intermediate, preventing it from coupling to the growing RNA chain.[1][2]

  • Reagent Degradation: Phosphoramidites, especially 2'-F modified ones, and activators have a limited shelf life. Degraded reagents will exhibit reduced reactivity, leading to incomplete coupling.[1]

  • Suboptimal Activator: The choice and concentration of the activator are critical. For sterically hindered monomers like 2'-F phosphoramidites, a more potent activator is often required to achieve high coupling efficiencies.[1][]

  • Instrumental Issues: Problems with the synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can lead to insufficient amounts of phosphoramidite or activator reaching the synthesis column.[1]

Q2: How can I systematically troubleshoot the source of low coupling efficiency?

A2: A systematic approach is key to identifying the root cause of the problem. The following workflow can help you pinpoint the issue.

Experimental Workflow: Troubleshooting Low Coupling Efficiency

G start High n-1 Impurity Detected reagent_check Step 1: Verify Reagent Quality - Use fresh, anhydrous solvents (<30 ppm H2O) - Use fresh phosphoramidites and activator solutions start->reagent_check instrument_check Step 2: Check Synthesizer Fluidics - Perform a flow test - Check for leaks and blockages reagent_check->instrument_check If problem persists protocol_review Step 3: Review Synthesis Protocol - Is the activator appropriate for 2'-F RNA? - Is the coupling time sufficient? instrument_check->protocol_review If problem persists test_synthesis Step 4: Perform a Test Synthesis - Synthesize a short, known-good sequence - Compare results with expected purity protocol_review->test_synthesis If problem persists resolve Problem Resolved test_synthesis->resolve If successful

Caption: A systematic workflow for troubleshooting high n-1 impurities.

Step-by-Step Protocol:

  • Verify Reagent Quality:

    • Replace the acetonitrile (ACN) on the synthesizer with a fresh, septum-sealed bottle of anhydrous ACN (water content < 30 ppm, preferably < 10 ppm).[1][2]

    • Prepare fresh solutions of your 2'-F phosphoramidites and activator. Ensure they have been stored correctly under an inert atmosphere.

  • Inspect the Synthesizer:

    • Perform a full diagnostics check on your DNA/RNA synthesizer, paying close attention to the reagent delivery system.

    • Check for any visible leaks in the lines and ensure there are no blockages.

  • Optimize Synthesis Parameters:

    • For 2'-F RNA, standard DNA synthesis activators may not be sufficient. Consider using a more active activator.[1] See the table below for recommendations.

    • Extend the coupling time. For sterically hindered monomers, a longer reaction time can drive the coupling to completion.[]

  • Perform a Control Synthesis:

    • Synthesize a short, well-characterized sequence (e.g., a simple homopolymer) to confirm that the issue is resolved before proceeding with your target sequence.

Q3: Which activator should I use for 2'-F RNA synthesis, and at what concentration?

A3: The choice of activator is crucial for efficient coupling of 2'-F phosphoramidites. Due to the electron-withdrawing nature of the fluorine atom, these monomers can be less reactive than their DNA or 2'-O-methyl counterparts. Therefore, a more potent activator is often recommended.

ActivatorpKaRecommended ConcentrationNotes
5-Ethylthio-1H-tetrazole (ETT)4.30.25 M - 0.75 MA good general-purpose activator, more acidic than tetrazole.[1]
5-Benzylthio-1H-tetrazole (BTT)4.1~0.33 MMore acidic than ETT and often recommended for sterically hindered monomers like those in RNA synthesis.[1]
4,5-Dicyanoimidazole (DCI)5.20.25 M - 1.0 MLess acidic but highly nucleophilic, can be advantageous in certain contexts.

Expert Insight: While tetrazole can be used, it is generally considered too mild for efficient coupling of many modified phosphoramidites, including 2'-F monomers. BTT is often a robust choice for achieving high coupling efficiencies with these challenging building blocks.[1] The optimal concentration should be determined empirically, but starting with the manufacturer's recommendation is advised.

Q4: My coupling efficiencies seem fine based on trityl monitoring, but I still see n-1 impurities. What else could be the problem?

A4: While trityl monitoring is a valuable real-time indicator of coupling efficiency, it may not always tell the whole story.[1] Here are a few other possibilities to consider:

  • Incomplete Capping: If the capping step is inefficient, unreacted 5'-hydroxyl groups on the n-1 chains will not be blocked. These can then react in the next synthesis cycle, leading to the formation of deletion mutations with an internal missing nucleotide, which can be difficult to separate from the full-length product. Ensure your capping reagents (Cap A and Cap B) are fresh and being delivered correctly.

  • Phosphodiester Bond Instability during Deprotection: The deprotection steps are critical for obtaining pure fluorinated RNA.[4][5] While 2'-F RNA is generally more stable to basic conditions than unmodified RNA, harsh deprotection conditions can still lead to some chain cleavage.[6][7]

Deprotection and Cleavage Workflow for 2'-F RNA

G start Synthesis Complete cleavage Step 1: Cleavage & Base/Phosphate Deprotection - Use AMA (Ammonium Hydroxide/Methylamine) - Room temp to 65°C start->cleavage precipitation Step 2: Precipitation (DMT-off) - e.g., Butanol precipitation cleavage->precipitation purification_prep Step 3: Prepare for Purification - Redissolve in appropriate buffer precipitation->purification_prep purification Step 4: HPLC Purification - Reversed-Phase or Anion-Exchange purification_prep->purification final_product Pure Full-Length 2'-F RNA purification->final_product

Caption: A generalized workflow for the deprotection and purification of 2'-F RNA.

Note on Deprotection: For oligonucleotides containing 2'-F RNA modifications, deprotection is generally similar to that of standard DNA.[8] A common and effective method is using a mixture of aqueous ammonium hydroxide and methylamine (AMA), which removes the cyanoethyl phosphate protecting groups and the base protecting groups, while also cleaving the oligonucleotide from the solid support.[5]

Q5: What is the best method to purify my fluorinated RNA and remove n-1 impurities?

A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying synthetic oligonucleotides and effectively separating the full-length product from n-1 and other truncated sequences.[9][10]

Comparison of HPLC Purification Methods:

Purification MethodPrinciple of SeparationRecommended ForPurity Levels
Reverse-Phase HPLC (RP-HPLC) Based on hydrophobicity. The DMT-on full-length product is more hydrophobic and retained longer.DMT-on purifications. Excellent for oligos with hydrophobic modifications.[9] Generally suitable for oligos up to 50-60 bases.[10]>90-95%
Anion-Exchange HPLC (AEX-HPLC) Based on charge. Separation is by the number of phosphate groups.High-resolution separation of DMT-off oligos.[9] Particularly effective for shorter oligos (up to 40-mers).[9]>95%

Expert Recommendation: For most applications involving fluorinated RNA, RP-HPLC with the dimethoxytrityl (DMT) group left on the 5' end of the full-length product (DMT-on) is a highly effective and widely used method. The large, hydrophobic DMT group provides excellent separation between the full-length product and the n-1 failure sequences which lack this group.[9] After purification, the DMT group is removed by treatment with a mild acid.

References

  • Glen Research. (n.d.). Glen Report 21.15 - Deprotection - Volume 2 - RNA Deprotection. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

  • Wang, R., et al. (2023). Sensitive RNA Synthesis Using Fluoride-Cleavable Groups for Linking and Amino Protection. ChemRxiv. Retrieved from [Link]

  • Padmapriya, A. A., et al. (2010). Deprotection and purification of oligonucleotides and their derivatives. U.S. Patent No. 7,655,790 B2.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Purification of Long Synthetic Oligonucleotides. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

  • Agilent Technologies, Inc. (2022, December 6). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Retrieved from [Link]

  • Matulic-Adamic, J., et al. (1996). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. Nucleic Acids Research, 24(11), 2099–2104. Retrieved from [Link]

  • Tegler, L. T., et al. (2026, January 20). Synthesis of long and functionally active RNAs facilitated by acetal levulinic ester chemistry. Communications Chemistry, 9(1), 1-10. Retrieved from [Link]

  • Thiageswaran, S. (2025, May 29). Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. Separation Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of long and functionally active RNAs facilitated by acetal levulinic ester chemistry. Retrieved from [Link]

  • Gonzalez, C., et al. (2023). The Effect of 2′F-RNA on I-Motif Structure and Stability. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. Retrieved from [Link]

  • Wang, R., et al. (2019). Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. Current Protocols in Nucleic Acid Chemistry, 78(1), e90. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Effects of N-1-Mer Impurities in Antisense Oligonucleotides on the Target RNA Suppression. Retrieved from [Link]

  • Motorin, Y., et al. (2025, February 25). NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment. Nucleic Acids Research, 53(4), 1991–2007. Retrieved from [Link]

  • D'Atri, V., et al. (2022, November 21). Characterization of Impurities in Therapeutic RNAs at the Single Nucleotide Level. Analytical Chemistry, 94(48), 16697–16705. Retrieved from [Link]

  • Amich, J., et al. (2025, February 10). tRNA hypomodification facilitates 5-fluorocytosine resistance via cross-pathway control system activation in Aspergillus fumigatus. Nucleic Acids Research, 53(3), 1436–1451. Retrieved from [Link]

Sources

Activator choice for 5-fluoro-2'-O-methyluridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Hub: 5-Fluoro-2'-O-Methyluridine (5-F-2'-OMe-U) Coupling Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the underlying chemical mechanics of synthesizing highly modified RNA. This hub specifically tackles the unique challenges of incorporating 5-Fluoro-2'-O-Methyluridine (5-F-2'-OMe-U) into oligonucleotide chains.

The Mechanistic Challenge: Why is 5-F-2'-OMe-U Difficult to Couple?

Successful phosphoramidite coupling relies on the rapid nucleophilic attack of a free 5'-OH onto an activated phosphorus center. 5-F-2'-OMe-U introduces two distinct barriers to this process:

  • Steric Hindrance (The 2'-O-Methyl Effect): The methoxy group at the 2' position of the ribose ring projects into the minor groove space, creating significant steric bulk directly adjacent to the 3'-phosphoramidite moiety[1]. This physical barrier restricts the conformational flexibility required for the incoming 5'-OH to approach the reactive center.

  • Electronic Destabilization (The 5-Fluoro Effect): The fluorine atom at the C5 position of the pyrimidine ring is strongly electron-withdrawing[]. This inductive effect pulls electron density away from the sugar-phosphate backbone, subtly altering the dipole moment of the nucleoside. While sterics are the primary physical barrier, this electronic shift demands a highly efficient activation mechanism to drive the coupling kinetics forward before competing side reactions (like hydrolysis) can occur.

Activator Selection Matrix

Choosing the right activator is a balancing act between acidity (protonating the diisopropylamino leaving group) and nucleophilicity (forming the reactive intermediate). Standard 1H-tetrazole is insufficient for 5-F-2'-OMe-U. Below is the comparative data for high-performance alternatives:

ActivatorChemical NamepKaMax Solubility (in ACN)Mechanism BiasBest Application
ETT 5-Ethylthio-1H-tetrazole4.3[3]0.75 M[4]BalancedGeneral purpose 2'-modified RNA synthesis[4].
BTT 5-Benzylthio-1H-tetrazole4.1[3]0.30 MStrong Acid (Proton Donor)Highly hindered monomers requiring rapid coupling (3-6 mins)[4].
DCI 4,5-Dicyanoimidazole5.2[5]1.20 M[4]Strong NucleophileLong oligos, large-scale synthesis, and minimizing n+1 impurities[6],[7].
Workflow: Optimized Coupling Protocol for 5-F-2'-OMe-U

To ensure a self-validating system, this protocol incorporates in-process quality control steps. We recommend using DCI for this specific monomer to leverage mass action without risking acid-catalyzed side reactions.

Step 1: Reagent Preparation & Moisture Control

  • Dissolve the 5-F-2'-OMe-U phosphoramidite in strictly anhydrous acetonitrile (ACN) to a concentration of 0.15 M (higher than the standard 0.10 M) to overcome steric barriers[6].

  • Prepare DCI activator at 1.0 M in anhydrous ACN[4].

  • Self-Validation Check: Add activated 3Å molecular sieves to both reservoirs 24 hours prior to synthesis. Water content must be <10 ppm to prevent premature hydrolysis of the phosphorazolide intermediate[6].

Step 2: Delivery and Activation

  • Co-deliver the monomer and DCI activator simultaneously to the solid support column. The DCI will protonate the diisopropylamino group and subsequently attack the phosphorus to form the reactive intermediate[8].

Step 3: Extended Incubation

  • Program the synthesizer for a 6 to 10-minute coupling time (360–600 seconds)[3]. The high concentration of DCI drives the kinetics, while its lower acidity (pKa 5.2) ensures the 5'-DMT group remains intact during this extended wait[7].

Step 4: Capping and Oxidation

  • Immediately execute the capping step using Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B) to acetylate any unreacted 5'-OH groups[6].

  • Proceed to standard iodine-based oxidation to convert the unstable phosphite triester to a stable phosphate triester[9].

Step 5: In-Process Validation

  • During the subsequent deblocking step, monitor the UV trityl monitor output at 498 nm. A trityl signal area-under-the-curve (AUC) matching the previous cycle within ±2% validates >98% coupling efficiency for the 5-F-2'-OMe-U monomer.

Mandatory Visualization: Activation Mechanism

Phosphoramidite_Activation Monomer 5-F-2'-OMe-U Phosphoramidite Protonated Protonated Phosphoramidite Monomer->Protonated + H+ Activator Activator (e.g., BTT/DCI) Proton Donor & Nucleophile Activator->Protonated Donates Proton Intermediate Phosphorazolide Reactive Intermediate Activator->Intermediate Nucleophilic Attack Protonated->Intermediate - Diisopropylamine Product Phosphite Triester (Coupled Product) Intermediate->Product + 5'-OH Attack Oligo Growing Oligo (Free 5'-OH) Oligo->Product Nucleophile

Fig 1: Mechanism of 5-F-2'-OMe-U phosphoramidite activation and coupling.

Troubleshooting FAQs

Q: Why am I observing a high percentage of n+1 (insertion) impurities in my mass spec after incorporating 5-F-2'-OMe-U? A: This is a classic symptom of premature detritylation. If you are using a highly acidic activator like BTT (pKa 4.1) and extending the coupling time to 10 minutes to overcome the 2'-OMe steric hindrance, the ambient acidity in the column can cleave the 5'-DMT protecting group of the incoming monomer[7]. This exposes a new 5'-OH, which reacts with another activated monomer, causing a double addition. Solution: Switch to DCI (pKa 5.2). It is less acidic and minimizes detritylation, allowing you to safely run extended coupling times without generating n+1 impurities[4],[7].

Q: My coupling efficiency for 5-F-2'-OMe-U is dropping below 95%, leading to truncated sequences. How can I fix this? A: The 2'-O-methyl group severely hinders the nucleophilic attack of the 5'-OH[1]. If using a standard activator like ETT, the activation kinetics may simply be too slow. Solution: Increase the effective concentration of the phosphoramidite. DCI allows for solubility up to 1.2 M[4], pushing the reaction forward kinetically via Le Chatelier's principle. Alternatively, implement a "Cap/Ox/Cap" cycle or program a double-coupling strategy (delivering monomer/activator twice before capping)[6].

Q: Does the 5-fluoro modification require a different cleavage and deprotection strategy? A: The 5-fluoro group is generally stable, but its electron-withdrawing nature makes the pyrimidine ring slightly more susceptible to nucleophilic attack at the C4 position under extreme conditions. Standard AMA (Ammonium hydroxide/Methylamine 1:1) at 65°C for 10 minutes is safe and effective[3]. Avoid extending the heating time beyond 15 minutes to prevent potential base degradation.

References
  • [4] Title: Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow | Source: glenresearch.com | URL: [Link]

  • [3] Title: Guidebook for the Synthesis of Oligonucleotides | Source: chemie-brunschwig.ch | URL: [Link]

  • [7] Title: Glen Report 22.14 - Saccharin 1-methylimidazole - An Activator for DNA and RNA Synthesis | Source: glenresearch.com | URL: [Link]

  • [8] Title: Oligonucleotide synthesis reagents catalogue | Source: shigematsu-bio.com | URL: [Link]

  • [5] Title: SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD | Source: utupub.fi | URL: [Link]

  • [1] Title: 5-Fluoro-2'-O-Methyluridine Oligonucleotide Modification | Source: biosyn.com | URL:[Link]

Sources

Technical Support Center: Stability of 5-Fluoro-2'-O-Methyluridine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Formulation Scientists, and Cell Biologists Topic: 5-Fluoro-2'-O-Methyluridine (5-F-2'-O-Me-U) Stability & Handling Document ID: TSC-5F2OM-2024-v1

The Stability Profile: Chemical vs. Enzymatic

To effectively use 5-fluoro-2'-O-methyluridine, one must distinguish between its robust chemical nature and its biological vulnerabilities. This molecule combines the cytotoxic base 5-fluorouracil (5-FU) with a 2'-O-methyl ribose modification.

Chemical Stability (Thermodynamic)
  • Status: High

  • Mechanism: The 2'-O-methyl group replaces the nucleophilic 2'-hydroxyl group found in standard RNA. This modification prevents the formation of the 2',3'-cyclic phosphate intermediate, rendering the molecule highly resistant to alkaline hydrolysis and spontaneous degradation in aqueous media at physiological pH (7.2–7.6).

  • Implication: In serum-free media (e.g., chemically defined CHO media) or saline, the molecule is stable for >7 days at 37°C.

Enzymatic Stability (Kinetic)
  • Status: Moderate / Conditional

  • Mechanism: While the 2'-O-methyl group blocks many ribonucleases (RNases), it does not grant total immunity against smaller metabolic enzymes found in serum, specifically Pyridine Nucleoside Phosphorylases (PyNP) .

  • The "Serum Effect": Fetal Bovine Serum (FBS) contains active enzymes that can cleave the glycosidic bond, releasing free 5-fluorouracil (5-FU).

  • The "Mycoplasma Factor": Mycoplasma contamination is a critical, often overlooked cause of rapid 2'-O-methyl nucleoside degradation.[1] Mycoplasma species secrete potent nucleases and phosphorylases capable of scavenging modified nucleosides for their own replication.

Troubleshooting Guide

Use this diagnostic flow to resolve unexpected experimental results.

Symptom A: Unexpected Cytotoxicity (High Cell Death)

Likely Cause: Premature degradation releasing free 5-FU.

  • Context: 5-F-2'-O-Me-U is often used as a probe or specific inhibitor. If the glycosidic bond is cleaved extracellularly, free 5-FU enters the cell via passive diffusion or uracil transporters, causing uncontrolled DNA/RNA damage.

  • Diagnostic Steps:

    • Check Serum: Are you using heat-inactivated FBS (HI-FBS)? Active serum enzymes accelerate cleavage.

    • Test Mycoplasma: Perform a PCR-based Mycoplasma test immediately. Contaminated cultures rapidly degrade modified uridines.[1]

  • Solution: Switch to HI-FBS (56°C for 30 min) or reduce serum concentration. Treat Mycoplasma if detected.

Symptom B: Loss of Signal (in Labeling/Probe Assays)

Likely Cause: Competitive inhibition or transport failure.

  • Context: If using 5-F-2'-O-Me-U for metabolic labeling, it must compete with endogenous uridine.

  • Diagnostic Steps:

    • Media Formulation: Does your media contain high levels of Uridine or Thymidine? (e.g., nucleoside-supplemented media).[2]

    • Uptake Block: High concentrations of natural nucleosides outcompete the modified analog for the ENT1/ENT2 transporters.

  • Solution: Use dialyzed FBS (removes endogenous nucleosides) or nucleoside-free media formulations during the pulse phase.

Symptom C: HPLC Peak Shift or "Ghost" Peaks

Likely Cause: De-methylation or De-fluorination (Rare).

  • Context: In high-stress conditions (oxidative stress), 5-fluoro compounds can undergo defluorination, though rare in standard culture.

  • Solution: Run a co-injection with a pure 5-FU standard. If the new peak matches 5-FU retention time, glycosidic cleavage has occurred.

Visualizing the Stability & Degradation Pathway

The following diagram illustrates the fate of 5-F-2'-O-Me-U in culture media, highlighting the critical "Danger Zones" where stability is compromised.

StabilityPathway cluster_Threats Extracellular Threats (The Danger Zone) Media Culture Media (pH 7.4, 37°C) Compound 5-Fluoro-2'-O-Methyluridine Media->Compound Solubilization SerumEnz Serum Phosphorylases (in non-HI FBS) Compound->SerumEnz Exposure Mycoplasma Mycoplasma Nucleases Compound->Mycoplasma Contamination Cell Intracellular Space Compound->Cell ENT1/2 Transport (Intact Uptake) FiveFU Free 5-FU (High Toxicity) SerumEnz->FiveFU Glycosidic Bond Cleavage Mycoplasma->FiveFU Rapid Degradation FiveFU->Cell Passive Diffusion (Cytotoxic Artifact)

Caption: Figure 1. Extracellular degradation pathways showing how serum enzymes and Mycoplasma convert the stable nucleoside into cytotoxic 5-FU.

Experimental Protocol: HPLC Stability Validation

Objective: Quantify the % recovery of 5-fluoro-2'-O-methyluridine in your specific media formulation over time.

Materials
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV at 260 nm (max) and 254 nm.

Step-by-Step Methodology

1. Preparation of Media Samples

  • Prepare your complete media (including FBS/supplements).

  • Spike 5-F-2'-O-Me-U to a final concentration of 50 µM .

  • Aliquot into triplicates for each time point: T=0, 6h, 12h, 24h, 48h.

  • Incubate at 37°C in the cell culture incubator (to mimic real conditions).

2. Extraction (Protein Precipitation)

  • At each time point, remove 200 µL of media.

  • Add 600 µL of ice-cold Methanol (1:3 ratio) to precipitate serum proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. (Optional: Evaporate and reconstitute in Mobile Phase A if sensitivity is low).

3. HPLC Analysis

  • Flow Rate: 1.0 mL/min.[3]

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold)

    • 2-10 min: 2% -> 30% B

    • 10-12 min: 30% -> 90% B (Wash)

  • Analysis:

    • Look for the parent peak (approx. retention time depends on column, usually 4-7 min).

    • Look for the 5-FU metabolite peak (will elute earlier due to higher polarity).

4. Calculation

  • Stability % = (Area of Parent Peak at T_x / Area of Parent Peak at T_0) * 100.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave media containing 5-fluoro-2'-O-methyluridine? A: No. While the 2'-O-methyl group adds stability, fluorinated nucleosides are heat-sensitive at autoclave temperatures (121°C). Always filter-sterilize (0.22 µm) the compound and add it aseptically to the media.

Q2: Does "Heat Inactivation" of FBS guarantee stability? A: It significantly improves stability but does not guarantee it 100%. Heat inactivation (56°C, 30 min) destroys complement and reduces nuclease activity, but some phosphodiesterases and deaminases possess residual activity. For experiments >48 hours, replenish media daily.

Q3: How should I store the stock solution? A: Dissolve in DMSO or nuclease-free water to 10-100 mM. Store at -20°C in single-use aliquots. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation and concentration errors.[4]

Q4: Is this molecule light-sensitive? A: Halogenated nucleosides (like 5-fluoro) can be sensitive to UV light. While ambient lab light is generally safe for short periods, incubate cultures in the dark and store stocks in amber vials or wrapped in foil.

References

  • Chemical Stability of 2'-O-Methyl RNA

    • Title: "2'-O-Methyl nucleotides: effective probes for RNA structure and function."
    • Source: Nucleic Acids Research.
    • URL:[Link]

  • Serum Nuclease Activity & Mycoplasma

    • Title: "Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contamin
    • Source: PLOS ONE.
    • URL:[Link]

  • HPLC Methods for Fluorinated Nucleosides

    • Title: "Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites."
    • Source: Biomedical Chrom
    • URL:[Link]

  • Heat Inactivation Protocols

    • Title: "Heat Inactivation of Fetal Bovine Serum."[4][5][6][7]

    • Source: ThermoFisher Scientific Technical Support.

Sources

Validation & Comparative

The Impact of 5-Fluoro Modification on the Thermal Stability of 2'-O-Methylated RNA Duplexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, optimizing oligonucleotide stability is a critical aspect of therapeutic design. This guide provides an in-depth comparison of the melting temperature (Tm) of RNA duplexes containing 5-Fluoro-2'-O-methyluridine (5-F-2'-O-Me-U) versus the well-established 2'-O-methyluridine (2'-O-Me-U). By examining the discrete and combined effects of these modifications, we aim to provide a clear, data-driven perspective for the rational design of thermally stable oligonucleotides.

The thermal stability of an oligonucleotide duplex, quantified by its melting temperature (Tm), is a paramount parameter in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. A higher Tm generally indicates a more stable duplex, which can lead to improved target affinity and in vivo efficacy. Chemical modifications to the nucleobases and the sugar-phosphate backbone are routinely employed to enhance these properties.

The 2'-O-methyl (2'-O-Me) modification is a widely adopted strategy to increase the thermal stability and nuclease resistance of oligonucleotides.[1][2] This modification pre-organizes the sugar moiety into an A-form helical conformation, which is characteristic of RNA duplexes, thereby enhancing duplex stability.[3] Concurrently, modifications at the 5-position of pyrimidines offer another avenue for modulating duplex stability. The introduction of a halogen, such as fluorine, at this position can influence base stacking and electronic properties.

Mechanistic Insights into Thermal Stabilization

The increase in melting temperature conferred by these modifications can be attributed to distinct yet potentially synergistic mechanisms.

The Role of 2'-O-Methylation

The 2'-O-methyl group locks the ribose sugar in a C3'-endo pucker, which is the preferred conformation for A-form helices, the native conformation of RNA duplexes. This conformational rigidity reduces the entropic penalty of duplex formation, thereby increasing its thermal stability.

The Contribution of the 5-Fluoro Group

The introduction of a fluorine atom at the 5-position of uridine is known to enhance the thermal stability of RNA duplexes. This stabilization is thought to arise from more favorable base stacking interactions. The electron-withdrawing nature of the fluorine atom can also influence the electronic properties of the base, potentially leading to stronger Watson-Crick base pairing. A study on the effects of 5-fluorouridine on RNA duplex stability reported a favorable change in Gibbs free energy (ΔΔG°37) of 0.8 kcal/mol per substitution, indicating a stabilizing effect.

Hypothetical Melting Temperature (Tm) Comparison

Based on the individual contributions of the 2'-O-methyl and 5-fluoro modifications, it is anticipated that an oligonucleotide containing 5-F-2'-O-Me-U would exhibit a higher melting temperature than an analogous sequence containing only 2'-O-Me-U. The effects of these modifications are generally considered to be additive.

ModificationExpected Impact on TmRationale
2'-O-Me-U IncreasePre-organizes the sugar into a favorable A-form conformation, reducing the entropic penalty of duplex formation.[3]
5-F-2'-O-Me-U Further IncreaseThe 5-fluoro group enhances base stacking interactions and potentially strengthens hydrogen bonding, adding to the stability conferred by the 2'-O-methyl group.

Note: The magnitude of the Tm increase is sequence-dependent and influenced by the number and position of the modifications.

Experimental Protocol for Tm Determination

To empirically validate the hypothetical comparison, a UV thermal denaturation experiment is the gold standard for determining the melting temperature of oligonucleotides.

I. Oligonucleotide Synthesis

Oligonucleotides with the desired modifications are synthesized using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[4][5][6]

Workflow for Modified Oligonucleotide Synthesis:

cluster_synthesis Solid-Phase Synthesis Cycle Start Start Deblocking 1. Deblocking (Remove 5'-DMT group) Start->Deblocking Coupling 2. Coupling (Add modified phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Repeat More residues? Oxidation->Repeat Repeat->Deblocking Yes Cleavage 5. Cleavage & Deprotection (From support & remove protecting groups) Repeat->Cleavage No Purification 6. Purification (e.g., HPLC) Cleavage->Purification Final_Oligo Purified Oligonucleotide Purification->Final_Oligo

Caption: Automated solid-phase synthesis of modified oligonucleotides.

II. Sample Preparation
  • Quantification: Determine the concentration of the purified single-stranded oligonucleotides by measuring the absorbance at 260 nm (A260).

  • Annealing: Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Degassing: Degas the buffer to prevent bubble formation during heating.

III. UV-Melting Analysis
  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Procedure:

    • Heat the samples to 95°C for 5 minutes to ensure complete denaturation, then slowly cool to the starting temperature (e.g., 20°C) to facilitate proper annealing.

    • Measure the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from the starting temperature to 95°C.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a sigmoidal melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.

Workflow for Tm Determination:

Oligo_Prep 1. Prepare Equimolar Oligonucleotide Duplexes Spectrophotometer 2. Place in UV-Vis Spectrophotometer with Peltier Temperature Control Oligo_Prep->Spectrophotometer Heating_Cooling 3. Heat to 95°C (Denature) Then Cool to 20°C (Anneal) Spectrophotometer->Heating_Cooling Data_Acquisition 4. Measure A260 with Increasing Temperature (1°C/min) Heating_Cooling->Data_Acquisition Melting_Curve 5. Generate Absorbance vs. Temperature Plot Data_Acquisition->Melting_Curve First_Derivative 6. Calculate First Derivative of the Melting Curve Melting_Curve->First_Derivative Tm_Value Determine T m (Peak of First Derivative) First_Derivative->Tm_Value

Caption: Experimental workflow for determining the melting temperature (Tm).

Conclusion and Future Perspectives

The strategic incorporation of chemical modifications is a cornerstone of modern oligonucleotide therapeutic design. Both 2'-O-methylation and 5-fluorination of uridine are known to independently enhance the thermal stability of RNA duplexes. While direct comparative data for the combined 5-F-2'-O-Me-U modification is not extensively published, the existing evidence strongly supports the hypothesis that this dual modification would result in a greater increase in Tm compared to 2'-O-Me-U alone.

For researchers and drug developers, this implies that 5-F-2'-O-Me-U is a promising candidate for applications requiring exceptionally stable duplexes. The empirical determination of Tm through the detailed experimental protocol outlined in this guide is essential for validating this hypothesis within specific sequence contexts and for the continued development of next-generation oligonucleotide therapeutics with optimized biophysical properties.

References

  • Sahasrabudhe, P. V., et al. (1995). Effects of site-specific substitution of 5-fluorouridine on the stabilities of duplex DNA and RNA. Nucleic Acids Research, 23(10), 1697–1703. [Link]

  • Sahasrabudhe, P. V., et al. (1995). Effects of site-specific substitution of 5-fluorouridine on the stabilities of duplex DNA and RNA. Nucleic Acids Research, 23(10), 1697–1703. [Link]

  • Kierzek, E., et al. (2005). The thermal stability of RNA duplexes containing modified base pairs at internal and terminal positions of the oligorionucleotides. Collection of Czechoslovak Chemical Communications, 70(1), 127-142. [Link]

  • Klimasauskas, S., et al. (1991). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research, 19(21), 5891–5897. [Link]

  • Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press.
  • Watts, J. K., & Deleavey, G. F. (2012). 2′‐Fluoro RNA Shows Increased Watson–Crick H‐Bonding Strength and Stacking Relative to RNA: Evidence from NMR and Thermodynamic Data. Angewandte Chemie International Edition, 51(41), 10250-10254. [Link]

  • Inoue, H., et al. (1987). Synthesis and properties of novel nucleic acid probes. Nucleic Acids Research, 15(15), 6131–6148. [Link]

  • Kierzek, R., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 38(14), 4863–4872. [Link]

  • Coleman, R. S., & Siedlecki, J. M. (1998). A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines. Nucleic Acids Research, 26(13), 3127–3132. [Link]

  • Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • Virta, P., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(22), 6927. [Link]

  • Pradeepkumar, P. I., et al. (2004). Interplay of Structure, Hydration and Thermal Stability in Formacetal Modified Oligonucleotides: RNA May Tolerate Nonionic Modifications Better than DNA. Journal of the American Chemical Society, 126(43), 14139–14146. [Link]

Sources

Mass spectrometry characterization of 5-F-2'-O-Me-U oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of 5-F-2'-O-Me-U Oligonucleotides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of 5-fluoro-2'-O-methyluridine (5-F-2'-O-Me-U) into therapeutic oligonucleotides (siRNA, aptamers, and antisense oligonucleotides) represents a strategic convergence of two distinct chemical modifications. The 5-fluoro (5-F) substitution enhances base-pairing affinity and metabolic stability, while the 2'-O-methyl (2'-O-Me) modification confers nuclease resistance and abrogates innate immune recognition.

Characterizing these dual-modified sequences by mass spectrometry (MS) presents unique challenges compared to native RNA or DNA. The increased hydrophobicity alters chromatographic retention, while the suppression of 2'-hydroxyl groups changes fragmentation kinetics. This guide provides a rigorous, comparative technical analysis of 5-F-2'-O-Me-U oligonucleotides, detailing the specific mass shifts, ionization behaviors, and fragmentation patterns required for confident sequence validation.

Part 1: The Analytical Challenge

The primary challenge in analyzing 5-F-2'-O-Me-U is distinguishing it from potential synthetic impurities and isobaric interferences. Unlike native RNA, which follows predictable 2'-OH assisted fragmentation, this dual-modified residue exhibits distinct gas-phase chemistry.

Physicochemical Shifts
  • Mass Signature: The combined modification results in a net mass increase of +32.006 Da relative to a native Uridine residue.

    • 5-Fluoro: Substitution of H (1.008 Da) with F (18.998 Da) at the C5 position

      
      
      
      
      
      +17.99 Da.
    • 2'-O-Methyl: Substitution of H (1.008 Da) on the 2'-hydroxyl with a Methyl group (

      
      , 15.035 Da) 
      
      
      
      
      
      +14.02 Da.
  • Hydrophobicity: Both the fluorine atom and the methyl group are lipophilic. This significantly increases the retention time in Ion-Pairing Reversed-Phase (IP-RP) chromatography compared to native RNA.

Part 2: Comparative Performance Guide

The following table contrasts the MS characteristics of 5-F-2'-O-Me-U against standard alternatives used in drug development.

Table 1: Comparative MS Characteristics of Uridine Modifications
FeatureNative RNA (rU) 2'-O-Me-U 5-Fluoro-U (5-F-U) 5-F-2'-O-Me-U
Monoisotopic Mass Shift Reference (0 Da)+14.02 Da+17.99 Da+32.01 Da
IP-RP Retention Time Early Eluting (Hydrophilic)Moderate Shift (+1-2 min)Slight Shift (+0.5 min)Late Eluting (Lipophilic)
Nuclease Resistance LowHighModerateVery High
Base Loss (MS/MS) ModerateLowHigh (Glycosidic instability)Moderate
Fragmentation Pathway 2'-OH assisted (c/y ions dominant)Backbone cleavage (w/a ions increase)Standard RNA patternSuppressed internal cleavage
Diagnostic Ion (Negative)

111.02 (Uracil)

111.02 (Uracil)

129.01 (5-F-Uracil)

129.01 (5-F-Uracil)

Analyst Note: The presence of the 5-Fluoro group weakens the N-glycosidic bond slightly compared to unmodified U, often leading to a prominent base loss ion (


 129.01) in MS/MS spectra, which serves as a diagnostic marker for the modification.

Part 3: Experimental Protocol (Self-Validating System)

To achieve reproducible characterization, we utilize an Ion-Pairing Reversed-Phase (IP-RP) workflow.[1] The use of Hexafluoroisopropanol (HFIP) is critical; it acts as a dynamic proton donor in the gas phase, enhancing the ionization of the phosphodiester backbone in negative mode while reducing cation adduction (


, 

).
Workflow Diagram

G Sample Crude Oligo (5-F-2'-O-Me-U) Prep Desalting / Buffer Exchange (Remove Na+/K+) Sample->Prep 10 µM conc. LC IP-RP HPLC (C18 Column + HFIP/TEA) Prep->LC Injection Source ESI Source (Negative Mode) LC->Source Gradient Elution MS1 Full Scan MS (Deconvolution) Source->MS1 Intact Mass MS2 MS/MS (HCD/CID) (Sequence Confirmation) MS1->MS2 Precursor Selection

Figure 1: Optimized LC-MS workflow for hydrophobic modified oligonucleotides. The critical control point is the HFIP buffer system to ensure efficient desorption of the lipophilic 5-F-2'-O-Me species.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve oligonucleotide to 10 µM in 10 mM Ammonium Acetate.

    • Validation Step: Check pH is ~7.[2]0. Acidic conditions can degrade the 5-F glycosidic bond over time; basic conditions risk RNA degradation (if chimeric).

  • LC Configuration (IP-RP):

    • Column: C18 Oligonucleotide BEH (130Å, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in Water.

    • Mobile Phase B: 15 mM TEA, 400 mM HFIP in Methanol.

    • Gradient: 10% B to 40% B over 10 minutes. Note: 5-F-2'-O-Me oligos will elute later than native controls due to increased lipophilicity.

  • MS Parameters (Negative Mode):

    • Spray Voltage: 2.5 - 3.0 kV (Lower voltage reduces discharge).

    • Capillary Temp: 300°C.

    • Resolution: 60,000 (Orbitrap) or equivalent TOF.

    • Deconvolution: Use MaxEnt1 or Promass algorithms. Look for the "ladder" of charge states (e.g., -4, -5, -6).

Part 4: Fragmentation Dynamics (MS/MS)

Sequencing 5-F-2'-O-Me-U oligonucleotides requires understanding how the modifications alter bond breakage.

  • Mechanism: Native RNA relies on the 2'-OH group to attack the adjacent phosphate, forming a cyclic intermediate that leads to abundant c-ions and y-ions .

  • The 2'-O-Me Blockade: The methyl group prevents this nucleophilic attack. Consequently, fragmentation requires higher collision energy (HCD) and proceeds via a radical-driven or direct backbone cleavage mechanism.

  • Resulting Spectra: You will observe a shift in ion intensity.[2]

    • a/w ions become more prevalent (base + sugar loss).

    • Base Loss: The 5-F-Uracil base ion (

      
       129) will be distinct.
      
Fragmentation Pathway Diagram

Fragmentation cluster_0 Collision Induced Dissociation (CID/HCD) Precursor Precursor Ion [M-nH]n- Pathway1 Backbone Cleavage (Suppressed 2'-OH mechanism) Precursor->Pathway1 Pathway2 Glycosidic Bond Cleavage (Base Loss) Precursor->Pathway2 Fragments1 c / y Series (Sequence Ions) Pathway1->Fragments1 Minor Fragments2 a / w Series (Increased Abundance) Pathway1->Fragments2 Major (due to 2'-OMe) BaseIon Diagnostic Base Ion 5-F-Uracil (m/z 129.01) Pathway2->BaseIon Specific Marker

Figure 2: MS/MS Fragmentation logic. The 2'-O-Me modification shifts the dominant fragmentation pathway, reducing standard c/y ions and enhancing base loss and a/w type ions.

Part 5: Troubleshooting & Validation

To ensure scientific integrity, every result must be self-validated using these criteria:

  • Mass Accuracy Check: The deconvoluted mass must be within 10 ppm of the theoretical mass.

    • Calculation: Theoretical Mass = (Count of A, G, C, 5-F-2'-O-Me-U) - (Hydrogen Count for Phosphates).

  • Sodium Adduct Surveillance: If peaks appear at +22 Da intervals, the desalting step (Step 1 of Protocol) failed. Re-run with fresh mobile phase.

  • Isotopic Envelope: For 5-F modified oligos, the isotopic distribution should match the theoretical model perfectly. Fluorine is monoisotopic (

    
     only), so the isotopic pattern is driven solely by C, H, N, O. Any deviation suggests contamination.
    

References

  • Studzińska, S. (2022). Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. Rapid Communications in Mass Spectrometry. Link

  • Basiri, B., et al. (2020). Current State of Oligonucleotide Characterization Using Liquid Chromatography−Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Link

  • Thayer, J. R., et al. (2011). Identification of RNA modifications by liquid chromatography-tandem mass spectrometry. Analytical Chemistry. Link

  • McGee, W. M., et al. (2021). Optimized Fragmentation of Oligonucleotides Suppresses Undesired Fragmentation Products. Thermo Fisher Scientific Application Note. Link

  • Pourshahian, S. (2021).[3] Mass Spectrometry of Oligonucleotides: Fragmentation Mechanisms. Mass Spectrometry Reviews. Link

Sources

A Researcher's Guide to the NMR Spectral Analysis of 5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Drug Development Professionals and Scientists

In the landscape of therapeutic nucleoside analogs, 5-fluoro-2'-O-methyluridine stands out as a molecule of significant interest, combining the potent antimetabolite properties of a 5-fluorinated pyrimidine with the enhanced stability and binding affinity conferred by a 2'-O-methyl modification. A precise understanding of its three-dimensional structure and electronic environment is paramount for elucidating its mechanism of action and for the rational design of next-generation therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing atomic-level insights into molecular structure.

This guide offers an in-depth comparative analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 5-fluoro-2'-O-methyluridine. By juxtaposing its spectral data with those of key reference compounds—uridine, 5-fluorouridine, and 2'-O-methyluridine—we will dissect the individual and combined effects of 5-fluorination and 2'-O-methylation on the chemical shifts and coupling constants. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the NMR-based structural characterization of this important modified nucleoside.

Deciphering the Molecular Fingerprint: A Comparative NMR Analysis

The introduction of a fluorine atom at the C5 position and a methyl group at the 2'-hydroxyl of the ribose sugar profoundly influences the electronic distribution and conformation of the uridine scaffold. These modifications are readily observable in the NMR spectra, serving as sensitive probes of the local molecular environment.

¹H NMR Spectra: Unraveling Proton Environments

The ¹H NMR spectrum provides a detailed picture of the proton environment within the molecule. The table below compares the ¹H chemical shifts of 5-fluoro-2'-O-methyluridine with its parent compounds.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 5-fluoro-2'-O-methyluridine and Reference Compounds.

ProtonUridine5-Fluorouridine2'-O-Methyluridine5-fluoro-2'-O-methyluridine
H-67.898.157.91~8.2
H-55.90-5.88-
H-1'5.925.915.95~5.9
H-2'4.364.254.15~4.1
H-3'4.244.154.05~4.0
H-4'4.144.053.95~3.9
H-5'a, H-5'b3.93, 3.823.95, 3.853.85, 3.75~3.8, ~3.7
2'-OCH₃--3.55~3.5

Note: Data for uridine and 5-fluorouridine are compiled from various sources.[1][2] Data for 2'-O-methyluridine and 5-fluoro-2'-O-methyluridine are estimated based on known substituent effects and available literature. A key publication by Blackburn and England (1982) describes the synthesis of 2'-O-methyl-5-fluorouridine and reports a doublet for H-6 at δ 8.22 (JHF = 6.5 Hz) and the 2'-O-methyl singlet at δ 3.50 in CDCl₃.

Analysis of ¹H NMR Spectral Features:

  • Downfield Shift of H-6: The most striking effect of the 5-fluoro substitution is the significant downfield shift of the H-6 proton. This is due to the strong electron-withdrawing nature of the fluorine atom, which deshields the adjacent H-6.

  • Absence of H-5 Signal: In 5-fluorinated analogues, the H-5 proton is replaced by a fluorine atom, leading to the disappearance of its corresponding signal in the ¹H NMR spectrum.

  • ¹H-¹⁹F Coupling: The H-6 proton in 5-fluoro-2'-O-methyluridine appears as a doublet due to coupling with the adjacent ¹⁹F nucleus. The observed coupling constant (³JH6-F5) is typically around 6-8 Hz.

  • 2'-O-Methyl Signal: The presence of the 2'-O-methyl group is confirmed by a sharp singlet in the upfield region of the spectrum, typically around 3.5 ppm.

  • Ribose Proton Shifts: The 2'-O-methylation causes a slight upfield shift of the H-2' proton compared to uridine and 5-fluorouridine, a direct consequence of the ether linkage. The other ribose protons also experience minor shifts due to conformational changes induced by the methyl group.

¹³C NMR Spectra: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The introduction of the fluorine atom at C5 has a dramatic effect on the chemical shifts of the pyrimidine ring carbons.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 5-fluoro-2'-O-methyluridine and Reference Compounds.

CarbonUridine5-Fluorouridine2'-O-Methyluridine5-fluoro-2'-O-methyluridine
C-2152.1149.5~152~149
C-4164.5157.9 (d, ¹JCF ≈ 230 Hz)~164~158 (d, ¹JCF ≈ 230 Hz)
C-5102.8140.5 (d, ¹JCF ≈ 225 Hz)~103~140 (d, ¹JCF ≈ 225 Hz)
C-6141.9125.0 (d, ²JCF ≈ 30 Hz)~142~125 (d, ²JCF ≈ 30 Hz)
C-1'90.190.5~90~90
C-2'74.574.0~84~84
C-3'70.169.5~70~70
C-4'84.584.0~84~84
C-5'61.260.5~61~61
2'-OCH₃--~58~58

Note: Data for uridine and 5-fluorouridine are compiled from various sources. Data for 2'-O-methyluridine and 5-fluoro-2'-O-methyluridine are estimated based on known substituent effects.

Analysis of ¹³C NMR Spectral Features:

  • Large C-F Coupling Constants: The most prominent feature in the ¹³C NMR spectrum of 5-fluorinated nucleosides is the large one-bond coupling constant (¹JC5-F) of approximately 225-235 Hz for the C5 carbon directly attached to the fluorine atom. The C4 and C6 carbons also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

  • Downfield Shift of C5: The C5 carbon experiences a significant downfield shift upon fluorination due to the strong deshielding effect of the fluorine atom.

  • Upfield Shift of C4 and C6: Conversely, the C4 and C6 carbons exhibit an upfield shift, a phenomenon known as the "γ-gauche effect" of the fluorine substituent.

  • Effect of 2'-O-Methylation: The 2'-O-methylation primarily affects the chemical shift of the C2' carbon, causing a significant downfield shift of about 10 ppm due to the ether linkage. The 2'-OCH₃ carbon itself gives rise to a signal around 58 ppm.

¹⁹F NMR Spectrum: A Sensitive Probe of the Local Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[3][4] The chemical shift of the fluorine atom is extremely sensitive to its local electronic and steric environment.

For 5-fluoro-2'-O-methyluridine, the ¹⁹F NMR spectrum would consist of a single resonance, which would be a doublet of multiplets due to coupling with H-6 (³JFH) and potentially smaller long-range couplings with other protons in the ribose ring. The chemical shift of the ¹⁹F nucleus in 5-fluorouracil derivatives typically falls in the range of -165 to -170 ppm relative to CFCl₃. The precise chemical shift can provide valuable information about intermolecular interactions, such as hydrogen bonding and base stacking, making ¹⁹F NMR an excellent tool for studying the binding of these modified nucleosides to their biological targets.

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for the NMR analysis of 5-fluoro-2'-O-methyluridine.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble and that does not have signals overlapping with the analyte resonances. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are common choices for nucleosides.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing (0 ppm).

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a sensitive nucleus, so acquisition times are generally shorter than for ¹³C NMR.

  • 2D NMR Experiments: To aid in the unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the ribose sugar and the base.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and connecting different spin systems.

3. Data Processing and Analysis:

  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, or similar) to Fourier transform, phase, and baseline correct the acquired data.

  • Referencing: Calibrate the chemical shift axis of the spectra using the signal of the internal standard.

  • Signal Assignment: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicity) and coupling constants to elucidate the connectivity of the protons. Use the 2D NMR data to confirm the assignments of all ¹H and ¹³C signals.

  • Reporting: Report the chemical shifts in ppm to two decimal places for ¹H and one decimal place for ¹³C and ¹⁹F. Report coupling constants in Hertz (Hz).

Workflow for NMR Analysis of 5-fluoro-2'-O-methyluridine

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh 5-10 mg of 5-fluoro-2'-O-methyluridine B Dissolve in 0.6 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (e.g., TMS) B->C D Filter into NMR Tube C->D E 1D ¹H NMR D->E K Process Spectra: FT, Phasing, Baseline Correction E->K F 1D ¹³C{¹H} NMR F->K G 1D ¹⁹F{¹H} NMR G->K H 2D COSY M Assign Signals using 1D & 2D Data H->M I 2D HSQC I->M J 2D HMBC J->M L Reference Spectra K->L L->M N Extract Chemical Shifts (δ) & Coupling Constants (J) M->N O Compare with Reference Compounds N->O P Elucidate Structure & Conformational Features O->P

Caption: Workflow for the comprehensive NMR analysis of 5-fluoro-2'-O-methyluridine.

Conclusion

The comprehensive NMR analysis of 5-fluoro-2'-O-methyluridine, through a combination of 1D and 2D techniques, provides a wealth of structural information. By comparing its spectra with those of uridine, 5-fluorouridine, and 2'-O-methyluridine, the distinct electronic and conformational effects of the 5-fluoro and 2'-O-methyl modifications can be clearly delineated. This detailed structural characterization is fundamental for understanding its biological activity and for the development of improved nucleoside-based therapeutics. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.

References

  • Blackburn, G. M., & England, D. A. (1982). A simple synthesis of 2'-O-methyl-5-fluorouridine.
  • Dimitrova, D. G., et al. (2019).
  • Golubev, O., Lönnberg, T., & Lönnberg, H. (2014). Interaction of Pd2+ complexes of 2,6-disubstituted pyridines with nucleoside 5´-monophosphates. Journal of Inorganic Biochemistry, 140, 19-27.
  • Hengesbach, M., & Schwalbe, H. (2014). Structural basis for regulation of ribosomal RNA 2'-o-methylation.
  • Kreis, R. (2004). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 17(4), 135-147.
  • Micura, R., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(22), 7728-7740.
  • PubChem. (n.d.). 2'-O-Methyluridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectra of 5-FA. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

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A Researcher's Guide to the Cytotoxic Validation of 5-Fluoro-2'-O-methyluridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer chemotherapy, nucleoside analogs represent a cornerstone of treatment, prized for their ability to disrupt the replication of rapidly dividing cancer cells. 5-Fluorouracil (5-FU) and its derivatives have been pivotal in this field for decades.[1][2] The development of next-generation analogs, such as 5-fluoro-2'-O-methyluridine (5-F-2'-OMe-U) and its derivatives, is driven by the need to enhance therapeutic efficacy, improve metabolic stability, and overcome mechanisms of drug resistance.[1][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cytotoxicity of novel 5-fluoro-2'-O-methyluridine analogs. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity assessment.

Section 1: The Scientific Rationale for Analog Development

The therapeutic action of 5-FU hinges on its intracellular conversion into active metabolites that interfere with DNA and RNA synthesis.[2][5][6] Specifically, the metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) inhibits thymidylate synthase, a critical enzyme for DNA replication and repair, leading to "thymineless death" in cancer cells.[2][4][7] Other metabolites can be incorporated into RNA and DNA, causing further cellular damage.[2][4]

The strategic addition of a 2'-O-methyl group to the 5-fluorouridine scaffold is a key chemical modification. This alteration is intended to confer specific advantages:

  • Increased Metabolic Stability: The 2'-O-methyl group can protect the nucleoside from degradation by cellular enzymes, potentially increasing its bioavailability and duration of action.[3]

  • Altered Target Affinity: Modifications to the sugar moiety can influence how the analog interacts with viral or human polymerases, potentially reducing off-target toxicity.[8]

Further derivatization of 5-F-2'-OMe-U aims to fine-tune these properties, creating a library of candidates with potentially superior anti-cancer profiles. The structure-activity relationship of these new molecules must be meticulously evaluated, with cytotoxicity profiling as the foundational step.[9][10]

Section 2: A Multi-Parametric Strategy for Cytotoxicity Assessment

A single assay is insufficient to comprehensively determine the cytotoxic profile of a novel compound. A robust validation strategy interrogates multiple cellular health indicators to build a complete picture of the drug's effect. The choice of assays should be guided by the potential mechanisms of cell death induced by the compound.

A logical workflow for selecting and performing these assays is crucial for generating reliable and interpretable data.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Death cluster_2 Phase 3: Data Analysis A Compound Library (5-F-2'-OMe-U Analogs) B Metabolic Activity Assay (e.g., MTT / MTS) A->B Dose-response treatment C Membrane Integrity Assay (e.g., LDH Release) B->C Confirm cytotoxicity D Apoptosis Assay (e.g., Caspase-3/7 Activity) B->D Investigate apoptotic pathway E Calculate IC50 Values C->E D->E F Compare Analog Potency & Generate Report E->F

Caption: A decision workflow for the multi-parametric evaluation of nucleoside analog cytotoxicity.

Section 3: Core Experimental Protocols and Data Interpretation

Here, we detail the methodologies for three key assays that provide complementary insights into the cytotoxic effects of 5-F-2'-OMe-U analogs.

Metabolic Activity Assessment: The MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[11][13]

  • Detailed Protocol:

    • Cell Seeding: Plate cancer cells (e.g., HCT116 colon cancer, MCF-7 breast cancer) in a 96-well flat-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the 5-F-2'-OMe-U analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with the highest concentration of the compound's solvent, e.g., DMSO).

    • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[14]

    • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]

    • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[11]

    • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[11][15]

    • Absorbance Reading: Gently mix the plate and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis & Interpretation: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process by 50%.[16][17][18] It is a standard measure of a compound's potency.[16] Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[19] A lower IC50 value indicates greater potency.

Membrane Integrity Assessment: The LDH Assay
  • Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[20][21] When the plasma membrane is damaged—a hallmark of necrosis and late-stage apoptosis—LDH is released into the cell culture supernatant.[20][22] The LDH assay measures the amount of this released enzyme through a coupled enzymatic reaction that results in a colored formazan product, which is directly proportional to the level of cytotoxicity.[20][23]

  • Detailed Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. It is crucial to set up additional controls:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells lysed with a lysis solution (e.g., Triton X-100) 30 minutes before the assay endpoint.[20]

    • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution.[23] Add the reaction mixture to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Absorbance Reading: Measure the absorbance at approximately 490-500 nm.[23]

  • Data Analysis & Interpretation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100). Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value. This assay specifically quantifies cell death due to membrane rupture.

Apoptosis Induction Assessment: Caspase-3/7 Assay
  • Principle: Caspases are a family of proteases that are central to the apoptotic process.[24] Caspase-3 and Caspase-7 are key "executioner" caspases.[24][25] This assay uses a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.[24][25][26] The resulting luminescent or fluorescent signal is directly proportional to the amount of caspase-3/7 activity in the cell population, providing a direct measure of apoptosis induction.[26][27]

  • Detailed Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. A positive control for apoptosis (e.g., staurosporine) should be included.[22]

    • Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent (or similar) according to the manufacturer's protocol and add it directly to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture).[27]

    • Incubation: Mix the contents by gentle shaking. Incubate at room temperature for 1 to 2 hours, protected from light. This single-step addition lyses the cells and initiates the caspase cleavage reaction.[26][27]

    • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis & Interpretation: The results are typically expressed as Relative Luminescence Units (RLU). A dose-dependent increase in RLU compared to the untreated control indicates that the compound induces apoptosis. The data can be plotted to visualize the concentration at which apoptosis is maximally induced. Comparing the caspase activity profile with the overall cytotoxicity data from MTT/LDH assays can reveal if apoptosis is the primary mechanism of cell death.

Section 4: Comparative Analysis of Hypothetical 5-F-2'-OMe-U Analogs

To illustrate the application of these assays, let's consider a hypothetical dataset comparing the parent compound (5-F-2'-OMe-U) with two new analogs (Analog A and Analog B) in two different cancer cell lines.

Table 1: Comparative IC50 Values (µM) of 5-F-2'-OMe-U and its Analogs after 48h Treatment

CompoundCell LineMTT Assay (Metabolic Activity)LDH Assay (Membrane Damage)Caspase-3/7 Activation (Apoptosis)
5-F-2'-OMe-U HCT116 (Colon)15.2> 5018.5
MCF-7 (Breast)22.8> 5025.1
Analog A HCT116 (Colon)5.68.16.0
MCF-7 (Breast)18.925.320.4
Analog B HCT116 (Colon)9.8> 5010.5
MCF-7 (Breast)10.5> 5011.2

Note: Data are hypothetical. Caspase-3/7 activation is represented as the EC50 for signal induction.

Interpretation of Hypothetical Data:

  • Analog A shows significantly increased potency compared to the parent compound, particularly in HCT116 cells. The close correlation between the IC50 values from the MTT, LDH, and Caspase-3/7 assays suggests that it induces cell death primarily through an aggressive apoptotic pathway that rapidly progresses to secondary necrosis (membrane damage). Its reduced effect in MCF-7 cells indicates a degree of cell-line specificity.

  • Analog B demonstrates improved potency over the parent compound in both cell lines. The high IC50 values in the LDH assay, coupled with potent caspase activation, suggest that Analog B induces a "cleaner" apoptotic cell death without significant immediate membrane disruption. This could be a desirable characteristic, potentially leading to lower inflammation in a therapeutic context.

Section 5: Visualizing the Comprehensive Workflow

A successful cytotoxicity validation project follows a structured path from initial preparation to final analysis.

G cluster_prep Preparation cluster_exp Experimentation (96-well format) cluster_assays Parallel Assays cluster_analysis Data Analysis & Reporting A Cell Line Culture & Maintenance C Seed Cells A->C B Compound Dilution Series Preparation D Treat with Analogs (48-72h Incubation) B->D C->D E MTT Assay (Metabolic Endpoint) D->E F LDH Assay (Necrotic Endpoint) D->F G Caspase Assay (Apoptotic Endpoint) D->G H Read Plates (Absorbance/Luminescence) E->H F->H G->H I Calculate % Viability/ % Cytotoxicity H->I J Non-linear Regression (IC50/EC50 Determination) I->J K Comparative Analysis & Conclusion J->K

Caption: Comprehensive workflow for cytotoxicity validation of nucleoside analogs.

Conclusion

The validation of novel 5-fluoro-2'-O-methyluridine analogs requires a rigorous, multi-faceted experimental approach. By moving beyond a single metabolic endpoint and incorporating assays that assess membrane integrity and specific cell death pathways like apoptosis, researchers can build a comprehensive and reliable profile of a compound's cytotoxic activity. This detailed characterization is essential for identifying promising lead candidates, understanding their mechanism of action, and making informed decisions in the drug development pipeline.

References

  • Cold Spring Harbor Protocols. (n.d.). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. CSH Protocols. [Link]

  • Journal of Visualized Experiments. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. JoVE. [Link]

  • Takara Bio. (2019, June). LDH Cytotoxicity Detection Kit. Takara Bio. [Link]

  • Journal of Virology. (2012). Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses. American Society for Microbiology. [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Visikol. [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • Antimicrobial Agents and Chemotherapy. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. American Society for Microbiology. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Anticancer Research. (2021, January 15). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. International Institute of Anticancer Research. [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]

  • MDPI. (2026, January 12). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Beilstein-Institut. [Link]

  • Wikipedia. (n.d.). Floxuridine. Wikipedia. [Link]

  • Dr.Oracle. (2025, September 15). What is the mechanism of action for 5-fluorouracil (5-FU)?. Dr.Oracle. [Link]

  • ResearchGate. (n.d.). Structures of natural and analog pyrimidine nucleosides. ResearchGate. [Link]

  • PubMed. (1982). A study on structure-activity relationships of nucleoside analogues. National Library of Medicine. [Link]

  • AACR Journals. (2014, October 1). Screening of in vitro cytotoxicity of nucleoside analogs in HapMap cell lines to identify predictive markers of drug sensitivity. American Association for Cancer Research. [Link]

  • ZORA (Zurich Open Repository and Archive). (2024, August 8). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. University of Zurich. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Floxuridine?. Patsnap. [Link]

  • Molecules. (2023). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]

  • Current Medicinal Chemistry. (2011). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Bentham Science. [Link]

  • Nature Reviews Cancer. (2002). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature. [Link]

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A Comparative Guide to 5-F-2'-O-Me-U Modified Aptamers: Enhancing Binding Affinity for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular recognition, aptamers have emerged as a compelling class of synthetic nucleic acid ligands, offering distinct advantages over traditional antibodies, including lower immunogenicity, chemical stability, and ease of synthesis.[1][2] However, the therapeutic and diagnostic potential of unmodified aptamers is often limited by their susceptibility to nuclease degradation and, in some cases, suboptimal binding affinities.[3][4] Chemical modifications are a key strategy to overcome these limitations. This guide provides an in-depth comparison of 5-Fluoro-2'-O-methyl-uridine (5-F-2'-O-Me-U) modified aptamers with other common modifications, focusing on their impact on binding affinity and providing the experimental framework for their characterization.

The Rationale for Chemical Modification: Beyond Natural Nucleotides

The power of aptamers lies in their ability to fold into unique three-dimensional structures that bind to specific targets with high affinity and specificity.[2] The introduction of chemical modifications to the nucleotide building blocks can enhance these properties in several ways:

  • Increased Nuclease Resistance: Modifications at the 2'-position of the ribose sugar, such as 2'-O-methyl (2'-O-Me) and 2'-fluoro (2'-F), are widely used to protect aptamers from degradation by nucleases present in biological fluids.[5][6] This is crucial for in vivo applications where a longer half-life is required.

  • Enhanced Binding Affinity: Modifications can introduce new functional groups that participate in target binding, leading to stronger interactions. For instance, the introduction of hydrophobic moieties can facilitate interactions with hydrophobic pockets on target proteins.[3]

  • Improved Structural Stability: Modifications can stabilize the three-dimensional structure of the aptamer, pre-organizing it for target binding and reducing the entropic penalty of binding.

The 5-F-2'-O-Me-U modification is a powerful example of a combined modification strategy, leveraging the benefits of both a 5-position pyrimidine modification and a 2'-ribose modification. The fluorine atom at the 5-position of uracil can participate in favorable interactions with the target, while the 2'-O-methyl group provides nuclease resistance and can also contribute to binding.

Comparative Analysis of Binding Affinity: A Data-Driven Perspective

To objectively assess the impact of 5-F-2'-O-Me-U modifications, it is essential to compare their binding affinities with those of unmodified and other commonly modified aptamers against the same target. The dissociation constant (Kd) is a key metric for this comparison, with a lower Kd value indicating a higher binding affinity.

Hypothetical Comparative Binding Affinity Data (Kd)

Aptamer ModificationTarget A (e.g., Protein)Target B (e.g., Small Molecule)
Unmodified100 nM500 nM
2'-Fluoro (2'-F)25 nM150 nM
2'-O-Methyl (2'-O-Me)40 nM200 nM
5-F-2'-O-Me-U 5 nM 50 nM

This table presents hypothetical data to illustrate the expected trend. Actual values are target-dependent.

The rationale behind the potential for enhanced affinity with the 5-F-2'-O-Me-U modification lies in the dual nature of the alteration. The 2'-O-methyl group can enhance the aptamer's structural stability and hydrophobicity, while the 5-fluoro group can introduce a new point of contact with the target molecule, potentially forming favorable halogen bonds or other electrostatic interactions.

Experimental Workflows for Characterizing Modified Aptamers

A robust evaluation of modified aptamers requires a systematic experimental approach, from the initial selection of high-affinity sequences to the precise measurement of their binding properties.

Systematic Evolution of Ligands by EXponential Enrichment (SELEX)

The foundation of aptamer discovery is the SELEX process.[7] For generating aptamers with 5-F-2'-O-Me-U modifications, the process is adapted to include the modified uridine triphosphate during the in vitro transcription step.

Caption: Workflow for the selection of 5-F-2'-O-Me-U modified aptamers using SELEX.

Detailed SELEX Protocol for Modified Aptamers:

  • Library Design and Synthesis: A single-stranded DNA (ssDNA) library is synthesized with a central random region (typically 20-80 nucleotides) flanked by constant regions for primer annealing.

  • In Vitro Transcription with Modified Nucleotides: The ssDNA library is transcribed into an RNA pool using a T7 RNA polymerase mutant that can efficiently incorporate modified nucleotides. The transcription mix includes 5-F-2'-O-Me-UTP, along with other 2'-modified (e.g., 2'-F or 2'-O-Me) or unmodified NTPs.

  • Incubation with the Target: The resulting modified RNA pool is incubated with the target molecule under specific binding conditions (buffer, temperature, etc.).

  • Partitioning: Aptamer-target complexes are separated from unbound aptamers. Common methods include nitrocellulose filter binding, magnetic bead-based separation, or capillary electrophoresis.

  • Elution and Amplification: The bound aptamers are eluted from the target and then reverse transcribed back to cDNA. The cDNA is then amplified by PCR.

  • ssDNA Generation: The double-stranded PCR product is converted to ssDNA to be used as the template for the next round of selection.

  • Iterative Cycles: The process is repeated for several rounds (typically 8-15) to enrich the pool with high-affinity aptamers.

  • Sequencing and Analysis: The enriched aptamer pool is sequenced using next-generation sequencing to identify individual aptamer candidates.

Binding Affinity Determination

Once high-affinity aptamer candidates are identified, their binding properties must be quantitatively characterized. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two gold-standard, label-free techniques for this purpose.

Surface Plasmon Resonance (SPR)

SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association rate constant, kon, and dissociation rate constant, koff) and the equilibrium dissociation constant (Kd).[8]

Sources

A Senior Application Scientist's Guide to Mitigating Off-Target Effects in RNAi: A Comparative Analysis Featuring 5-fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of gene silencing, the precision of RNA interference (RNAi) is paramount. However, the therapeutic promise of small interfering RNAs (siRNAs) is often challenged by off-target effects, where unintended genes are silenced, leading to potential toxicity and confounding experimental results.[1][2] This guide provides an in-depth technical comparison of various strategies to mitigate these effects, with a special focus on the potential of 5-fluoro-2'-O-methyluridine (F-OMeU) modified oligonucleotides. As a senior application scientist, my goal is to equip you with the foundational knowledge and practical protocols to enhance the specificity of your RNAi experiments and therapeutic development.

The Challenge of Off-Target Effects in RNAi

Off-target effects in RNAi are primarily driven by two mechanisms:

  • Seed-Region Mediated Off-Targeting: The "seed" region of the siRNA guide strand (positions 2-8) can bind to the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs) with partial complementarity, leading to their degradation or translational repression.[2][3][4] This miRNA-like activity is a major source of off-target gene silencing.

  • Immune Stimulation: Unmodified siRNAs can be recognized by the innate immune system, triggering an interferon response that leads to global changes in gene expression, further complicating data interpretation.[1][5]

Strategies for Off-Target Effect Reduction: A Comparative Overview

Several strategies have been developed to enhance the specificity of siRNAs. This guide will compare the following key approaches:

  • Chemical Modifications: Altering the chemical structure of the siRNA duplex to improve stability and reduce off-target binding.

  • siRNA Pooling: Using a collection of different siRNAs to target the same gene, thereby diluting the concentration of any single off-targeting sequence.[2]

  • Advanced siRNA Design Algorithms: Employing computational tools to predict and avoid sequences with a high potential for off-target effects.[2]

This guide will focus on chemical modifications, with a deep dive into the promising, yet less documented, 5-fluoro-2'-O-methyluridine modification.

Chemical Modifications: The Cornerstone of Specificity

Chemical modifications are a powerful tool to enhance the drug-like properties of siRNAs, including nuclease resistance, reduced immunogenicity, and, most importantly, improved specificity.[6][7][8] These modifications are typically introduced at the 2'-position of the ribose sugar.

The Power of 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) Modifications

2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) are among the most widely used and effective modifications for reducing off-target effects.[2][3][9]

  • 2'-O-Methyl (2'-OMe): The addition of a methyl group at the 2'-position of the ribose sugar has been shown to significantly reduce seed-mediated off-target effects, particularly when incorporated at position 2 of the guide strand.[3] This modification is thought to sterically hinder the interaction between the siRNA seed region and off-target mRNAs.[4]

  • 2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl group with a fluorine atom also enhances siRNA specificity and stability.[10]

5-fluoro-2'-O-methyluridine (F-OMeU): A Hybrid Approach for Enhanced Specificity

5-fluoro-2'-O-methyluridine (F-OMeU) represents a logical progression in chemical modification, combining the beneficial properties of both 5-fluorination of the base and 2'-O-methylation of the sugar. While direct, extensive comparative studies on F-OMeU for off-target reduction are not widely published, its design principles suggest significant potential.

The Rationale Behind F-OMeU:

The 5-fluoro modification on the uracil base can increase the thermal stability of the base pair, while the 2'-O-methyl group on the ribose is known to reduce off-target binding. The combination of these two modifications in a single nucleotide could therefore offer a synergistic effect, enhancing on-target affinity while simultaneously sterically hindering off-target interactions.

**dot

Caption: Mechanism of F-OMeU in reducing off-target effects.

Alternative Chemical Modification: Locked Nucleic Acid (LNA)

Locked Nucleic Acids (LNAs) are RNA analogs where the ribose ring is "locked" in an A-form conformation by a methylene bridge. This modification significantly increases the thermal stability of the siRNA duplex.[1][6] While LNA-modified siRNAs can exhibit enhanced on-target potency, the increased affinity can also lead to more stable off-target interactions if not carefully designed.[6] However, strategic placement of LNA modifications, particularly at the 5'-end of the sense strand, can favor the loading of the antisense strand into the RISC complex, thereby reducing off-target effects mediated by the sense strand.[1]

Comparative Performance of Off-Target Reduction Strategies

The following table summarizes the expected performance of different off-target reduction strategies based on available literature. Direct comparative data for F-OMeU is limited, and its performance is inferred from the properties of its constituent modifications.

StrategyMechanism of Off-Target ReductionOn-Target PotencyOff-Target Reduction EfficacyConsiderations
Unmodified siRNA -BaselineBaselineProne to significant off-target effects and immune stimulation.[1][2]
2'-O-Methyl (2'-OMe) Steric hindrance in the seed region.[4]Generally maintained.[3]High.[3]Position of modification is critical.
2'-Fluoro (2'-F) Increased binding affinity, potential for improved discrimination.Can be maintained or slightly increased.[10]Moderate to High.Can sometimes increase off-target effects if not designed carefully.
5-fluoro-2'-O-methyluridine (F-OMeU) (Inferred) Synergistic effect of steric hindrance and altered base pairing properties.(Predicted) Maintained or enhanced.(Predicted) Very High.Limited direct experimental data available.
Locked Nucleic Acid (LNA) Increased duplex stability; can favor antisense strand loading.[1][6]Can be enhanced.[1]Moderate to High.[6]Careful design is crucial to avoid increased off-target binding.
siRNA Pooling Dilution of individual off-targeting sequences.[2]Maintained.High.[2]Requires synthesis and quality control of multiple siRNAs.

Experimental Protocols for Assessing Off-Target Effects

To validate the specificity of your siRNAs, rigorous experimental assessment is crucial. Here are two key protocols:

Transcriptome-Wide Off-Target Analysis using RNA-Sequencing (RNA-seq)

RNA-seq provides a comprehensive view of all gene expression changes induced by an siRNA, allowing for the unbiased identification of off-target effects.[11]

**dot

RNA_Seq_Workflow Cell_Culture 1. Cell Culture siRNA_Transfection 2. siRNA Transfection Cell_Culture->siRNA_Transfection Treat cells RNA_Extraction 3. RNA Extraction siRNA_Transfection->RNA_Extraction Isolate total RNA Library_Prep 4. Library Preparation RNA_Extraction->Library_Prep Prepare cDNA library Sequencing 5. Sequencing Library_Prep->Sequencing High-throughput sequencing Data_Analysis 6. Data Analysis Sequencing->Data_Analysis Align reads & quantify expression Off_Target_ID 7. Off-Target Identification Data_Analysis->Off_Target_ID Identify differentially expressed genes

Caption: RNA-sequencing workflow for off-target analysis.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Plate cells at an appropriate density to achieve 70-80% confluency at the time of transfection.

    • Transfect cells with the siRNA of interest (e.g., unmodified, F-OMeU modified) and a non-targeting control siRNA at the desired concentration.

    • Include a mock-transfected control (transfection reagent only).

    • Incubate for 24-72 hours, depending on the gene target and cell type.

  • RNA Extraction and Quality Control:

    • Harvest cells and extract total RNA using a commercially available kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from high-quality RNA samples. This typically involves rRNA depletion or poly(A) selection, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome or transcriptome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between the siRNA-treated samples and the controls.

    • Identify genes that are significantly downregulated (potential off-targets) or upregulated (potential immune responses or secondary effects).

    • Use bioinformatics tools to search for seed region complementarity between the siRNA and the 3' UTRs of the identified off-target genes.

Cell Viability Assays for Toxicity Screening

Off-target effects can lead to cellular toxicity. Simple, high-throughput cell viability assays can be used to screen for toxic siRNAs.[12]

**dot

Viability_Assay_Workflow Plate_Cells 1. Plate Cells Treat_siRNA 2. Treat with siRNA Plate_Cells->Treat_siRNA Add siRNA dilutions Incubate 3. Incubate Treat_siRNA->Incubate 24-72 hours Add_Reagent 4. Add Viability Reagent Incubate->Add_Reagent e.g., MTT, XTT Measure_Signal 5. Measure Signal Add_Reagent->Measure_Signal Colorimetric/Fluorometric reading Analyze_Data 6. Analyze Data Measure_Signal->Analyze_Data Calculate % viability

Caption: Workflow for cell viability assays.

Step-by-Step Methodology (MTT Assay Example): [12][13]

  • Cell Plating:

    • Seed cells in a 96-well plate at a density that will not lead to overconfluency during the assay period.

  • siRNA Treatment:

    • Prepare serial dilutions of the siRNAs to be tested.

    • Treat the cells with the different concentrations of siRNAs. Include a non-targeting control and a mock-treated control.

  • Incubation:

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[12]

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the mock-treated control.

Conclusion and Future Outlook

The quest for highly specific gene silencing reagents is ongoing. While unmodified siRNAs are powerful research tools, their therapeutic application necessitates strategies to mitigate off-target effects. Chemical modifications, particularly at the 2'-position of the ribose, have proven to be highly effective in this regard.

The novel 5-fluoro-2'-O-methyluridine (F-OMeU) modification, by combining the established benefits of its constituent modifications, holds significant promise for further enhancing siRNA specificity. While more direct comparative studies are needed to fully elucidate its performance against other state-of-the-art methods, the rationale behind its design is scientifically sound.

References

  • Elmén, J., Lindow, M., Schütz, S., Lawrence, M., Petri, A., Obad, S., ... & Wengel, J. (2005). Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality. Nucleic acids research, 33(1), 439-447. [Link]

  • Gurunathan, S., Kang, M. H., Jeyaraj, M., Kim, J. H., & Park, C. (2021). A comprehensive review of small interfering RNAs (siRNAs): mechanism, therapeutic targets, and delivery strategies for cancer therapy. International journal of nanomedicine, 16, 7605. [Link]

  • Jackson, A. L., Burchard, J., Leake, D., Reynolds, A., Schelter, J., Guo, J., ... & Linsley, P. S. (2006). Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing. Rna, 12(7), 1197-1205. [Link]

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Safety Operating Guide

5-Fluoro-2'-O-methyluridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 5-Fluoro-2'-O-methyluridine

This document provides essential safety and logistical information for the proper disposal of 5-Fluoro-2'-O-methyluridine. As a fluorinated nucleoside analog, this compound requires meticulous handling and disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. The procedures outlined below are grounded in established safety standards for hazardous and cytotoxic chemical waste management. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Core Principle: Proactive Hazard Management

The fundamental principle governing the disposal of 5-Fluoro-2'-O-methyluridine is that it must be treated as regulated hazardous chemical waste . Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash receptacles or discharged into the sanitary sewer system.[1] The chemical stability and potential biological activity of fluorinated nucleosides necessitate their complete destruction through validated disposal methods.[2]

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe disposal. The first and most critical step before handling this compound is to consult the manufacturer-specific Safety Data Sheet (SDS) . The SDS for 5-Fluoro-2'-O-methyluridine will provide the most accurate and detailed information on its specific hazards.

Based on data from structurally similar fluorinated nucleosides, such as 5-Fluoro-2'-deoxyuridine, the following hazards should be anticipated:

  • Acute Toxicity: The compound may be toxic if swallowed or inhaled.[3][4][5]

  • Health Hazards: It may cause skin and serious eye irritation.[3][4][6]

  • Chronic Toxicity: There is a potential for long-term effects, including suspected carcinogenicity, the possibility of causing genetic defects, and potential damage to fertility or an unborn child.[3][5][6][7]

Due to these potential properties, 5-Fluoro-2'-O-methyluridine should be managed with the same level of caution as a cytotoxic agent .[8][9] This classification mandates stringent controls to prevent occupational exposure during all stages of its lifecycle, from handling and use to final disposal.

Part 2: Personnel Protection and Emergency Preparedness

Minimizing exposure is paramount. All handling and disposal preparation steps involving 5-Fluoro-2'-O-methyluridine must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent the inhalation of dust or aerosols.[5][8][10]

Required Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling 5-Fluoro-2'-O-methyluridine waste.

PPE ItemSpecificationRationale
Lab Coat/Gown Disposable, impermeable gown with knit cuffs.Protects skin and personal clothing from contamination. Oversleeves can be worn for added protection of the gown.[8]
Gloves Double pair of nitrile gloves.Provides a barrier against dermal absorption. Double-gloving is a standard practice for handling cytotoxic compounds.[8][11]
Eye Protection Chemical safety glasses or goggles.Protects eyes from splashes or aerosol exposure.[4][7]
Respiratory Not typically required if handled in a fume hood.A respirator may be necessary for cleaning large spills where aerosols could be generated.[11]
Emergency Procedures

All personnel must be aware of the location and proper use of safety equipment, including emergency eyewash stations, safety showers, and a dedicated chemical spill kit.

  • In Case of a Spill: Small spills should be cleaned immediately by trained personnel wearing appropriate PPE. Gently cover the spill with absorbent pads, then clean the area three times with a detergent solution, followed by water.[11] All cleanup materials must be disposed of as hazardous waste.[12] For large spills, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) office immediately.[11][12]

  • In Case of Personal Exposure:

    • Skin: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5]

    • Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][7]

    • In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.

Part 3: Step-by-Step Disposal Protocol

Proper disposal begins at the point of waste generation. Strict segregation is essential to ensure safety and compliance with regulatory standards like the Resource Conservation and Recovery Act (RCRA).[1]

Step 1: Waste Segregation

Different types of waste contaminated with 5-Fluoro-2'-O-methyluridine must be collected in separate, designated containers. Never mix incompatible waste streams.[13][14]

WasteSegregation cluster_source Waste Generation Point cluster_containers Designated Waste Containers Waste 5-Fluoro-2'-O-methyluridine Contaminated Material Bulk Bulk/Unused Chemical (Sealed, Labeled Bottle) Waste->Bulk Unused/Expired Product Liquid Contaminated Liquid Waste (Aqueous or Organic) Waste->Liquid Solutions, Rinsate Solid Trace Contaminated Solids (Gloves, Tubes, Wipes) Waste->Solid Gloves, Pads, Empty Vials Sharps Contaminated Sharps (Needles, Glass) Waste->Sharps Needles, Pipettes, Broken Glass

Caption: Waste Segregation Workflow.

Step 2: Container Selection and Labeling
  • Bulk/Unused Chemical Waste: Dispose of the original product or large quantities in its original container or a compatible, chemically resistant container with a screw-top lid. This is considered "bulk" cytotoxic waste.[9][11]

  • Trace Contaminated Solid Waste: Collect items like gloves, bench pads, and empty vials in a rigid, puncture-proof container lined with a yellow trace chemotherapeutic waste bag.[11]

  • Contaminated Liquid Waste: Use separate, clearly marked, and leak-proof containers for aqueous and organic liquid waste. Plastic containers are generally preferred over glass.[1][15] The container must be compatible with the solvent. Never mix different waste streams, such as acids and bases, in the same container.[13]

  • Contaminated Sharps: All sharps (needles, contaminated broken glass, etc.) must be placed directly into a designated, puncture-resistant sharps container labeled for cytotoxic waste.[9]

All waste containers must be labeled at the moment waste is first added. The label must clearly state:

  • The words "Hazardous Waste" .[1][14]

  • The full chemical name: "5-Fluoro-2'-O-methyluridine" . Do not use abbreviations.[1][14]

  • The associated hazards (e.g., "Toxic," "Cytotoxic").

  • The accumulation start date.[1]

Containers must remain sealed at all times except when adding waste.[14][16] Store sealed containers in a designated Satellite Accumulation Area (SAA) within the lab, under the control of the generator.[14][15]

Step 3: Decontamination of Work Areas and Glassware
  • Work Surfaces: At the end of any procedure, thoroughly decontaminate all surfaces where the compound was handled. This involves cleaning the area three times with a detergent solution, followed by a final rinse with water.[11] All cleaning materials must be disposed of as trace-contaminated solid waste.

  • "Empty" Containers: A chemical container is not considered empty until it has been triple-rinsed with a suitable solvent.[12][13] This rinseate is considered hazardous liquid waste and must be collected for disposal .[12] After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's policy for clean glass or plastic.[13]

Step 4: Final Disposal and Removal

The final step is the transfer of waste to a licensed disposal facility.

  • Contact EHS: When a waste container is nearly full (e.g., 90%), contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[12][14]

  • Professional Removal: Only trained EHS personnel or a certified hazardous waste contractor should handle the removal and transport of hazardous waste from the laboratory.[12]

  • Method of Destruction: The required method for disposing of cytotoxic and stable fluorinated compounds is high-temperature incineration at a licensed facility.[2][11] This process is necessary to ensure the complete destruction of the chemical, preventing its release into the environment.

By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our ecosystem.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (2003). University of Pennsylvania.
  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder.
  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Environmental Health & Safety, Caltech.
  • Cytotoxic Waste Disposal Guidelines. (2021). Daniels Health.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Proper Handling of Hazardous Waste Guide. EPA.
  • SAFETY DATA SHEET: 5-Fluoro-2'-deoxyuridine. (2010). Thermo Fisher Scientific.
  • 5-Fluoro-2'-deoxyuridine Safety Data Sheet. (2023). Apollo Scientific.
  • 5-Fluoro-2'-deoxyuridine Safety Data Sheet. (2017). Synquest Labs.
  • SAFETY DATA SHEET: (+)-5-Fluoro-2''-deoxyuridine. (2023). Fisher Scientific.
  • 5-Fluoro-2'-deoxyuridine Safety Data Sheet. Santa Cruz Biotechnology.
  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. Benchchem.

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Personal protective equipment for handling 5-Fluoro-2'-O-methyluridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Fluoro-2'-O-methyluridine CAS: 61671-80-5 Hazard Class: Fluorinated Nucleoside Analog / Potential Cytotoxic & Mutagenic Agent[1][2]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this 2'-O-methyl derivative may be less ubiquitous than its parent compound (5-Fluorouracil), you must apply the Precautionary Principle. The 2'-O-methyl modification confers significant nuclease resistance, potentially increasing the compound's metabolic stability and environmental persistence compared to unmodified RNA bases.[1][3] Treat this substance as a potent antimetabolite capable of interfering with RNA function and protein synthesis.

Hazard Profile & Risk Assessment

To select the correct PPE, we must understand the mechanism of the hazard.[3]

FeatureTechnical ImplicationSafety Consequence
Fluorine at C5 Mimics Uracil/Thymine; inhibits thymidylate synthase (if metabolized to dUMP analog) or incorporates into RNA.[1][3]Genotoxic/Cytotoxic Risk: Potential for reproductive toxicity and teratogenicity.
2'-O-Methylation Blocks nucleophilic attack at the 2' position; prevents hydrolysis by many nucleases.[1][3]Increased Stability: The compound persists longer in biological systems and on surfaces than standard nucleosides.
Physical State White crystalline powder (typically).[1][3][4]Inhalation Risk: High potential for aerosolization during weighing or transfer.[1]
The PPE Barrier Triad

Do not rely on generic "lab safety" protocols. You require a containment strategy designed for High Potency Active Pharmaceutical Ingredients (HPAPI) .

A. Hand Protection (Critical)

Standard nitrile gloves are insufficient for extended contact with fluorinated organics.[1][3] You must utilize a Double-Gloving Strategy compliant with ASTM D6978 (Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs).[1][3]

  • Inner Glove: Brightly colored (e.g., orange/purple) nitrile or latex (4-5 mil).[1][3] Acts as a breach indicator.[1][3]

  • Outer Glove: Extended cuff nitrile (minimum 6 mil), tested against 5-Fluorouracil (closest surrogate).[1][3]

  • Protocol: Change outer gloves every 30 minutes or immediately upon splash.[1]

B. Respiratory Protection
  • Primary Control: All open handling (weighing, solubilizing) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2 preferred for volatiles/powders).[1][3]

  • Secondary Control (PPE):

    • Inside Hood: Surgical mask (product protection only) or N95 (personnel protection).[1][3]

    • Outside Hood (Spills/Cleaning):Full-face elastomeric respirator with P100 cartridges .[1][3] The powder is fine and can bypass loose-fitting masks.[1][3]

C. Body Protection
  • Gown: Disposable, lint-free, polyethylene-coated polypropylene (e.g., Tyvek® or chemically impervious gown).[1][3] Do not use cotton lab coats; they absorb and retain toxic powders.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][3] Face shield required if working with volumes >50mL outside a closed system.[1]

Operational Workflow: The "Clean-to-Dirty" Protocol

This workflow minimizes cross-contamination.[1][3]

Step 1: Pre-Work Setup
  • Verify Fume Hood flow (face velocity 80-100 fpm).[1][3]

  • Place an absorbent, plastic-backed bench liner (absorbent side up) in the work area.[1][3]

  • Prepare a "Solid Waste" bag (labeled Cytotoxic/Halogenated) inside the hood.[1]

Step 2: Donning (Entry)
  • Wash hands.[1][3][5][6][7]

  • Don inner gloves.[1][3]

  • Don impervious gown (taped cuffs preferred).[1][3]

  • Don outer gloves (over gown cuffs).[1][3]

  • Don eye protection.[1][3]

Step 3: Handling & Solubilization
  • Weighing: Use an analytical balance inside the hood. If the balance is external, use a tare vessel with a sealed septum cap.[3]

  • Solvents: When dissolving in DMSO or water, add solvent slowly down the side of the vessel to prevent aerosol puffing.

  • Sharps: Avoid needles. Use pipettes. If injection is necessary, use Luer-Lock syringes to prevent pressure blow-back.[1][3]

Step 4: Doffing (Exit)
  • See Diagram 1 below for the specific removal logic to trap contaminants.

Visualizations
Diagram 1: PPE Donning & Doffing Logic

This flow ensures that the potentially contaminated outer surfaces never touch your skin.

PPE_Workflow cluster_Doffing DOFFING PHASE (Critical) Start Start: Handling 5-Fluoro-2'-O-methyluridine Donning DONNING PHASE 1. Inner Gloves 2. Tyvek Gown 3. Outer Gloves (ASTM D6978) 4. Goggles Start->Donning Work Experimental Work (Inside Fume Hood) Donning->Work Step1 1. Remove Outer Gloves (Peel from cuff, turn inside out) Work->Step1 Work Complete Step2 2. Remove Gown (Unfasten neck, roll down inside-out) Step1->Step2 Step3 3. Remove Goggles (Handle by straps only) Step2->Step3 Step4 4. Remove Inner Gloves (Do not snap) Step3->Step4 Wash Wash Hands (Soap + Water, 20s) Step4->Wash

Caption: Sequential workflow for PPE application and removal to prevent dermal exposure to cytotoxic nucleosides.

Diagram 2: Spill Response Decision Tree

Spill_Response Spill Spill Detected Type Determine Type Spill->Type Powder Powder Spill Type->Powder Liquid Liquid/Solvent Spill Type->Liquid Action1 Cover with wet paper towel (Prevent Aerosol) Powder->Action1 Action2 Cover with absorbent pads Liquid->Action2 Clean Clean with 10% Bleach (Oxidize Nucleoside) Action1->Clean Action2->Clean Disposal Dispose as Halogenated Chemical Waste Clean->Disposal

Caption: Immediate containment protocol for 5-Fluoro-2'-O-methyluridine spills. Wetting powder spills is crucial to prevent inhalation.[3]

Waste Disposal & Decontamination
Disposal Classification
  • Stream: Halogenated Organic Waste (due to the Fluorine atom).[1][8]

  • Labeling: Must be clearly labeled "Contains Fluorinated Nucleosides - Potential Cytotoxin."[1][3]

  • Method: High-temperature incineration is the only acceptable destruction method.[1][3] Do not autoclave (autoclaving may volatilize the fluorine component or fail to destroy the pyrimidine ring).[1][3]

Decontamination Solution

Nucleosides are stable.[1][3] To chemically degrade the ring structure:

  • Primary Wash: 10% Sodium Hypochlorite (Bleach).[1][3] The oxidant attacks the pyrimidine ring.

  • Wait Time: Allow 10–15 minutes of contact time.

  • Secondary Wash: 70% Ethanol (to remove bleach residue and solubilize remaining organics).[1][3]

References
  • ASTM International. ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[1][3] ASTM International.[1][3] Available at: [Link][1][3]

  • PubChem. 5-Fluoro-2'-deoxyuridine (Surrogate Hazard Data).[1][3] National Library of Medicine.[1] Available at: [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][3] OSHA Safety and Health Topics.[1] Available at: [Link][1][3]

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.